Product packaging for Boc-D-asp-NH2(Cat. No.:CAS No. 200282-47-9)

Boc-D-asp-NH2

Cat. No.: B558558
CAS No.: 200282-47-9
M. Wt: 232.23 g/mol
InChI Key: VKCARTLEXJLJBZ-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-D-Asp-NH2 (CAS 200282-47-9) is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (BOC) protecting group on the alpha-amino group and a terminal amide. With a molecular formula of C9H16N2O5 and a molecular weight of 232.23 g/mol, this compound is characterized by its high stability and compatibility with standard peptide coupling reagents and conditions, making it an essential building block in solid-phase peptide synthesis (SPPS) . The primary research value of this compound lies in its role as a protected, D-configuration aspartic acid analog. The BOC protecting group is robust under basic and nucleophilic conditions but can be readily removed under mild acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol, allowing for selective deprotection in complex synthetic sequences . This controlled deprotection is crucial for the sequential synthesis of peptides with specific architectures. The D-isomer configuration of the aspartic acid backbone can confer protease resistance to synthetic peptides, enhancing their metabolic stability and making them valuable probes for studying biological systems and for the development of novel therapeutic agents . In research applications, this compound is utilized extensively in medicinal chemistry and drug discovery for the construction of peptide-based drugs and enzyme-resistant bioactive analogs. Furthermore, this compound serves as a critical tool in analytical chemistry for developing new methods to characterize peptide and protein structures, thereby advancing fields like proteomics . Its use in electrophysiological studies is also documented, where similar Boc-protected, D-amino acid-containing cholecystokinin (CCK) analogs have demonstrated excitatory activity and high binding affinity to CCK-B receptors in the central nervous system, highlighting its relevance in neuropharmacological research . This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16N2O5 B558558 Boc-D-asp-NH2 CAS No. 200282-47-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(10)14)4-6(12)13/h5H,4H2,1-3H3,(H2,10,14)(H,11,15)(H,12,13)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCARTLEXJLJBZ-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426765
Record name Boc-D-aspartic acid alpha-amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200282-47-9
Record name Boc-D-aspartic acid alpha-amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Boc-D-asp-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butoxycarbonyl-D-aspartic acid α-amide, commonly referred to as Boc-D-asp-NH2 or Boc-D-isoasparagine, is a pivotal amino acid derivative extensively utilized in peptide synthesis and neurobiological research. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the α-amino group of D-aspartic acid amide enhances its stability and solubility, rendering it an invaluable building block for the synthesis of complex peptides and other biologically active molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to this compound, along with its applications in neuroscience, particularly in the study of glutamate receptor signaling pathways.

Core Chemical Properties

This compound is a white to off-white crystalline powder. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₉H₁₆N₂O₅[1][2][3]
Molecular Weight 232.23 g/mol [2][3]
CAS Number 200282-47-9[1][2][3]
Melting Point 103 - 109 °C[1]
Optical Rotation [α]²⁵/D = -16 ± 1° (c=1 in MeOH)[1]
Appearance Off-white powder[1]
Purity ≥ 97%[2]
Storage Conditions 0 - 8 °C[1]

Synthesis and Stability

The synthesis of this compound involves the protection of the α-amino group of D-aspartic acid amide with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting D-aspartic acid amide with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

General Experimental Protocol for Boc Protection

Materials:

  • D-aspartic acid amide

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • 1,4-Dioxane and water (as solvent)

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

Procedure:

  • Dissolve D-aspartic acid amide and sodium carbonate in a mixture of water and 1,4-dioxane.

  • Slowly add a solution of di-tert-butyl dicarbonate in 1,4-dioxane to the reaction mixture at room temperature.

  • Stir the reaction mixture for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.

  • Acidify the aqueous residue to a pH of approximately 3-4 with dilute hydrochloric acid.

  • Extract the product into ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by crystallization or column chromatography.[4][5]

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products D-Asp-NH2 D-Aspartic Acid Amide ReactionVessel Aqueous/Organic Solvent (e.g., Water/Dioxane) Room Temperature D-Asp-NH2->ReactionVessel Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->ReactionVessel Base Base (e.g., Na₂CO₃) Base->ReactionVessel This compound This compound ReactionVessel->this compound

Synthesis of this compound

Stability

The Boc protecting group is known for its stability under a wide range of conditions, making it a versatile choice in multi-step organic synthesis.

  • Basic and Nucleophilic Conditions: The Boc group is highly stable in the presence of bases and various nucleophiles. This allows for the selective deprotection of other protecting groups, such as Fmoc, without affecting the Boc group.[6][7]

  • Acidic Conditions: The Boc group is labile to acidic conditions and can be readily cleaved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.[6] This acid-lability is the cornerstone of its use as a protecting group.

  • Thermal Stability: The Boc group is generally stable at moderate temperatures. However, prolonged exposure to high temperatures, especially in the presence of acidic or basic catalysts, can lead to its cleavage.[8]

Solubility Profile

The introduction of the lipophilic Boc group generally enhances the solubility of amino acids in organic solvents. While specific quantitative solubility data for this compound is not widely published, a qualitative assessment of its solubility in common laboratory solvents is provided below.

SolventSolubility
Water Sparingly soluble
Methanol Soluble
Ethanol Soluble
Dichloromethane (DCM) Soluble
Dimethylformamide (DMF) Soluble
Dimethyl sulfoxide (DMSO) Soluble

It is important to note that the solubility can be influenced by factors such as temperature and the crystalline form of the compound. For quantitative applications, it is recommended to determine the solubility experimentally under the specific conditions of use.[9][10]

Analytical Methods

The purity and identity of this compound are typically assessed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the chemical and enantiomeric purity of this compound.

General HPLC Method for Purity Analysis:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid, is typically employed.

  • Detection: UV detection at a wavelength around 210-220 nm is suitable for detecting the amide and carbamate chromophores.

HPLC Method for Enantiomeric Purity Analysis: To determine the enantiomeric excess of this compound, a chiral stationary phase (CSP) is required. Alternatively, pre-column derivatization with a chiral reagent can be performed, followed by separation on a standard reversed-phase column.[11][12][][14][15]

G Sample This compound Sample HPLC HPLC System (Pump, Injector) Sample->HPLC Injection Column Chromatographic Column (e.g., C18 or Chiral) HPLC->Column Mobile Phase Flow Detector Detector (e.g., UV-Vis) Column->Detector Elution Data Data Acquisition and Analysis Detector->Data Signal

HPLC Analysis Workflow

Role in Neuroscience and Signaling Pathways

Due to its structural similarity to the endogenous neurotransmitter L-aspartate, this compound and its parent compound, D-aspartic acid, are valuable tools in neuroscience research, particularly in the study of excitatory neurotransmission mediated by glutamate receptors.

Modulation of Glutamate Receptors

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are broadly classified into ionotropic (iGluRs) and metabotropic (mGluRs) receptors. The iGluRs include N-methyl-D-aspartate (NMDA) receptors, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, and kainate receptors.[16][17]

D-aspartate has been shown to be an agonist at the NMDA receptor.[18] By using this compound in peptide synthesis, researchers can create peptides that may modulate NMDA receptor activity, thereby influencing synaptic plasticity, learning, and memory. The Boc protecting group allows for the controlled incorporation of the D-aspartic acid amide moiety into peptide sequences, which can then be tested for their effects on neuronal signaling.

Furthermore, studies have indicated that D-aspartate can also interact with AMPA receptors, acting as a competitive antagonist.[18] This dual activity at two major types of glutamate receptors makes D-aspartate and its derivatives, like this compound, interesting probes for dissecting the complex signaling pathways involved in excitatory neurotransmission.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Agonist AMPAR AMPA Receptor Glutamate->AMPAR Agonist Signaling Downstream Signaling (Ca²⁺ influx, etc.) NMDAR->Signaling AMPAR->Signaling D-Aspartate D-Aspartate (from this compound) D-Aspartate->NMDAR Agonist D-Aspartate->AMPAR Antagonist

Modulation of Glutamate Receptors

Conclusion

This compound is a chemically stable and versatile derivative of D-aspartic acid amide that plays a crucial role in the synthesis of peptides for pharmaceutical and research applications. Its well-defined chemical properties, coupled with its utility in probing glutamate receptor signaling pathways, make it an indispensable tool for researchers and scientists in the fields of medicinal chemistry and neuroscience. A thorough understanding of its synthesis, stability, and analytical characterization is essential for its effective application in the development of novel therapeutics and the advancement of our understanding of neurobiology.

References

Boc-D-asp-NH2 structure and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Boc-D-asp-NH2

This guide provides a comprehensive overview of N-tert-butyloxycarbonyl-D-aspartic acid α-amide (this compound), a key amino acid derivative in peptide synthesis and pharmaceutical research. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, structure, and applications.

Physicochemical Properties and Specifications

This compound is an off-white powder utilized as a fundamental building block in the synthesis of peptides.[1] The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility, making it highly suitable for constructing complex peptides and other biologically active molecules.[1]

PropertyValue
Molecular Formula C₉H₁₆N₂O₅
Molecular Weight 232.23 g/mol [2][3][4][5][6][7][8]
CAS Number 200282-47-9[1][2][6][8][9]
Appearance Off-white powder[1]
Purity ≥97%[8]
Melting Point 103 - 109 °C[1]
Optical Rotation [α]²⁵D = -16 ± 1 ° (c=1 in MeOH)[1]
Synonyms This compound, Boc-D-isoasparagine[1][6]
Chemical Structure

The structure of this compound features a D-aspartic acid core. The alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the side chain carboxylic acid is present as an amide.

Boc_D_asp_NH2_Structure cluster_Boc Boc Group cluster_Asp D-Aspartic Acid Amide Core Boc_C O1 Boc_C->O1  = O2 Boc_C->O2 N Boc_C->N tBu_C O2->tBu_C Me1 tBu_C->Me1 Me2 tBu_C->Me2 Me3 tBu_C->Me3 H_N N->H_N Ca N->Ca H_Ca Ca->H_Ca Cb Ca->Cb C_term Ca->C_term Cg Cb->Cg O_Cg Cg->O_Cg  = NH2 Cg->NH2 O_C_term C_term->O_C_term  =

Caption: Chemical structure of this compound.

Core Applications and Methodologies

Peptide Synthesis

This compound is a crucial building block in solid-phase peptide synthesis (SPPS), a cornerstone of pharmaceutical development and research.[1][4] The Boc protecting group is stable under most basic and nucleophilic conditions, allowing for orthogonal protection strategies, often in combination with Fmoc-based methods.[10] Its use facilitates the creation of complex peptides with specific biological activities.[1]

The following diagram outlines a generalized workflow for the incorporation of a Boc-protected amino acid like this compound into a growing peptide chain during SPPS.

SPPS_Workflow start Start: Resin with attached peptide chain deprotection Boc Deprotection: Treat with acid (e.g., TFA) to remove Boc group from N-terminus start->deprotection neutralization Neutralization: Wash with a base (e.g., DIEA) to neutralize the protonated amino group deprotection->neutralization coupling Coupling: Add this compound and a coupling agent (e.g., DCC, HBTU) to form a new peptide bond neutralization->coupling wash Wash: Remove excess reagents and byproducts coupling->wash check Check for completion (e.g., Kaiser test) wash->check check->coupling Incomplete end End: Peptide chain extended by one residue check->end Complete repeat Repeat cycle for next amino acid end->repeat DrugDev_Logic start This compound (Building Block) synthesis Solid-Phase Peptide Synthesis (SPPS) start->synthesis peptide Custom Peptide Analog (e.g., CCK-B receptor modulator) synthesis->peptide screening In Vitro / In Vivo Screening (Binding affinity, functional assays) peptide->screening lead Lead Compound Identification screening->lead lead->synthesis Low Activity / High Toxicity optimization Lead Optimization lead->optimization Promising Activity candidate Drug Candidate optimization->candidate

References

A Technical Guide to the Synthesis and Purification of Boc-D-Aspartic Acid α-Amide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Boc-D-aspartic acid α-amide (Boc-D-Asp-NH₂), a key building block in peptide synthesis and drug discovery. This document details the chemical properties, a robust synthesis strategy, and purification protocols, including quantitative data and visual workflows to aid researchers in their experimental design.

Introduction

Boc-D-aspartic acid α-amide is a derivative of the non-proteinogenic amino acid D-aspartic acid, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group. This compound is a valuable component in the synthesis of peptides, particularly for the development of pharmaceuticals.[1] The Boc group provides stability and facilitates selective reactions during peptide synthesis.[1] Its structural similarity to natural amino acids makes it useful in neurotransmitter pathway research.[1] Furthermore, its biocompatibility and ease of modification are advantageous in the development of drug delivery systems and biomaterials.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of the starting material, intermediate, and final product is presented in Table 1.

PropertyBoc-D-Aspartic Acid (Starting Material)Boc-D-Asp(OBzl)-OH (Intermediate)Boc-D-Aspartic Acid α-Amide (Final Product)
Synonyms Boc-D-Asp-OHN-α-t.-Boc-D-aspartic acid β-benzyl esterBoc-D-Asp-NH₂, Boc-D-isoasparagine
CAS Number 62396-48-951186-58-4200282-47-9
Molecular Formula C₉H₁₅NO₆C₁₆H₂₁NO₆C₉H₁₆N₂O₅
Molecular Weight 233.22 g/mol 323.34 g/mol 232.24 g/mol
Appearance White to off-white powderWhite to slight yellow powderOff-white powder
Melting Point 116-123 °CNot specified103-109 °C
Optical Rotation +5.0° ± 1° (c=1.03% in MeOH)-9.5° - -7.5° (c=2 in AcOH)-16° ± 1° (c=1 in MeOH)
Purity (Typical) ≥99% (HPLC)≥98.0% (HPLC)≥98%
Storage Conditions 0-8 °C2-30°C0-8 °C

Synthesis of Boc-D-Aspartic Acid α-Amide

The synthesis of Boc-D-aspartic acid α-amide requires a multi-step approach to ensure the selective amidation of the α-carboxylic acid without affecting the β-carboxylic acid. The most common strategy involves the protection of the β-carboxyl group, followed by amidation of the free α-carboxyl group, and subsequent deprotection of the side chain. A benzyl ester is a suitable protecting group for the β-carboxyl group as it can be removed under conditions that do not affect the Boc group or the newly formed amide.

Synthesis Workflow

Synthesis_Workflow Start Boc-D-Asp(OBzl)-OH Amidation Amidation of α-Carboxylic Acid Start->Amidation Intermediate Boc-D-Asp(OBzl)-NH₂ Amidation->Intermediate Deprotection Hydrogenolysis (Removal of Benzyl Group) Intermediate->Deprotection Crude_Product Crude Boc-D-Asp-NH₂ Deprotection->Crude_Product Purification Purification Crude_Product->Purification Final_Product Pure Boc-D-Asp-NH₂ Purification->Final_Product

Caption: Workflow for the synthesis of Boc-D-Aspartic Acid α-Amide.

Experimental Protocols

Step 1: Amidation of Boc-D-Asp(OBzl)-OH

This protocol is based on a general method for the amidation of N-protected amino acids using a carbodiimide coupling agent.

  • Materials and Reagents:

    • Boc-D-Asp(OBzl)-OH

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 1-Hydroxybenzotriazole (HOBt)

    • Ammonia solution (e.g., 0.5 M in 1,4-dioxane or aqueous solution)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • Dissolve Boc-D-Asp(OBzl)-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C.

    • Slowly add the ammonia solution (1.2 equivalents) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-D-Asp(OBzl)-NH₂.

Step 2: Deprotection of the Benzyl Group

The benzyl ester is removed by catalytic hydrogenation.

  • Materials and Reagents:

    • Crude Boc-D-Asp(OBzl)-NH₂

    • Palladium on carbon (10% Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas supply

  • Procedure:

    • Dissolve the crude Boc-D-Asp(OBzl)-NH₂ in methanol or ethanol.

    • Add 10% Pd/C catalyst (typically 5-10% by weight of the substrate).

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

    • Stir the reaction vigorously until the starting material is consumed (monitor by TLC). This may take several hours to overnight.

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Rinse the Celite pad with additional solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude Boc-D-aspartic acid α-amide.

Purification of Boc-D-Aspartic Acid α-Amide

The crude product can be purified by crystallization or preparative High-Performance Liquid Chromatography (HPLC).

Purification Workflow

Purification_Workflow Crude_Product Crude Boc-D-Asp-NH₂ Crystallization Crystallization Crude_Product->Crystallization Prep_HPLC Preparative HPLC Crude_Product->Prep_HPLC Filtration_Drying Filtration & Drying Crystallization->Filtration_Drying Lyophilization Lyophilization Prep_HPLC->Lyophilization Pure_Solid Pure Crystalline Solid Filtration_Drying->Pure_Solid Pure_Amorphous Pure Amorphous Solid Lyophilization->Pure_Amorphous

Caption: Purification strategies for Boc-D-Aspartic Acid α-Amide.

Experimental Protocols

Method 1: Crystallization

This method is suitable if the crude product is obtained as an oil or an amorphous solid and is based on a general procedure for Boc-amino acids.[2][3]

  • Materials and Reagents:

    • Crude Boc-D-Asp-NH₂

    • Weak polar solvent (e.g., diethyl ether, n-hexane, or a mixture thereof)

    • Seed crystals of pure Boc-D-Asp-NH₂ (optional, but recommended)

  • Procedure:

    • If the crude product is an oil, ensure all volatile solvents are removed under high vacuum.

    • If available, add a small amount of seed crystal (0.2-2% by weight) to the oily or amorphous crude product.[3]

    • Allow the mixture to stand at room temperature for a period of time (10-50 hours) to induce solidification.[3]

    • Once solidified, add a weak polar solvent such as diethyl ether or n-hexane to form a slurry.

    • Stir the slurry at room temperature for several hours to wash away impurities.

    • Filter the solid product and wash with a small amount of the cold slurrying solvent.

    • Dry the product under reduced pressure to a constant weight.

Method 2: Preparative HPLC

For higher purity or if crystallization is unsuccessful, preparative reverse-phase HPLC is the method of choice.

  • Instrumentation and Materials:

    • Preparative HPLC system with a UV detector

    • Preparative C18 column

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Lyophilizer

  • Procedure:

    • Develop an analytical HPLC method to determine the retention time of the product and identify impurities.

    • Scale up the analytical method to a preparative scale, adjusting the flow rate and gradient for the larger column.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B).

    • Inject the sample onto the preparative HPLC column.

    • Run a gradient elution, for example, from 5% to 95% Mobile Phase B over 30-60 minutes.

    • Collect fractions corresponding to the product peak, monitoring at a suitable wavelength (e.g., 214 nm).

    • Analyze the collected fractions by analytical HPLC to confirm purity.

    • Pool the pure fractions and remove the organic solvent (acetonitrile) under reduced pressure.

    • Freeze the remaining aqueous solution and lyophilize to obtain the pure product as a fluffy white solid.

Expected Yield and Purity

The following table summarizes the expected yields and purities for each step of the synthesis and purification process. These are estimates based on typical reaction efficiencies for similar chemical transformations.

StepExpected YieldPurity of Product
Amidation 80-95%>90%
Deprotection >95%>90%
Crystallization 70-90%≥98%
Preparative HPLC 60-85%≥99%
Overall (Crystallization) 50-75%≥98%
Overall (Prep. HPLC) 45-70%≥99%

Conclusion

The synthesis and purification of Boc-D-aspartic acid α-amide can be achieved through a well-defined, multi-step process. The key to a successful synthesis is the protection of the β-carboxyl group prior to amidation. Purification via crystallization is a cost-effective method for obtaining a product with good purity, while preparative HPLC can be employed to achieve higher levels of purity. The detailed protocols and workflows provided in this guide are intended to serve as a valuable resource for researchers in the fields of peptide chemistry and drug development, enabling the efficient and reliable production of this important building block.

References

An In-depth Technical Guide to the Solubility of Boc-D-asp-NH2 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Nα-tert-butyloxycarbonyl-D-asparagine (Boc-D-asp-NH2), a key building block in peptide synthesis and pharmaceutical development. Understanding the solubility of this protected amino acid amide in various organic solvents is crucial for optimizing reaction conditions, purification protocols, and formulation strategies. This document consolidates available solubility data, presents detailed experimental methodologies for solubility determination, and illustrates relevant chemical pathways.

Core Concepts in Solubility

The solubility of this compound is governed by its molecular structure, which features both polar and nonpolar characteristics. The presence of the amide and the carboxylic acid-derived amide group contributes to its polarity and potential for hydrogen bonding. Conversely, the tert-butyloxycarbonyl (Boc) protecting group introduces a significant nonpolar, hydrophobic character. Consequently, its solubility is highest in polar aprotic and polar protic organic solvents that can effectively solvate the entire molecule.

Quantitative and Qualitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published, valuable insights can be drawn from its L-stereoisomer, Boc-L-asparagine, as their solubility properties in achiral solvents are expected to be nearly identical. The following table summarizes the mole fraction solubility of Boc-L-asparagine in a range of organic solvents at various temperatures.[1] Additionally, qualitative solubility information for this compound in specific solvents has been noted in the literature.

Table 1: Mole Fraction Solubility (x10³) of Boc-L-asparagine in Various Organic Solvents at Different Temperatures[1]

Temperature (K)MethanolEthanoln-Propanoli-Propanoln-Butanoli-Butanols-Butanoln-PentanolAcetone2-ButanoneAcetonitrileWater
283.1526.2512.086.938.945.164.687.115.254.973.110.1360.28
288.1530.1514.128.1610.436.085.538.356.135.923.780.1810.35
293.1534.5516.389.5112.117.116.499.717.126.994.540.2400.43
298.1539.5118.8911.0114.008.267.5811.218.228.215.410.3160.54
303.1545.0921.6812.6716.119.558.8012.879.459.586.390.4150.67
308.1551.3624.7914.5218.4711.0010.1714.7010.8211.137.510.5410.83
313.1558.3928.2516.5721.1112.6111.7116.7312.3512.878.780.7011.03
318.1566.2732.1118.8424.0614.4113.4318.9814.0614.8410.210.9041.27
323.1575.0936.4421.3727.3516.4215.3521.4815.9617.0511.841.1601.55

Qualitative Solubility Notes for this compound:

  • Methanol: Soluble. The optical rotation of this compound has been measured in methanol, indicating its solubility in this solvent.

  • N,N-Dimethylformamide (DMF): Soluble. The optical activity of the L-isoform has been determined in DMF, which strongly suggests the D-isoform is also soluble.

Experimental Protocol: Determination of Solubility by the Equilibrium Saturation Method

This section details a standard procedure for quantitatively determining the solubility of this compound in an organic solvent.

Materials:

  • This compound

  • Selected organic solvent (e.g., Methanol, DMF, Acetonitrile)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Pipettes

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

  • Equilibration: Tightly cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for 24-48 hours to ensure the solution is fully saturated. Gentle agitation will facilitate the dissolution process.

  • Phase Separation: After equilibration, centrifuge the vial at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a precise volume of the clear supernatant (e.g., 1.0 mL) without disturbing the solid pellet.

  • Solvent Evaporation: Transfer the collected supernatant to a pre-weighed vial. Remove the solvent by evaporation in a drying oven at a temperature below the decomposition point of this compound or under vacuum.

  • Gravimetric Analysis: Once the solvent is completely removed, weigh the vial containing the dried solute.

  • Calculation: The solubility can be calculated using the following formula: Solubility (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant collected (L)

Visualizations of Relevant Chemical Pathways

This compound is frequently utilized in solid-phase peptide synthesis (SPPS). The Boc group serves to protect the alpha-amino group of the amino acid during the coupling reaction. The following diagrams illustrate the key chemical transformations involving the Boc protecting group.

Boc_Protection cluster_reactants Reactants cluster_products Products Amino_Acid D-Asp-NH2 Reaction Base (e.g., TEA) Amino_Acid->Reaction Boc_Anhydride (Boc)2O Boc_Anhydride->Reaction Boc_Protected This compound Byproducts t-BuOH + CO2 Reaction->Boc_Protected Reaction->Byproducts

Boc Protection of D-Asp-NH2

The diagram above illustrates the protection of the D-asparagine amide's alpha-amino group using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base.

Boc_Deprotection cluster_reactants Reactant cluster_products Products Boc_Protected This compound Reaction Strong Acid (e.g., TFA) Boc_Protected->Reaction Deprotected D-Asp-NH2 (amine salt) Byproducts Isobutylene + CO2 Reaction->Deprotected Reaction->Byproducts

Acid-Catalyzed Deprotection of this compound

This diagram shows the removal of the Boc protecting group using a strong acid, typically trifluoroacetic acid (TFA), to yield the free amino group (as its salt), which is then ready for the next coupling step in peptide synthesis.[2][3]

References

The Cornerstone of Peptide Synthesis: A Technical Guide to the Role of the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group represents a foundational tool in the field of peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). Its strategic application allows for the controlled, stepwise assembly of amino acids into complex peptide chains. This technical guide provides an in-depth exploration of the Boc group's role, covering its chemical principles, detailed experimental protocols, and a quantitative overview of its application.

Core Principles of Boc-Based Peptide Synthesis

The Boc strategy for SPPS is predicated on a system of graduated acid lability.[1][2] The α-amino group of the incoming amino acid is temporarily protected by the acid-labile Boc group, which can be removed with a moderately strong acid like trifluoroacetic acid (TFA).[3][4] In contrast, side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[3][5] This differential stability is the cornerstone of the Boc/Bzl protection scheme, enabling the selective deprotection and coupling cycles that define SPPS.[6]

The general workflow of Boc-based SPPS is a cyclical process involving several key steps:

  • Resin Swelling: The solid support, typically a polystyrene-based resin, is swollen in a suitable solvent like dichloromethane (DCM).[1]

  • Deprotection: The N-terminal Boc group of the resin-bound amino acid or peptide is removed with a solution of TFA in DCM.[1][4]

  • Neutralization: The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIEA), to liberate the free amine for the subsequent coupling reaction.[4][6]

  • Coupling: The next Nα-Boc protected amino acid is activated by a coupling agent and added to the resin, forming a new peptide bond.[1]

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.[6]

This cycle is repeated until the desired peptide sequence is assembled. The process concludes with the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups.[1]

Chemical Mechanisms and Visualizations

Boc Protection of an Amino Acid

The introduction of the Boc group to the α-amino group of an amino acid is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[4][7] The base deprotonates the amino group, enhancing its nucleophilicity to attack one of the carbonyl carbons of (Boc)₂O.[4][8]

Boc_Protection cluster_reactants Reactants cluster_products Products AminoAcid H₂N-CHR-COOH Amino Acid BocAminoAcid Boc-HN-CHR-COOH N-Boc-Amino Acid AminoAcid->BocAminoAcid Nucleophilic Attack BocAnhydride (tBuOCO)₂O Di-tert-butyl dicarbonate BocAnhydride->BocAminoAcid Byproducts { tBuOH + CO₂ | Byproducts } BocAnhydride->Byproducts Decomposition Base { Base (e.g., NaOH) } Base->AminoAcid Deprotonation

Mechanism of N-Boc protection of an amino acid.

The Boc SPPS Cycle

The cyclical nature of Boc-based solid-phase peptide synthesis is a key to its efficiency. The following diagram illustrates the logical workflow of a single cycle.

Boc_SPPS_Workflow Start Start: Boc-AA-Resin Deprotection 1. Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization 2. Neutralization (e.g., 5% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling 3. Coupling (Boc-AA, Coupling Agent, DIEA) Wash2->Coupling Wash3 Wash (DCM, IPA) Coupling->Wash3 End Ready for next cycle Wash3->End End->Deprotection Repeat for next amino acid

A single cycle of Boc solid-phase peptide synthesis.

Boc Deprotection Mechanism

The removal of the Boc group is achieved with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[4] The mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates.[4]

Boc_Deprotection cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products BocPeptide Boc-HN-Peptide-Resin N-Boc Protected Peptide ProtonatedBoc Boc(H⁺)-HN-Peptide-Resin Protonated Boc Group BocPeptide->ProtonatedBoc Protonation TFA { CF₃COOH (TFA) } TFA->ProtonatedBoc CarbamicAcid HOOC-HN-Peptide-Resin Carbamic Acid ProtonatedBoc->CarbamicAcid Fragmentation tButylCation { (CH₃)₃C⁺ | tert-Butyl Cation } ProtonatedBoc->tButylCation DeprotectedPeptide H₃N⁺-Peptide-Resin Deprotected Peptide (Ammonium Salt) CarbamicAcid->DeprotectedPeptide Decarboxylation CO2 { CO₂ } CarbamicAcid->CO2

Acid-catalyzed deprotection of the Boc group.

Quantitative Data

The efficiency of Boc protection and deprotection steps is crucial for the overall success of peptide synthesis. The following tables summarize key quantitative data.

Table 1: Typical Conditions and Yields for Boc Protection of Amino Acids

Amino Acid TypeReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Primary Aliphatic(Boc)₂OTEADichloromethaneRoom Temp1 - 4>95[9]
Secondary Aliphatic(Boc)₂OTEADichloromethaneRoom Temp2 - 8>90[9]
Primary Aromatic(Boc)₂ODMAP (cat.)AcetonitrileRoom Temp - 504 - 2485 - 95[9]
General Amino Acid(Boc)₂ONaOHDioxane/WaterRoom Temp2 - 6>90[9]
L-Alanine(Boc)₂OEt₃NAcetone/Water25493[10]
L-Glutamic Acid(Boc)₂OEt₃NAcetone/Water25490[10]
L-Aspartic Acid(Boc)₂O(CH₃)₃NAcetone/Water00.560[10]

Table 2: Common Conditions for Boc Deprotection in SPPS

ReagentConcentrationSolventTime (min)Key ConsiderationsReference(s)
Trifluoroacetic Acid (TFA)50%Dichloromethane (DCM)20-30Most common method. A 5-minute pre-wash is often performed.[1][4][11]
Hydrochloric Acid (HCl)4MDioxaneVariableAlternative to TFA.[7]

Note: Deprotection times can vary based on the specific peptide sequence and resin.

Experimental Protocols

General Protocol for N-Boc Protection of an Amino Acid

This protocol describes a general procedure for the protection of an amino acid using di-tert-butyl dicarbonate.[7][12]

Materials:

  • Amino acid (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Solvent (e.g., 1,4-Dioxane/Water, THF/Water)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).[7]

  • Add the base (e.g., NaOH) and stir until the amino acid is completely dissolved.[7]

  • Cool the reaction mixture to 0 °C in an ice bath.[7]

  • Add di-tert-butyl dicarbonate portion-wise while stirring.[7]

  • Allow the reaction to warm to room temperature and stir for 2-6 hours or until completion is confirmed by TLC.[7][9]

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.[7]

  • Cool the remaining aqueous solution and acidify to a pH of 2-3 with 1M HCl.[7][10]

  • Extract the product with ethyl acetate.[7][10]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[7][10]

  • Filter and concentrate under reduced pressure to yield the N-Boc protected amino acid.[7][10]

Protocol for a Single Cycle of Boc SPPS

This protocol outlines the key steps for one cycle of amino acid addition in Boc-based solid-phase peptide synthesis.[1][4]

Materials:

  • Boc-protected peptide-resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Nα-Boc protected amino acid (2-4 eq)

  • Coupling agent (e.g., HBTU, HOBt)

  • Dimethylformamide (DMF)

  • Isopropanol (IPA)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes.[1]

  • Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin and agitate for 1-2 minutes (pre-wash).[1]

    • Drain and add fresh 50% TFA in DCM and agitate for 20-30 minutes.[1][4]

    • Drain the TFA solution.

  • Washing: Wash the resin thoroughly with DCM (3 times) and IPA (2 times) to remove residual TFA.[1]

  • Neutralization:

    • Wash the resin with a solution of 5% DIEA in DCM (2 times, 5 minutes each).[4]

    • Wash the resin with DCM (3 times) to remove excess DIEA.[4]

  • Coupling:

    • Dissolve the next Nα-Boc protected amino acid and a coupling agent in DMF.[1]

    • Add the solution to the neutralized peptide-resin.[1]

    • Add DIEA to initiate the coupling reaction.[1]

    • Agitate the reaction mixture at room temperature for 1-2 hours. Monitor completion with a Kaiser test.[1]

  • Final Wash: Wash the resin with DCM to prepare for the next cycle.

Final Cleavage from the Resin

The final step involves cleaving the completed peptide from the solid support and removing the side-chain protecting groups. This is typically achieved using a strong acid like HF.[1][2]

Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and handling procedures.

A common cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT).[1][13] After cleavage, the crude peptide is precipitated with cold diethyl ether, collected, and washed.[1] The crude product is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Side Reactions in Boc SPPS

Several side reactions can occur during Boc-based peptide synthesis, potentially impacting the purity and yield of the final product. These include:

  • Diketopiperazine formation: This can occur at the dipeptide stage, especially with proline as one of the first two residues.[11][14]

  • Aspartimide formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are particularly susceptible to this side reaction.[11][14]

  • Alkylation of sensitive residues: The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic side chains like those of Tryptophan, Cysteine, and Methionine. Adding scavengers like dithiothreitol (DTE) to the deprotection solution can mitigate this.[6][11]

  • Pyroglutamate formation: N-terminal glutamine can cyclize under acidic conditions.

  • Chain termination: Incomplete coupling or deprotection can lead to truncated peptide sequences.

Boc vs. Fmoc: A Comparative Overview

While the Boc strategy was foundational, the Fmoc (9-fluorenylmethyloxycarbonyl) strategy has become more prevalent for routine peptide synthesis due to its milder deprotection conditions.[3]

Boc_vs_Fmoc Title Boc vs. Fmoc Strategy Comparison Boc Boc Strategy α-Amino Protection: Boc (Acid-labile) Side-Chain Protection: Benzyl-based (Strong acid-labile) Deprotection: TFA (moderate acid) Final Cleavage: HF (strong acid) Advantages: Reduced aggregation for hydrophobic peptides, cost-effective Disadvantages: Harsh final cleavage, hazardous reagents Fmoc Fmoc Strategy α-Amino Protection: Fmoc (Base-labile) Side-Chain Protection: tert-Butyl-based (Acid-labile) Deprotection: Piperidine (base) Final Cleavage: TFA (moderate acid) Advantages: Milder conditions, true orthogonality, compatible with sensitive residues Disadvantages: Potential for diketopiperazine formation

Key differences between Boc and Fmoc SPPS strategies.

The choice between Boc and Fmoc SPPS depends on the specific peptide sequence, the presence of sensitive residues, and the desired scale of synthesis.[5] The Boc strategy remains a valuable tool, especially for the synthesis of long and difficult sequences prone to aggregation.[3]

Conclusion

The Boc protecting group has played a pivotal role in the advancement of peptide synthesis. Its unique chemical properties, particularly its acid lability, have enabled the development of robust and reliable methods for the construction of complex peptides. A thorough understanding of the principles, mechanisms, and experimental protocols associated with Boc chemistry is essential for researchers and professionals in the fields of chemistry, biochemistry, and drug development. While the Fmoc strategy is now more widely used, the Boc approach remains an indispensable part of the synthetic chemist's toolkit.

References

Boc-D-asp-NH2: A Technical Guide to its Potential as a Caspase Inhibitor Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Boc-D-asp-NH2 as a foundational molecule for the development of caspase inhibitors. We will explore the critical role of caspases in apoptosis, the rationale for their inhibition, and the chemical principles that position this compound and its derivatives as valuable tools in this field. This document includes detailed signaling pathways, experimental protocols, and quantitative data to support researchers in their drug discovery and development efforts.

Introduction to Caspases and Apoptosis

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[1][2] This process is primarily executed by a family of cysteine-dependent, aspartate-specific proteases known as caspases.[3] Caspases are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade in response to specific cellular signals.

The dysregulation of apoptosis is implicated in a wide range of human diseases. Insufficient apoptosis can contribute to the development of cancer and autoimmune disorders, while excessive cell death is a hallmark of neurodegenerative diseases, ischemic injury, and other pathologies.[4][5] Consequently, the modulation of caspase activity with specific inhibitors represents a promising therapeutic strategy for numerous conditions.[4]

Synthetic caspase inhibitors are crucial tools for dissecting the roles of individual caspases and for developing new therapeutics.[3] These inhibitors are often peptide-based, designed to mimic the natural substrates of caspases. A key feature of all caspases is their stringent requirement for an aspartate (Asp) residue at the P1 position of their substrate cleavage site.[3] This makes aspartic acid derivatives, such as This compound , valuable starting points or "precursors" for the synthesis of potent and selective caspase inhibitors. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates controlled peptide synthesis, making it a versatile building block in medicinal chemistry.[6]

The Central Role of Caspases: Signaling Pathways

Caspase activation is orchestrated through two principal signaling pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, which are responsible for the systematic dismantling of the cell.

The Extrinsic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors on the cell surface.[2][7][8] This ligation triggers receptor oligomerization and the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), forming the Death-Inducing Signaling Complex (DISC).[7][8] Within the DISC, initiator procaspase-8 and/or procaspase-10 are brought into close proximity, facilitating their dimerization and auto-activation.[2][8] Active caspase-8 can then directly activate downstream effector caspases (caspase-3, -6, and -7) to execute apoptosis.[8]

Extrinsic_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding FADD FADD Death Receptor->FADD Recruitment DISC DISC Formation FADD->DISC Procaspase8 Procaspase-8 FADD->Procaspase8 Recruitment Caspase8 Active Caspase-8 DISC->Caspase8 Activation Procaspase8->DISC Procaspase37 Procaspase-3/7 Caspase8->Procaspase37 Cleavage & Activation Caspase37 Active Caspase-3/7 (Executioner) Procaspase37->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Cleavage of Cellular Substrates

Figure 1: The Extrinsic Apoptosis Pathway.

The Intrinsic Pathway

The intrinsic, or mitochondrial, pathway is triggered by a wide array of intracellular stresses, such as DNA damage, oxidative stress, or growth factor deprivation.[8][9] These signals lead to the activation of pro-apoptotic proteins from the Bcl-2 family (e.g., Bax, Bak), which induce mitochondrial outer membrane permeabilization (MOMP).[2][9] This results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[2][9][10] In the cytosol, cytochrome c binds to the adaptor protein Apaf-1, which, in the presence of ATP, oligomerizes to form a large protein complex called the apoptosome.[9][10][11] The apoptosome then recruits and activates the initiator caspase-9.[8][11] Active caspase-9 proceeds to cleave and activate effector caspases, primarily caspase-3, driving the cell towards apoptosis.[9][10]

Intrinsic_Apoptosis_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_cytosol Cytosol Stress DNA Damage, Oxidative Stress, etc. BaxBak Bax/Bak Activation Stress->BaxBak CytoC_Mito Cytochrome c (Intermembrane space) BaxBak->CytoC_Mito MOMP CytoC_Cyto Cytochrome c CytoC_Mito->CytoC_Cyto Release Apoptosome Apoptosome Formation CytoC_Cyto->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Recruitment Caspase9 Active Caspase-9 Procaspase9->Caspase9 Activation Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleavage & Activation Caspase3 Active Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cleavage of Cellular Substrates

Figure 2: The Intrinsic Apoptosis Pathway.

This compound as a Precursor for Caspase Inhibitors

The development of synthetic caspase inhibitors often starts with a peptide sequence recognized by the target caspase, which is then modified with an electrophilic "warhead" that covalently binds to the active site cysteine residue of the enzyme.[4] This leads to either reversible or irreversible inhibition.

This compound is a valuable building block for several reasons:

  • Aspartic Acid Core: It provides the essential aspartic acid residue required for recognition by the caspase active site.[3]

  • Boc Protecting Group: The tert-butyloxycarbonyl group protects the N-terminus, preventing unwanted side reactions and allowing for controlled, stepwise synthesis of larger peptide inhibitors.[6]

  • Amide Group: The C-terminal amide (NH2) can be a starting point for further chemical modifications or can be part of the final inhibitor structure.

Starting with this compound or similar protected aspartate derivatives, chemists can elongate the peptide chain (to the P2, P3, P4 positions) to enhance selectivity for specific caspases and attach a reactive group, such as a fluoromethylketone (FMK), to create an irreversible inhibitor.[4][12] The pan-caspase inhibitor Boc-D-FMK is a direct example of a simple but effective inhibitor derived from this principle.[12][13]

Quantitative Data on Aspartate-Based Caspase Inhibitors

The efficacy of caspase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their second-order rate constant (k_inact/K_i). Below is a summary of publicly available data for broad-spectrum caspase inhibitors based on a protected aspartate scaffold.

Inhibitor NameTypeTarget(s)IC50 / Efficacy DataCitation(s)
Boc-D-FMK Irreversible, cell-permeableBroad-spectrum (pan-caspase)39 µM (for TNFα-stimulated apoptosis in neutrophils)[14]
Z-VAD-FMK Irreversible, cell-permeableBroad-spectrum (pan-caspase)Widely used as a benchmark pan-caspase inhibitor; effective at 10-30 µM in cell culture to abolish apoptosis.[1][15][16]

Note: Specific IC50 values can vary significantly depending on the assay conditions, cell type, and specific caspase being measured.

Experimental Protocols

Generalized Synthesis of a Peptide-Based Caspase Inhibitor

This protocol outlines a representative workflow for synthesizing an irreversible peptide-based caspase inhibitor, such as a tetrapeptide fluoromethylketone, starting from precursors like Boc-D-Asp.

Synthesis_Workflow Start Start: Boc-Asp-based Precursor Deprotection 1. Boc Deprotection (e.g., TFA in DCM) Start->Deprotection Coupling 2. Peptide Coupling (Couple next Boc-protected amino acid) Deprotection->Coupling Repeat 3. Repeat Steps 1 & 2 (Build P2, P3, P4 sequence) Coupling->Repeat Warhead 4. Warhead Addition (Couple to a reactive moiety, e.g., fluoromethylketone) Repeat->Warhead Purification 5. Purification (e.g., HPLC) Warhead->Purification Final Final Inhibitor Product Purification->Final

Figure 3: Generalized workflow for peptide inhibitor synthesis.

Methodology:

  • N-terminal Deprotection: The Boc group of the starting amino acid (or peptide) is removed using an acid, typically trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).

  • Peptide Coupling: The newly freed amine is coupled to the carboxyl group of the next N-Boc-protected amino acid. This reaction is mediated by coupling reagents (e.g., HBTU, HATU) in the presence of a non-nucleophilic base (e.g., DIPEA) in a solvent like DMF.

  • Iteration: Steps 1 and 2 are repeated to elongate the peptide chain to the desired length and sequence (e.g., to build the P2-P4 recognition motif).

  • Warhead Attachment: The final N-terminally protected peptide is coupled to a reactive "warhead" moiety, such as an aspartic acid derivative modified with a fluoromethylketone (e.g., Asp-FMK).

  • Final Deprotection & Purification: Any remaining protecting groups are removed, and the final product is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC). The product identity is confirmed by mass spectrometry and NMR.

Caspase-3/7 Activity Assay (Fluorometric)

This protocol describes a common method to quantify the activity of executioner caspases (caspase-3 and -7) in cell lysates using a fluorogenic substrate.

Principle: The assay utilizes a synthetic tetrapeptide substrate, such as Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin), which is recognized and cleaved by active caspase-3 and -7.[17] Cleavage of the substrate liberates the highly fluorescent group AMC, and the resulting fluorescence is directly proportional to the caspase activity in the sample.[17] The fluorescence is measured using a microplate reader at an excitation wavelength of ~380 nm and an emission wavelength of ~420-460 nm.[17]

Caspase_Assay_Workflow Start Start: Induce Apoptosis in Cells (e.g., with Staurosporine) Harvest 1. Harvest & Lyse Cells (Release cytosolic contents) Start->Harvest Lysate 2. Isolate Supernatant (Cell Lysate containing caspases) Harvest->Lysate Prepare 3. Prepare Reaction (Add lysate to assay buffer with DEVD-AMC substrate) Lysate->Prepare Incubate 4. Incubate (e.g., 1-2 hours at 37°C) Prepare->Incubate Measure 5. Measure Fluorescence (Ex: 380nm, Em: 460nm) Incubate->Measure Analyze 6. Analyze Data (Compare to control) Measure->Analyze

Figure 4: Experimental workflow for a fluorometric caspase assay.

Methodology:

  • Induce Apoptosis: Treat cells with a known apoptotic stimulus (e.g., staurosporine, etoposide) for a specified time to activate caspases. Include an untreated control group.

  • Cell Lysis: Harvest the cells (both adherent and floating) and wash with ice-cold PBS. Lyse the cells using a chilled lysis buffer on ice for 10-15 minutes.

  • Isolate Lysate: Centrifuge the cell lysate at high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C. Collect the supernatant, which contains the cytosolic proteins, including caspases.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • Assay Reaction: In a 96-well microplate, add a standardized amount of protein lysate from each sample to wells containing a reaction buffer and the fluorogenic substrate (e.g., Ac-DEVD-AMC).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader with the appropriate excitation and emission filters (e.g., Ex: 380 nm, Em: 460 nm).

  • Data Analysis: Compare the fluorescence readings of the treated samples to the untreated control to determine the fold-increase in caspase-3/7 activity.[17]

Conclusion and Future Directions

This compound and related protected aspartate derivatives are indispensable precursors in the field of apoptosis research and drug discovery. Their chemical structure provides the essential recognition motif for caspase active sites, while the protecting group allows for the systematic and controlled synthesis of more complex and selective peptide-based inhibitors. The development of broad-spectrum inhibitors like Boc-D-FMK and Z-VAD-FMK has been instrumental in elucidating the cellular machinery of apoptosis.

Future research will likely focus on modifying these basic scaffolds to achieve greater selectivity for individual caspases. Distinguishing between, for example, initiator caspase-9 and executioner caspase-3 is critical for developing targeted therapies that can intervene at specific points in the apoptotic cascade. By leveraging the foundational chemistry of precursors like this compound, scientists can continue to design novel probes and therapeutic agents to treat a wide array of diseases linked to the dysregulation of programmed cell death.

References

Exploring the Biological Activity of Boc-D-aspartic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-aspartic acid, a protected form of the non-proteinogenic amino acid D-aspartic acid, serves as a crucial building block in the synthesis of a variety of biologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility, facilitating its use in peptide synthesis and the development of novel therapeutics.[1] This technical guide explores the biological activities of derivatives of Boc-D-aspartic acid, with a focus on their roles as enzyme inhibitors and as precursors for neuroactive compounds. We will delve into their synthesis, experimental evaluation, and the signaling pathways they influence.

D-aspartic acid itself is an endogenous agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a role in neurotransmission.[][3] This intrinsic activity makes its derivatives promising candidates for the development of modulators of the NMDA receptor, which is a key target in the treatment of various neurological disorders.[][3][4] Furthermore, the structural features of aspartic acid lend themselves to the design of inhibitors for specific enzymes, such as caspases, which are critical mediators of apoptosis and inflammation.[5][6][7]

This guide will provide an in-depth overview of the synthesis and biological evaluation of specific Boc-D-aspartic acid derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

I. Synthesis of Boc-D-aspartic Acid Derivatives

The synthesis of Boc-D-aspartic acid derivatives often starts from commercially available protected forms, such as Boc-D-aspartic acid β-benzyl ester (Boc-D-Asp(OBzl)-OH) or Boc-D-aspartic acid α-benzyl ester (Boc-D-Asp-OBzl).[1][8][9] These intermediates allow for selective modification of the unprotected carboxylic acid group or the amino group (after deprotection).

A key challenge in the synthesis of peptides containing aspartic acid is the formation of aspartimide, a cyclic side product that can lead to impurities and reduced yield.[10][11] Careful selection of coupling reagents and reaction conditions is crucial to minimize this side reaction.[12]

General Synthesis of an Amide Derivative:

A common synthetic route to an amide derivative involves the coupling of a Boc-D-aspartic acid derivative with an amine.

G Boc_D_Asp Boc-D-Asp(OR)-OH Coupling Coupling Reagent (e.g., HATU, HOBt/EDC) Boc_D_Asp->Coupling Amine R'-NH2 Amine->Coupling Product Boc-D-Asp(OR)-NHR' Coupling->Product Amide Bond Formation Base Base (e.g., DIPEA) Base->Coupling Solvent Solvent (e.g., DMF) Solvent->Coupling

Caption: General workflow for the synthesis of a Boc-D-aspartic acid amide derivative.

II. Biological Activity of Boc-D-aspartic Acid Derivatives

A. Caspase Inhibition

Caspases are a family of cysteine-aspartic proteases that play essential roles in apoptosis (programmed cell death) and inflammation.[6][7] Their dysregulation is implicated in a variety of diseases, making them attractive therapeutic targets. Aspartic acid is a key recognition motif for caspases, which cleave their substrates after an aspartate residue. This makes derivatives of aspartic acid prime candidates for the design of caspase inhibitors.

One notable example of a Boc-D-aspartic acid derivative with biological activity is Boc-D-FMK (Boc-D-aspartyl-(OMe)-fluoromethylketone) . This compound is a broad-spectrum caspase inhibitor that acts by irreversibly binding to the catalytic cysteine residue in the active site of caspases.

CompoundTargetActivity (IC50)Cell Line/Assay Conditions
BOC-D-FMKPan-caspase39 µMTNFα-stimulated apoptosis in neutrophils

Table 1: Inhibitory activity of BOC-D-FMK.[13][14]

Boc-D-FMK functions as an irreversible inhibitor. The fluoromethylketone (FMK) "warhead" is an electrophilic group that is attacked by the nucleophilic thiol group of the catalytic cysteine in the caspase active site. This forms a stable, covalent thioether bond, thereby inactivating the enzyme.

G Caspase Active Caspase (with catalytic Cys-SH) InactiveComplex Inactive Covalent Complex (Caspase-S-CH2-Ketone) Caspase->InactiveComplex Nucleophilic attack by Cys-SH BocDFMK Boc-D-FMK BocDFMK->InactiveComplex

Caption: Mechanism of irreversible inhibition of caspases by Boc-D-FMK.

B. Modulation of NMDA Receptors

G cluster_0 NMDA Receptor Signaling Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine/D-Serine Glycine->NMDAR Ca_influx Ca2+ Influx NMDAR->Ca_influx Channel Opening Downstream Downstream Signaling (e.g., Synaptic Plasticity) Ca_influx->Downstream Boc_D_Asp_Derivative Boc-D-Aspartic Acid Derivative (Antagonist) Boc_D_Asp_Derivative->NMDAR Blocks Binding Site

Caption: Potential mechanism of action for a Boc-D-aspartic acid-based NMDA receptor antagonist.

III. Experimental Protocols

A. Caspase Activity Assay (General Protocol)

This protocol describes a general method for determining the inhibitory activity of a compound against a specific caspase using a colorimetric or fluorometric substrate.

  • Reagents and Materials:

    • Recombinant active caspase enzyme (e.g., caspase-3)

    • Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

    • Caspase substrate with a chromophore or fluorophore (e.g., Ac-DEVD-pNA for caspase-3)

    • Test compound (Boc-D-aspartic acid derivative) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well plate, add a fixed amount of the recombinant caspase enzyme to each well.

    • Add the different concentrations of the test compound to the wells. Include a control with solvent only.

    • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the caspase substrate to each well.

    • Monitor the change in absorbance or fluorescence over time using a microplate reader.

    • Calculate the rate of substrate cleavage for each inhibitor concentration.

    • Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value.

G Start Start Prep_Inhibitor Prepare serial dilutions of test compound Start->Prep_Inhibitor Add_Inhibitor Add test compound to wells Prep_Inhibitor->Add_Inhibitor Add_Enzyme Add caspase enzyme to 96-well plate Add_Enzyme->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Add_Substrate Add caspase substrate Incubate->Add_Substrate Measure Measure absorbance/ fluorescence over time Add_Substrate->Measure Analyze Calculate IC50 value Measure->Analyze End End Analyze->End

Caption: Experimental workflow for a caspase activity assay.

B. General Peptide Synthesis using Boc-D-Aspartic Acid

This protocol outlines the general steps for solid-phase peptide synthesis (SPPS) incorporating a Boc-D-aspartic acid derivative.

  • Materials:

    • Appropriate resin (e.g., Merrifield resin)

    • Boc-D-Asp(OR)-OH (where R is a suitable protecting group like Benzyl)

    • Other Boc-protected amino acids

    • Coupling agents (e.g., DCC/HOBt or HATU)

    • Deprotection reagent: Trifluoroacetic acid (TFA) in dichloromethane (DCM)

    • Neutralization base: Diisopropylethylamine (DIPEA) in DCM

    • Solvents: DCM, Dimethylformamide (DMF)

    • Cleavage cocktail (e.g., HF or TFMSA)

  • Procedure:

    • Resin Swelling: Swell the resin in an appropriate solvent like DCM.

    • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a coupling agent.

    • Deprotection: Remove the Boc group using TFA/DCM.

    • Neutralization: Neutralize the resulting amine with DIPEA/DCM.

    • Subsequent Amino Acid Coupling: Couple the next Boc-protected amino acid (e.g., Boc-D-Asp(OBzl)-OH) using a coupling agent.

    • Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.

    • Final Deprotection: Remove the N-terminal Boc group.

    • Cleavage: Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail.

    • Purification: Purify the crude peptide using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).

IV. Conclusion

Boc-D-aspartic acid and its derivatives are versatile tools in drug discovery and development. Their application ranges from their fundamental role as building blocks in peptide synthesis to the creation of targeted enzyme inhibitors and potential modulators of critical neuronal receptors. The example of Boc-D-FMK as a pan-caspase inhibitor highlights the potential of these derivatives to yield potent, mechanistically defined bioactive compounds. Future research into the synthesis and evaluation of novel Boc-D-aspartic acid derivatives is likely to uncover new therapeutic agents for a wide range of diseases, including those involving apoptosis and neurological dysfunction. The methodologies and data presented in this guide provide a foundation for researchers to explore the rich chemical and biological landscape of this important class of molecules.

References

The Role of Boc-D-asp-NH2 in Neurotransmitter Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of N-tert-butyloxycarbonyl-D-aspartic acid α-amide (Boc-D-asp-NH2) in the field of neurotransmitter research. While not a direct modulator of neurotransmitter receptors itself, this compound serves as a critical chiral building block in the synthesis of peptides and peptidomimetics designed to interact with neuronal signaling pathways. Its structural similarity to the endogenous neurotransmitter D-aspartate makes it a valuable tool for developing novel ligands for glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.

Core Function: A Synthetic Tool for Neuroactive Peptides

This compound is primarily utilized in solid-phase peptide synthesis (SPPS)[1][2]. The Boc (tert-butyloxycarbonyl) group protects the α-amino group of the D-aspartate residue, allowing for controlled, sequential addition of amino acids to a growing peptide chain[3]. The D-configuration is of particular interest in neuroscience as D-amino acids, such as D-serine and D-aspartate, are now recognized as key endogenous modulators of NMDA receptor activity[4][5].

The presence of the Boc protecting group renders this compound biologically inactive at neurotransmitter receptors. Its function is realized upon its incorporation into a larger molecule and the subsequent removal of the Boc group, unmasking the free amine for peptide bond formation or as a terminal residue. Therefore, this guide will focus on a representative application: the synthesis and analysis of a hypothetical D-aspartate-containing peptide designed to modulate NMDA receptor activity.

Representative Application: Synthesis of a Hypothetical NMDA Receptor Modulator

To illustrate the utility of this compound, we will consider the synthesis of a hypothetical dipeptide, D-Asp-Phe-NH2 , a potential ligand for the NMDA receptor. The D-aspartate residue, derived from this compound, is crucial for its potential interaction with the glutamate binding site of the NMDA receptor.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of D-Asp-Phe-NH2 can be achieved using a standard Boc-chemistry SPPS protocol.

SPPS_Workflow resin Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine in DMF) resin->deprotection1 1. coupling1 Coupling of Boc-Phe-OH deprotection1->coupling1 2. wash1 Washing (DMF, DCM) coupling1->wash1 3. deprotection2 Boc Deprotection (50% TFA in DCM) wash1->deprotection2 4. coupling2 Coupling of This compound deprotection2->coupling2 5. wash2 Washing (DMF, DCM) coupling2->wash2 6. cleavage Cleavage from Resin (e.g., HF or TFMSA) wash2->cleavage 7. peptide Purified D-Asp-Phe-NH2 cleavage->peptide 8. Purification (HPLC)

Caption: Workflow for the solid-phase synthesis of D-Asp-Phe-NH2.

Detailed Experimental Protocol: Synthesis of D-Asp-Phe-NH2

This protocol is a representative example based on standard Boc-SPPS methods[3][6].

Materials:

  • Rink Amide MBHA resin

  • Boc-Phe-OH

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Piperidine

  • Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

  • Anisole (scavenger)

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection (of Rink Amide linker): Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the linker. Wash the resin thoroughly with DMF and DCM.

  • First Coupling (Boc-Phe-OH):

    • Dissolve Boc-Phe-OH (3 equivalents relative to resin loading), DIC (3 eq.), and HOBt (3 eq.) in DMF.

    • Add the coupling solution to the resin and shake for 2 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM, followed by a neutralization step with 10% DIPEA in DCM.

    • Wash again with DCM and DMF.

  • Second Coupling (this compound):

    • Repeat the coupling procedure described in step 3, using this compound.

  • Final Boc Deprotection: Repeat the Boc deprotection step as described in step 4.

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with a cleavage cocktail (e.g., HF/anisole 9:1) for 1 hour at 0°C.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product, D-Asp-Phe-NH2, by mass spectrometry and analytical HPLC.

Biological Evaluation of D-Asp-Phe-NH2

Once synthesized and purified, the peptide's activity at the NMDA receptor would be evaluated using standard neuropharmacological assays.

Radioligand Binding Assay

This assay determines the affinity of the synthesized peptide for the NMDA receptor.

Protocol: [3H]CGP 39653 Competitive Binding Assay [7]

Materials:

  • Rat cortical synaptosomes (source of native NMDA receptors)

  • [3H]CGP 39653 (radiolabeled NMDA receptor antagonist)

  • Synthesized D-Asp-Phe-NH2

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Unlabeled L-glutamate (for non-specific binding determination)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Prepare synaptosomal membranes from rat cerebral cortex by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]CGP 39653 (e.g., 2 nM), and varying concentrations of the test compound (D-Asp-Phe-NH2).

  • Incubation: Incubate the mixture for 60 minutes at room temperature to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of D-Asp-Phe-NH2 that inhibits 50% of the specific binding of [3H]CGP 39653 (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Hypothetical Quantitative Data:

CompoundReceptor TargetRadioligandKi (nM)
D-Asp-Phe-NH2NMDA Receptor[3H]CGP 39653850
L-GlutamateNMDA Receptor[3H]CGP 3965350
Electrophysiology Assay

This functional assay measures the effect of the synthesized peptide on NMDA receptor-mediated currents in neurons.

Protocol: Whole-Cell Patch-Clamp Electrophysiology [3]

Materials:

  • Cultured hippocampal neurons or acute brain slices

  • Patch-clamp rig with amplifier and data acquisition system

  • Artificial cerebrospinal fluid (aCSF)

  • Internal pipette solution

  • NMDA and glycine (agonists)

  • Tetrodotoxin (TTX) to block voltage-gated sodium channels

  • Bicuculline or picrotoxin to block GABAA receptors

  • Synthesized D-Asp-Phe-NH2

Procedure:

  • Cell Preparation: Prepare cultured neurons or acute brain slices for recording.

  • Patching: Establish a whole-cell patch-clamp recording from a neuron.

  • Baseline Recording: Perfuse the cell with aCSF containing TTX and a GABAA receptor antagonist. Apply a solution of NMDA and glycine to evoke an inward current at a holding potential of -70 mV.

  • Compound Application: Co-apply the synthesized peptide (D-Asp-Phe-NH2) at various concentrations with the NMDA/glycine solution.

  • Data Acquisition: Record the changes in the amplitude of the NMDA-evoked current in the presence of the test compound.

  • Data Analysis: Plot the percentage of inhibition of the NMDA-evoked current against the concentration of D-Asp-Phe-NH2 to determine the IC50.

NMDA Receptor Signaling Pathway

The synthesized D-Asp-Phe-NH2, if active, would modulate the NMDA receptor signaling pathway. This pathway is crucial for synaptic plasticity, learning, and memory.

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds GluN2 Glycine Glycine / D-Serine Glycine->NMDA_R Binds GluN1 DAspPheNH2 D-Asp-Phe-NH2 (Hypothetical Antagonist) DAspPheNH2->NMDA_R Blocks Binding Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Channel Opens CaM Calmodulin Ca_ion->CaM CaMKII CaMKII CaM->CaMKII PKC PKC CaM->PKC nNOS nNOS CaM->nNOS CREB CREB Activation CaMKII->CREB LTP Synaptic Plasticity (LTP) CaMKII->LTP PKC->CREB Gene_Expression Gene Expression CREB->Gene_Expression

Caption: Simplified NMDA receptor signaling pathway.

Conclusion

This compound is a specialized chemical tool rather than a direct neuroactive agent. Its significance in neurotransmitter research lies in its role as a precursor for synthesizing D-aspartate-containing peptides. These peptides can be designed to probe the structure and function of neurotransmitter receptors, particularly the NMDA receptor, and have the potential to be developed into novel therapeutics for neurological disorders. The combination of solid-phase peptide synthesis with rigorous biological evaluation provides a powerful platform for exploring the complex landscape of neurotransmission.

References

Methodological & Application

Application Notes and Protocols for the Use of Boc-D-Aspartic Acid Derivatives in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the incorporation of Boc-protected D-aspartic acid derivatives in solid-phase peptide synthesis (SPPS). It covers the selection of appropriate side-chain protection, coupling and deprotection protocols, and strategies to mitigate common side reactions.

Introduction to Boc-D-Aspartic Acid in SPPS

The incorporation of D-amino acids, such as D-aspartic acid, into peptide sequences is a valuable strategy in drug design to enhance proteolytic stability and modulate biological activity.[1] In Boc-based SPPS, the α-amino group is temporarily protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while side chains of reactive amino acids are protected by more permanent groups.[2] For aspartic acid, the carboxylic acid side chain must be protected to prevent side reactions. The choice of this side-chain protecting group is critical to prevent side reactions, most notably aspartimide formation.[1][3][4]

It is important to note that Boc-D-Asp-NH2 is not the correct reagent for incorporating a D-aspartic acid residue into a peptide chain via SPPS. The correct building blocks are Boc-D-Asp(OR)-OH derivatives, where 'OR' represents a side-chain protecting group, typically a benzyl (Bzl) or cyclohexyl (cHx) ester.

Side-Chain Protection for Boc-D-Aspartic Acid

The selection of the side-chain protecting group for D-aspartic acid is crucial for a successful synthesis. In Boc/Bzl protection schemes, benzyl-based protecting groups are commonly used for side-chain protection.[2]

Protecting GroupStructureCleavage ConditionsAdvantagesDisadvantages
Benzyl (Bzl) -CH2-PhStrong acids (e.g., HF, TFMSA)[2]Compatible with Boc chemistry; readily available.Can be partially cleaved during repeated TFA treatments for Boc deprotection, leading to peptide loss from the resin.[3]
Cyclohexyl (cHx) -C6H11Strong acids (e.g., HF)More stable to TFA than Bzl, minimizing peptide loss. Historically shown to reduce aspartimide formation in Boc-SPPS.[4][5]Requires strong acid for final cleavage.

Recommendation: For sequences prone to aspartimide formation or for the synthesis of longer peptides, Boc-D-Asp(OcHx)-OH is generally the preferred building block due to its increased stability towards the repetitive TFA treatments used for Boc group removal.[4][5]

Experimental Protocols

The following protocols outline the manual steps for incorporating a Boc-D-Asp(OR)-OH residue into a peptide chain using Boc-SPPS. These protocols are suitable for both manual and automated synthesis.

The synthesis begins with the C-terminal amino acid attached to a suitable resin (e.g., Merrifield for a C-terminal acid or MBHA for a C-terminal amide).[3] Each subsequent amino acid is added through a cycle of deprotection, neutralization, and coupling.[2][6]

SPPS_Workflow Resin Peptide-Resin (N-terminally protected) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection 1. Wash1 Wash (DCM, IPA) Deprotection->Wash1 2. Neutralization Neutralization (e.g., 10% DIEA in DCM) Wash1->Neutralization 3. Wash2 Wash (DCM) Neutralization->Wash2 4. Coupling Amino Acid Coupling (Boc-D-Asp(OR)-OH + Activator) Wash2->Coupling 5. Wash3 Wash (DMF, DCM) Coupling->Wash3 6. Next_Cycle Repeat for next amino acid Wash3->Next_Cycle

Caption: General workflow for a single cycle in Boc-SPPS.

This protocol assumes a 0.1 mmol synthesis scale.

1. Resin Swelling:

  • Place the peptide-resin in a reaction vessel.

  • Add dichloromethane (DCM, ~5 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.[7][8]

  • Drain the DCM.

2. Boc Deprotection:

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[3]

  • Agitate for 2 minutes, then drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[9]

  • Drain the TFA solution.

  • Note: If the peptide contains sensitive residues like Cys, Met, or Trp, add 0.5% dithiothreitol (DTE) to the TFA solution to scavenge tert-butyl cations.[2][3]

3. Washing:

  • Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

  • Wash with isopropanol (IPA) (2 times) to help remove TFA.[3]

  • Wash again with DCM (3 times).

4. Neutralization:

  • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.[7]

  • Agitate for 2 minutes and drain.

  • Repeat the neutralization step.

  • Wash the resin with DCM (3-5 times) to remove excess base.

  • Monitoring: A qualitative Kaiser (ninhydrin) test can be performed to confirm the presence of a free primary amine (a positive test results in a blue color).[7]

5. Coupling of Boc-D-Asp(OR)-OH:

  • Activation: In a separate vessel, dissolve Boc-D-Asp(OR)-OH (2-3 equivalents relative to resin loading) and a coupling agent/additive such as HBTU/HOBt (2-3 equivalents) in N,N-dimethylformamide (DMF). Add DIEA (4-6 equivalents) to activate the amino acid.[10]

  • Coupling: Immediately add the activated amino acid solution to the resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Monitor the reaction progress with the Kaiser test. A negative result (yellow beads) indicates complete coupling.[10]

6. Washing:

  • Once coupling is complete, drain the reaction solution.

  • Wash the resin with DMF (3-5 times) and then DCM (3-5 times) to remove excess reagents and byproducts.[9]

The resin is now ready for the deprotection step of the next cycle.

Side Reactions: Aspartimide Formation

A major side reaction involving aspartic acid residues is the formation of a cyclic aspartimide intermediate.[1][3][4] This is particularly problematic in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[3] The aspartimide can subsequently be hydrolyzed to form a mixture of α- and β-peptides, which are difficult to separate from the desired product.[1][11]

Aspartimide_Formation Peptide Peptide-Asp-Xaa- Cyclization Intramolecular Cyclization Peptide->Cyclization Aspartimide Aspartimide Intermediate Cyclization->Aspartimide Hydrolysis Hydrolysis Aspartimide->Hydrolysis Alpha_Peptide α-Peptide (Desired) Hydrolysis->Alpha_Peptide Beta_Peptide β-Peptide (Side Product) Hydrolysis->Beta_Peptide

Caption: Pathway of aspartimide formation and subsequent hydrolysis.

Mitigation Strategies in Boc-SPPS:

  • Use of Boc-D-Asp(OcHx)-OH: As mentioned, the cyclohexyl ester is more resistant to the acidic conditions of Boc deprotection and less prone to aspartimide formation compared to the benzyl ester.[4][5]

  • In Situ Neutralization: Performing the neutralization step at the same time as the coupling reaction can reduce aspartimide formation.[6] This is because the protonated state of the N-terminal amine after deprotection is less nucleophilic and less likely to attack the side-chain ester.[3]

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. In Boc/Bzl chemistry, this is typically achieved using a strong acid like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3][12]

Cleavage Cocktail Composition:

ReagentPurposeTypical Concentration
HF or TFMSA Cleavage of peptide from resin and removal of side-chain protecting groups.~90%
Anisole/Thioanisole Scavenger to trap reactive carbocations.~5-10%
Dithiothreitol (DTE) Scavenger, particularly for protecting Trp and Met residues.~2-5%

General Cleavage Protocol (using HF):

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the resin in a specialized HF cleavage apparatus.

  • Add scavengers (e.g., anisole).

  • Cool the apparatus to -5 to 0 °C.

  • Condense liquid HF into the reaction vessel.

  • Stir the mixture for 1-2 hours at 0 °C.

  • Evaporate the HF under a stream of nitrogen.

  • Wash the resin with cold diethyl ether to remove cleaved protecting groups and scavengers.

  • Extract the crude peptide from the resin with a suitable solvent (e.g., dilute acetic acid).

  • Lyophilize the crude peptide.

The crude peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

The successful incorporation of Boc-D-aspartic acid into a peptide sequence relies on the appropriate choice of a side-chain protecting group, typically a cyclohexyl ester, to minimize side reactions like aspartimide formation. By following standardized Boc-SPPS protocols for deprotection, neutralization, and coupling, and by employing a robust final cleavage strategy, high-quality peptides containing D-aspartic acid can be synthesized for research and drug development applications.

References

Application Notes and Protocols: Standard Operating Procedure for Boc Deprotection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in solid-phase peptide synthesis (SPPS), particularly in the Boc/Bzl protection strategy.[1][2] Its facile removal under acidic conditions, while maintaining stability in neutral and basic environments, allows for the stepwise elongation of the peptide chain.[1] The selective cleavage of the Nα-Boc group is a critical, repeated step in the synthesis cycle. Therefore, a standardized and efficient deprotection protocol is paramount to achieving high peptide purity and yield.

This document provides a detailed standard operating procedure for the deprotection of the Boc group in SPPS, including experimental protocols, quantitative data on common deprotection reagents, a discussion of potential side reactions, and monitoring techniques.

Chemical Mechanism of Boc Deprotection

The deprotection of the Boc group is an acid-catalyzed process. The mechanism involves the protonation of the carbonyl oxygen of the Boc group by a moderately strong acid, most commonly trifluoroacetic acid (TFA).[3][4] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and readily decarboxylates to release the free α-amino group as an ammonium salt.[3][5]

Signaling Pathway of Boc Deprotection

Boc_Deprotection_Mechanism Boc_Peptide Boc-NH-Peptide-Resin Protonation Protonation of Carbonyl Oxygen Boc_Peptide->Protonation  + H+ (TFA) Protonated_Intermediate Protonated Intermediate Protonation->Protonated_Intermediate Cleavage Cleavage of tert-butyl-oxygen bond Protonated_Intermediate->Cleavage Carbamic_Acid Carbamic Acid Intermediate + tert-butyl cation Cleavage->Carbamic_Acid Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Scavenger Scavenger (e.g., DTE) Carbamic_Acid->Scavenger Free_Amine H3N+-Peptide-Resin (TFA salt) Decarboxylation->Free_Amine Trapped_Cation Trapped Cation Scavenger->Trapped_Cation Traps tert-butyl cation

Caption: Mechanism of acid-catalyzed Boc deprotection.

Quantitative Data Summary

The efficiency of the deprotection step is crucial for the overall success of peptide synthesis. The following table summarizes common deprotection reagents and their typical reaction conditions.

Deprotection ReagentConcentrationScavengerReaction Time (minutes)Deprotection EfficiencyNotes
Trifluoroacetic acid (TFA) in Dichloromethane (DCM)25-50%0.5% Dithioethane (DTE) for Trp, Cys, Met containing peptides[2][6]20-30[1][3]>99%[3]The most common and standard method.
4M Hydrogen Chloride (HCl) in 1,4-Dioxane4MNone typically required30-60[3]>98%[3]An alternative to TFA, can offer higher selectivity in the presence of other acid-labile groups.[5]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

This protocol describes the standard procedure for the removal of the N-terminal Boc group from a peptide-resin during SPPS.[1]

Materials and Reagents:

  • Boc-protected peptide-resin

  • Trifluoroacetic acid (TFA), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Diisopropylethylamine (DIEA), peptide synthesis grade

  • Isopropanol (IPA)

  • Scavengers (e.g., Dithioethane - DTE), if required[7]

Procedure:

  • Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel.[1] After swelling, drain the solvent.

  • Pre-wash (Optional but Recommended): Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes.[8] Drain the solution.

  • Deprotection: Add a fresh solution of 25-50% TFA in DCM to the resin (approximately 10 mL per gram of resin).[1][5] If the peptide sequence contains sensitive residues such as tryptophan, cysteine, or methionine, add a scavenger like 0.5% DTE to the deprotection solution to prevent alkylation by the tert-butyl cation.[6][7] Agitate the mixture for 20-30 minutes at room temperature.[1]

  • Washing: Drain the TFA solution and wash the resin thoroughly to remove residual acid and byproducts. A typical washing sequence is:

    • DCM (3-5 times)[7]

    • IPA (2 times)[7]

    • DCM (3-5 times)[7]

  • Neutralization: To deprotonate the newly formed N-terminal ammonium salt to a free amine for the subsequent coupling step, a neutralization step is required.[2] Add a solution of 10% DIEA in DCM to the resin.[7] Agitate for 2 minutes and drain. Repeat the neutralization step one more time.[7]

  • Final Washing: Wash the resin thoroughly with DCM (3-5 times) to remove excess base and salts.[7] The resin is now ready for the next coupling step.

Protocol 2: Boc Deprotection using 4M HCl in Dioxane

This protocol provides an alternative to the standard TFA-based deprotection.

Materials and Reagents:

  • Boc-protected peptide

  • 4 M Hydrogen Chloride (HCl) in 1,4-dioxane

  • Anhydrous 1,4-dioxane

  • Diethyl ether (cold) for precipitation

Procedure:

  • Dissolution: Dissolve the Boc-protected compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.[1]

  • Deprotection: Add 5-10 equivalents of 4 M HCl in dioxane to the solution.[5] Stir the reaction mixture at room temperature for 30 minutes.[5]

  • Work-up: Upon completion, precipitate the hydrochloride salt of the deprotected peptide by adding cold diethyl ether.[5] Collect the precipitate by filtration and wash it with cold ether.[5]

  • Drying: Dry the final product under vacuum.[5]

Monitoring the Deprotection

To ensure the completeness of the deprotection reaction, the following methods can be employed:

  • Kaiser Test (Ninhydrin Test): This is a qualitative test performed after the neutralization step to confirm the presence of a free primary amine. A positive result (indicated by a blue color) signifies a successful deprotection.[7]

  • HPLC and Mass Spectrometry: For a more quantitative analysis, a small sample of the peptide-resin can be cleaved, and the resulting peptide can be analyzed by HPLC and mass spectrometry to confirm the complete removal of the Boc group.[7]

Potential Side Reactions and Mitigation

Several side reactions can occur during Boc deprotection, potentially leading to impurities in the final peptide product.

  • Alkylation of Sensitive Residues: The tert-butyl cation generated during deprotection is a reactive electrophile that can modify sensitive amino acid residues such as Tryptophan (Trp), Cysteine (Cys), and Methionine (Met).[6]

    • Mitigation: The addition of scavengers like dithioethane (DTE) to the deprotection cocktail can effectively trap the tert-butyl cations and prevent these side reactions.[2][6]

  • Aspartimide Formation: This is a base-catalyzed intramolecular cyclization of an aspartic acid residue, which is particularly common in Asp-Gly, Asp-Ala, and Asp-Ser sequences.[9]

    • Mitigation: Using in situ neutralization protocols can help to suppress this side reaction.[9]

  • Diketopiperazine Formation: This side reaction can occur at the dipeptide stage, leading to the cleavage of the dipeptide from the resin.[9]

    • Mitigation: In Boc-based synthesis, utilizing in situ neutralization protocols can suppress diketopiperazine formation.[9]

  • Incomplete Deprotection: In some cases, particularly with certain residues like N(pi)-benzyloxymethylhistidine, the Boc group may be more resistant to removal, leading to deletion sequences.[10]

    • Mitigation: Prolonging the deprotection time or increasing the concentration of TFA may be necessary to ensure complete removal.[10]

Experimental Workflow

The following diagram illustrates the cyclical nature of the Boc deprotection step within the broader context of solid-phase peptide synthesis.

SPPS_Workflow Start Start with Boc-AA-Resin Deprotection 1. Boc Deprotection (TFA/DCM) Start->Deprotection Washing1 2. Washing (DCM, IPA) Deprotection->Washing1 Neutralization 3. Neutralization (DIEA/DCM) Washing1->Neutralization Washing2 4. Washing (DCM) Neutralization->Washing2 Coupling 5. Coupling of next Boc-Amino Acid Washing2->Coupling Washing3 6. Washing (DMF, DCM) Coupling->Washing3 Repeat Repeat Cycle Washing3->Repeat Repeat->Deprotection For next amino acid Final_Cleavage Final Cleavage from Resin Repeat->Final_Cleavage After final amino acid

Caption: Boc Solid-Phase Peptide Synthesis Cycle.

References

Application Notes and Protocols: Coupling Reagents for Boc-D-Asp-NH₂ in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide production for research, diagnostics, and therapeutic applications.[1] In Boc (tert-butyloxycarbonyl) chemistry, the selection of an appropriate coupling reagent is critical to ensure high yields, purity, and preservation of stereochemical integrity. The coupling of aspartic acid residues, such as Boc-D-Asp, presents unique challenges, primarily the risk of aspartimide formation. This side reaction can lead to the formation of impurities that are difficult to separate from the target peptide, including α- and β-peptide isomers and racemized products.[2][3][4]

This document provides a detailed guide for selecting coupling reagents for Boc-D-Asp derivatives, specifically in the context of producing peptides with a C-terminal D-Aspartamide (D-Asp-NH₂) moiety using automated synthesizers. It includes a comparative analysis of common coupling reagents, detailed experimental protocols, and strategies to mitigate common side reactions.

The Challenge: Aspartimide Formation

Aspartimide formation is a significant base-catalyzed side reaction that occurs during peptide synthesis involving aspartic acid.[4] The backbone amide nitrogen following the Asp residue performs a nucleophilic attack on the side-chain β-carbonyl group, forming a five-membered succinimide ring. This aspartimide intermediate is susceptible to racemization and can be opened by nucleophiles (like residual water or the deprotection base) to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide.[3][4]

While this issue is particularly pronounced in Fmoc-SPPS due to the use of piperidine for deprotection, it can also occur under the conditions of Boc-SPPS, especially during the neutralization step or with prolonged exposure to basic conditions during coupling.[2][4] Sequences containing Asp-Gly, Asp-Ser, or Asp-Asn are especially prone to this side reaction.[5]

Caption: Mechanism of base-catalyzed aspartimide formation.

Overview of Common Coupling Reagents

Coupling reagents are broadly classified into three main categories: carbodiimides, onium salts (aminium/uronium and phosphonium), and other specialized reagents. Their primary function is to activate the C-terminal carboxylic acid of the incoming amino acid to facilitate nucleophilic attack by the N-terminal amine of the resin-bound peptide.[6]

  • Carbodiimides (e.g., DCC, DIC): These are classic activators that form an O-acylisourea intermediate.[6] Diisopropylcarbodiimide (DIC) is preferred for SPPS because its urea byproduct is soluble, unlike the byproduct of Dicyclohexylcarbodiimide (DCC).[7][8] To enhance reaction rates and suppress racemization, carbodiimides are almost always used with an additive like 1-hydroxybenzotriazole (HOBt).[7][8][9]

  • Onium Salts (Aminium/Uronium & Phosphonium):

    • Aminium/Uronium Salts (e.g., HBTU, HATU, TBTU, COMU): These reagents, derived from HOBt or its analogs, are highly efficient and rapid.[8] HATU, containing a 7-azabenzotriazole (HOAt) moiety, is generally more reactive and results in less epimerization than HBTU.[7][10][11] A potential side reaction with excess uronium salt is the guanidinylation of the N-terminal amine, which terminates the peptide chain.[11][12] COMU is a newer, highly efficient uronium salt based on OxymaPure that offers enhanced safety and solubility profiles.[5][8]

    • Phosphonium Salts (e.g., BOP, PyBOP, PyAOP): These reagents are also very effective. PyBOP is a widely used, safer alternative to the original BOP reagent.[13] Phosphonium salts do not cause the guanidinylation side reaction seen with uronium salts, making them a cleaner option when used in excess.[12][14]

Comparative Data of Coupling Reagents

The selection of a coupling reagent is a trade-off between reaction speed, cost, potential for side reactions, and the complexity of the peptide sequence.

Reagent ClassExample(s)Relative ReactivityRacemization RiskKey AdvantagesKey Disadvantages
Carbodiimide DIC / HOBtModerateLow (with HOBt)Low cost; No guanidinylation.[7]Slower than onium salts; Requires additive.[15]
Aminium Salt HBTU / TBTUHighLowFast and efficient; Widely used in automated synthesizers.[7]Can cause N-terminal guanidinylation if used in excess.[11][12]
Aminium Salt HATUVery HighVery LowFaster than HBTU with less epimerization;[10][11] Good for difficult couplings.[7]Higher cost than HBTU; Can cause guanidinylation.[7][12]
Aminium Salt COMUVery HighVery LowHigh efficiency, comparable to HATU;[8] Safer (non-explosive byproduct); Good solubility.[5]Higher cost.
Phosphonium Salt PyBOPHighLowEfficient; No guanidinylation side reaction.[12][14]Byproduct can be difficult to remove in solution phase.[8]

Experimental Protocols for Automated Synthesizers (Boc-SPPS)

The following protocols are generalized for use in an automated peptide synthesizer. Quantities are based on a 0.1 mmol synthesis scale. The target peptide with a C-terminal D-Asp-NH₂ is typically synthesized on a p-methylbenzhydrylamine (MBHA) resin. The first amino acid coupled is Boc-D-Asp(OR)-OH, where 'R' is a side-chain protecting group such as Benzyl (Bzl) or Cyclohexyl (Chx).

This workflow outlines the fundamental steps repeated for each amino acid addition in Boc-SPPS.

Caption: Standard workflow for one cycle in automated Boc-SPPS.

This method is a reliable and cost-effective choice, with a low risk of side reactions.[16]

  • Deprotection & Neutralization: Perform steps 1-4 as per the general cycle.

  • Amino Acid Preparation: In a separate vessel, dissolve Boc-D-Asp(OR)-OH (4 eq., 0.4 mmol) and HOBt (4 eq., 0.4 mmol) in N,N-Dimethylformamide (DMF).

  • Activation & Coupling: Add Diisopropylcarbodiimide (DIC) (4 eq., 0.4 mmol) to the amino acid solution. Allow to pre-activate for 5-10 minutes.

  • Transfer: Transfer the activated amino acid solution to the reaction vessel containing the neutralized resin.

  • Reaction: Mix for 60-120 minutes at room temperature.

  • Monitoring: Perform a Kaiser test to confirm reaction completion. If the test is positive, a recoupling may be necessary.

  • Wash: Perform step 6 as per the general cycle.

This protocol is suitable for rapid and efficient couplings, especially for sterically hindered residues.[7][10]

  • Deprotection & Neutralization: Perform steps 1-4 as per the general cycle.

  • Reagent Preparation: Prepare a solution of Boc-D-Asp(OR)-OH (4 eq., 0.4 mmol), HBTU or HATU (3.9 eq., 0.39 mmol), and N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol) in DMF.

  • Activation & Coupling: Allow the mixture to pre-activate for 2 minutes.

  • Transfer: Transfer the activated solution to the reaction vessel.

  • Reaction: Mix for 30-60 minutes at room temperature.

  • Monitoring: A Kaiser test can be performed, but completion is typically high with this method.

  • Wash: Perform step 6 as per the general cycle.

Note: It is crucial to use slightly less HBTU/HATU than the amino acid to prevent potential chain termination by guanidinylation.[7][12]

Recommendations for Coupling Boc-D-Asp-NH₂

  • Reagent Choice: For routine synthesis of sequences not prone to aspartimide formation, DIC/HOBt is a robust and economical choice. For difficult sequences or when speed is a priority, HATU provides superior performance with minimal racemization.[10] PyBOP is an excellent alternative that avoids the risk of guanidinylation.

  • Minimize Base Contact Time: To reduce the risk of aspartimide formation, minimize the time the peptide is exposed to the neutralization base (DIPEA). Ensure efficient washing after the neutralization step.

  • Side-Chain Protection: The choice of side-chain protecting group for Aspartic acid (e.g., O-Benzyl vs. O-Cyclohexyl) can influence side reactions. While standard in Boc chemistry, be aware of their relative lability during synthesis and final cleavage.

  • Monitoring: Regularly use the Kaiser test (or an alternative ninhydrin test) to monitor coupling completion, especially for DIC/HOBt protocols, to ensure that incomplete coupling does not lead to deletion sequences.[16]

  • Double Coupling: For sterically hindered couplings or at sites known to be problematic, programming a second coupling cycle (recoupling) can significantly improve the yield of the desired peptide.

By carefully selecting the coupling reagent and optimizing the reaction protocol, researchers can successfully synthesize high-purity peptides containing Boc-D-Asp-NH₂ using automated synthesizers while minimizing the formation of undesirable side products.

References

Application Notes and Protocols for the Incorporation of Boc-D-asp-NH2 into a Peptide Sequence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids, such as D-isomers, into peptide sequences is a critical strategy in modern drug discovery and development. D-amino acids can significantly enhance peptide stability against enzymatic degradation, modulate receptor binding affinity, and constrain peptide conformation. This document provides detailed application notes and protocols for the incorporation of a D-aspartic acid residue into the C-terminus of a peptide amide, utilizing Boc-D-Asp(OR)-OH in a Boc-based solid-phase peptide synthesis (SPPS) strategy.

The target structure, a peptide with a C-terminal D-aspartic acid amide (D-asp-NH2), is typically synthesized using an appropriate resin that yields a C-terminal amide upon cleavage, such as methylbenzhydrylamine (MBHA) resin. The amino acid building block used is N-α-Boc-D-aspartic acid with a protected side chain, for instance, Boc-D-Asp(OBzl)-OH or, preferably, Boc-D-Asp(OcHx)-OH, to prevent side reactions. The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino group, which is removed by mild acid treatment at each cycle of the synthesis.

Core Principles and Strategy Selection

The synthesis of a peptide ending in D-asp-NH2 is best accomplished using Boc-chemistry solid-phase peptide synthesis (SPPS). This strategy offers several advantages, particularly for complex or hydrophobic sequences.

Key Strategic Choices:

  • Synthesis Strategy: Boc-SPPS is selected due to its robust nature. The temporary Nα-Boc protecting group is removed with a moderate acid like trifluoroacetic acid (TFA), while the more stable side-chain protecting groups and the resin linkage are cleaved at the end of the synthesis with a strong acid, such as anhydrous hydrogen fluoride (HF).

  • Resin Selection: To obtain a C-terminal peptide amide, an MBHA or BHA resin is the standard choice. The linkage to these resins is stable to the repetitive TFA treatments but is cleaved by strong acids like HF to release the peptide as a C-terminal amide.

  • Side-Chain Protection: The β-carboxyl group of the D-aspartic acid residue is highly susceptible to side reactions, most notably aspartimide formation. To mitigate this, the side chain must be protected. While a benzyl ester (OBzl) is common, a β-cyclohexyl ester (OcHx) is highly recommended as it significantly reduces the risk of aspartimide formation.

Application Notes

Coupling Reagent Selection

The activation of the carboxylic acid group of the incoming Boc-D-Asp(OR)-OH is critical for efficient peptide bond formation. The choice of coupling reagent can impact reaction time, yield, and the degree of side reactions like racemization.

Coupling Reagent CombinationActivation MethodAdvantagesDisadvantagesTypical Equivalents (vs. Resin)
DIC / HOBt CarbodiimideCost-effective, readily available. HOBt minimizes racemization.Dicyclohexylurea (DCU) byproduct from DCC is insoluble; Diisopropylurea from DIC is more soluble but can be difficult to remove.2-4 eq. DIC, 2-4 eq. HOBt
HBTU / HOBt / DIEA Aminium SaltFast and highly efficient coupling, low racemization. Byproducts are soluble.Higher cost. Can react directly with the amine if pre-activation is slow, leading to guanidination.2-4 eq. HBTU, 4-6 eq. DIEA
HATU / HOAt / DIEA Aminium SaltMore reactive than HBTU, especially for sterically hindered couplings. HOAt is superior to HOBt in reducing racemization.Highest cost.2-4 eq. HATU, 4-6 eq. DIEA
PyBOP / DIEA Phosphonium SaltHigh coupling efficiency, similar to HBTU.Generates carcinogenic HMPA as a byproduct (less common now).2-4 eq. PyBOP, 4-6 eq. DIEA

DIC: Diisopropylcarbodiimide; HOBt: 1-Hydroxybenzotriazole; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; DIEA: N,N-Diisopropylethylamine; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; HOAt: 1-Hydroxy-7-azabenzotriazole; PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate.

Major Side Reaction: Aspartimide Formation

Aspartimide formation is the most significant side reaction when incorporating aspartic acid residues, especially in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser. It can occur under both the basic conditions of the neutralization step and the acidic conditions of Boc deprotection. The cyclic aspartimide intermediate can reopen to form a mixture of the desired α-linked peptide and an undesired β-linked peptide, which are often difficult to separate.

Aspartimide_Formation cluster_0 Peptide Chain on Resin cluster_1 Side Reaction Pathway Peptide Peptide-Asp(OR)-NH-Resin Aspartimide Aspartimide Intermediate Peptide->Aspartimide Base (DIEA) or Acid (TFA) Alpha_Peptide α-Peptide (Correct) Aspartimide->Alpha_Peptide Ring Opening (Desired) Beta_Peptide β-Peptide (Impurity) Aspartimide->Beta_Peptide Ring Opening (Undesired)

Figure 1. Mechanism of Aspartimide Formation.
Strategies to Minimize Side Reactions

Side ReactionMitigation StrategyRationale
Aspartimide Formation Use Boc-D-Asp(OcHx)-OH instead of Boc-D-Asp(OBzl)-OH.The bulky cyclohexyl ester sterically hinders the intramolecular cyclization required to form the aspartimide intermediate.
Use in situ neutralization protocols where neutralization and coupling occur simultaneously.This minimizes the time the free amine is exposed to basic conditions, reducing the chance for base-catalyzed cyclization.
Add HOBt to coupling and deprotection solutions.HOBt can suppress the cyclization reaction.
Diketopiperazine (DKP) Formation Use in situ neutralization protocols.This side reaction cleaves the dipeptide from the resin. In situ neutralization suppresses the intramolecular cyclization.
Couple the first two amino acids as a pre-formed dipeptide unit.This strategy bypasses the vulnerable dipeptide-resin intermediate.
Racemization Add HOBt or HOAt to carbodiimide-mediated couplings.These additives form active esters that couple with minimal racemization.
Use aminium/uronium or phosphonium salt coupling reagents (HBTU, HATU, PyBOP).These reagents are designed for rapid coupling with very low levels of racemization.

Experimental Protocols

General Boc-SPPS Workflow

The following diagram outlines the cyclical process of Boc-SPPS for assembling a peptide on an amide-generating resin.

Boc_SPPS_Workflow Start Start: MBHA Resin Swell 1. Swell Resin (DCM) Start->Swell Deprotect 2. Nα-Boc Deprotection (50% TFA in DCM) Swell->Deprotect Wash1 3. Wash (DCM, IPA) Deprotect->Wash1 Neutralize 4. Neutralization (10% DIEA in DCM) Wash1->Neutralize Wash2 5. Wash (DCM) Neutralize->Wash2 Couple 6. Couple Next Amino Acid (e.g., DIC/HOBt in DMF/DCM) Wash2->Couple Monitor 7. Monitor Coupling (Kaiser Test) Couple->Monitor Wash3 8. Wash (DMF, DCM) Monitor->Wash3 Repeat Repeat Cycle for Next Amino Acid Wash3->Repeat If sequence is incomplete Cleave Final Cleavage & Deprotection (Anhydrous HF) Wash3->Cleave If sequence is complete Repeat->Deprotect Purify Purification (RP-HPLC) Cleave->Purify End Peptide Amide Purify->End

Figure 2. General Workflow for Boc Solid-Phase Peptide Synthesis.
Protocol: Incorporation of Boc-D-Asp(OcHx)-OH

This protocol details the specific steps for coupling Boc-D-Asp(OcHx)-OH to a growing peptide chain on MBHA resin. It assumes the previous amino acid has been successfully coupled and its Nα-Boc group has been removed.

Materials:

  • Peptide-resin in a reaction vessel

  • Boc-D-Asp(OcHx)-OH

  • Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Isopropanol (IPA)

  • Reagents for Kaiser (ninhydrin) test

Procedure:

  • Resin Preparation:

    • Following the deprotection of the previous amino acid, wash the resin thoroughly to remove residual TFA and salts. Perform the following washes (10 mL/g of resin for 2 min each):

      • DCM (3x)

      • IPA (2x)

      • DCM (3x)

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin.

    • Agitate for 2 minutes and drain. Repeat once.

    • Wash the resin with DCM (5x) to remove excess DIEA.

  • Coupling Reaction:

    • In a separate vial, dissolve Boc-D-Asp(OcHx)-OH (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add the dissolved amino acid/HOBt solution to the neutralized resin.

    • Add DIC (3 equivalents) to the reaction vessel.

    • Agitate the mixture at room temperature for 1-2 hours.

    Coupling_Workflow cluster_0 Reagent Preparation cluster_1 Reaction Steps AA Dissolve Boc-D-Asp(OcHx)-OH and HOBt in DMF Add_AA Add Amino Acid/ HOBt Solution to Resin Resin Start: Neutralized Peptide-Resin Resin->Add_AA Add_DIC Add DIC to Initiate Coupling Add_AA->Add_DIC Agitate Agitate for 1-2 Hours at Room Temperature Add_DIC->Agitate

    Figure 3. Workflow for the Coupling Step.
  • Monitoring:

    • Take a small sample of the resin beads and perform a Kaiser test.

    • A negative result (beads remain yellow/colorless) indicates complete coupling.

    • If the test is positive (beads turn blue/purple), continue the coupling for another hour or consider a recoupling step.

  • Post-Coupling Wash:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the peptide-resin thoroughly to remove excess reagents and byproducts. Perform the following washes (10 mL/g of resin for 2 min each):

      • DMF (3x)

      • DCM (3x)

    • The peptide-resin is now ready for the deprotection of the newly added Boc-D-Asp(OcHx)-OH to continue the synthesis cycle.

Final Cleavage and Purification
  • HF Cleavage:

    • Caution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive and requires a specialized apparatus and trained personnel.

    • Dry the completed peptide-resin under vacuum.

    • Place the resin in the HF reaction vessel with a scavenger mixture (e.g., p-cresol, anisole) to protect sensitive residues.

    • Perform the HF cleavage at 0°C for 1-2 hours.

    • Evaporate the HF under vacuum.

  • Peptide Precipitation and Washing:

    • Transfer the resin/peptide mixture to a centrifuge tube.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Wash the peptide pellet multiple times with cold ether to remove scavengers and cleaved protecting groups.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

    • Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Monitor the elution at 210-220 nm.

    • Collect fractions containing the desired peptide, confirm purity by analytical HPLC and mass spectrometry, pool the pure fractions, and lyophilize to obtain the final product.

Application Notes and Protocols for Boc-D-Aspartate-Based Pan-Caspase Inhibitors in Cell Culture-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Reagent: The compound "Boc-D-asp-NH2" is not extensively documented in scientific literature as a standard reagent for cell culture assays. However, its chemical structure suggests a close relationship to well-characterized pan-caspase inhibitors that feature a Boc-protected D-aspartic acid backbone. This document will therefore focus on the applications of a representative and widely used compound of this class, Boc-D(OMe)-FMK (tert-butyloxycarbonyl-D-Asp(OMe)-fluoromethylketone), a cell-permeable, irreversible pan-caspase inhibitor. The principles and protocols described are broadly applicable to other similar pan-caspase inhibitors used in apoptosis research.

Application Notes

Introduction to Pan-Caspase Inhibitors in Apoptosis Research

Caspases, a family of cysteine-aspartic proteases, are central executioners of the apoptotic signaling cascade.[1] They are synthesized as inactive zymogens (pro-caspases) and, upon activation through proteolytic cleavage, orchestrate the dismantling of the cell by cleaving a multitude of cellular substrates.[2] Pan-caspase inhibitors are invaluable tools for researchers to study the roles of caspases in cellular processes, particularly apoptosis. By blocking the entire caspase cascade, these inhibitors can help determine whether a specific cell death pathway is caspase-dependent.

Mechanism of Action of Boc-D-FMK

Boc-D-FMK is a cell-permeable, irreversible broad-spectrum caspase inhibitor.[3][4] Its mechanism of action involves several key features:

  • Cell Permeability: The compound contains a methyl ester group which enhances its ability to cross the cell membrane. Once inside the cell, cytoplasmic esterases cleave this group, activating the inhibitor.[4]

  • Aspartic Acid Recognition: The aspartic acid residue mimics the natural cleavage site of caspases, allowing the inhibitor to fit into the enzyme's active site.

  • Irreversible Inhibition: The fluoromethylketone (FMK) group forms a covalent thioether bond with the cysteine residue in the catalytic site of the caspase.[2] This covalent linkage results in irreversible inactivation of the enzyme, thereby halting the downstream apoptotic signaling.[2][5]

By inhibiting a broad range of caspases, Boc-D-FMK can effectively block apoptosis induced by various stimuli, such as TNF-α, growth factor deprivation, and certain chemotherapeutic agents.[4][6]

Key Applications in Cell Culture-Based Assays
  • Determining Caspase-Dependency: The primary use of Boc-D-FMK is to ascertain whether a particular cell death phenomenon is mediated by caspases. If the addition of Boc-D-FMK rescues cells from death induced by a specific stimulus, it strongly suggests a caspase-dependent apoptotic pathway.

  • Studying Upstream Signaling Events: By blocking the downstream execution phase of apoptosis, researchers can investigate the upstream signaling events that lead to caspase activation without the interference of cell death itself.

  • Inflammation Studies: Certain caspases, such as caspase-1, are involved in inflammatory responses. Pan-caspase inhibitors can be used to study the role of these caspases in inflammation.[1]

  • Negative Control in Caspase Activity Assays: In assays designed to measure the activity of specific caspases, Boc-D-FMK or Z-VAD-FMK are often used as negative controls to confirm that the measured signal is indeed due to caspase activity.[2][7]

Signaling Pathway Diagram

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL / TNF-α DeathReceptor Death Receptor (e.g., Fas, TNFR1) FasL->DeathReceptor Procaspase8 Pro-caspase-8 DeathReceptor->Procaspase8 DISC formation Caspase8 Caspase-8 (Initiator) Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 DNA_Damage DNA Damage / Cellular Stress Mitochondrion Mitochondrion DNA_Damage->Mitochondrion activates Bax/Bak CytochromeC Cytochrome c Mitochondrion->CytochromeC release Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 forms Apoptosome Caspase9 Caspase-9 (Initiator) Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates cleavage Apoptosis Apoptosis Substrates->Apoptosis Inhibitor Pan-Caspase Inhibitor (e.g., Boc-D-FMK) Inhibitor->Caspase8 Inhibitor->Caspase9 Inhibitor->Caspase3

Caption: Apoptotic signaling pathways and points of pan-caspase inhibition.

Quantitative Data

The following table summarizes typical concentrations and IC50 values for commonly used pan-caspase inhibitors in cell culture experiments. The optimal concentration can vary significantly depending on the cell type, the apoptotic stimulus, and the duration of the experiment.[8]

InhibitorTarget(s)Mechanism of ActionTypical Working ConcentrationIC50 ValueReferences
Boc-D-FMK Broad-spectrum caspase inhibitorIrreversible10 - 100 µM39 µM for TNF-α-stimulated apoptosis in neutrophils[4][6][9][10]
Z-VAD-FMK Pan-caspase inhibitor (weakly inhibits caspase-2)Irreversible10 - 50 µMNanomolar range for caspases-1, 3, 7, 8[1][2][5][11]

Experimental Protocols

Protocol 1: Caspase-3/7 Activity Assay (Fluorometric)

This protocol measures the activity of executioner caspases-3 and -7 in cell lysates using a fluorogenic substrate. Boc-D-FMK can be used to demonstrate that the measured activity is caspase-dependent.

Workflow Diagram:

A 1. Cell Culture & Treatment - Seed cells - Treat with apoptotic stimulus - Include controls: untreated, stimulus + Boc-D-FMK B 2. Cell Lysis - Harvest cells - Lyse on ice with lysis buffer A->B C 3. Assay Setup - Add lysate to 96-well black plate - Add caspase-3/7 substrate (e.g., Ac-DEVD-AMC) B->C D 4. Incubation - Incubate at 37°C - Protect from light C->D E 5. Measurement - Read fluorescence on a plate reader (Ex/Em = 380/460 nm for AMC) D->E F 6. Data Analysis - Quantify fluorescence - Compare treated vs. control groups E->F

Caption: Workflow for a fluorometric caspase activity assay.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • Boc-D-FMK (stock solution in DMSO, e.g., 20 mM)

  • 96-well black, clear-bottom microplate

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • Caspase-3/7 fluorogenic substrate (e.g., Ac-DEVD-AMC, stock in DMSO)

  • Fluorometric plate reader

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Treatment:

    • Pre-treat the "inhibitor" wells with the desired concentration of Boc-D-FMK (e.g., 50 µM) for 1-2 hours.

    • Add the apoptosis-inducing agent to the "stimulus" and "stimulus + inhibitor" wells.

    • Maintain "untreated" control wells with vehicle only.

    • Incubate for the desired period (e.g., 4-24 hours).

  • Cell Lysis:

    • Harvest cells (for adherent cells, scrape or trypsinize; for suspension cells, pellet by centrifugation).

    • Wash cells once with cold PBS.

    • Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µl per 1-2 million cells).

    • Incubate on ice for 15-20 minutes.

    • Centrifuge at >12,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Carefully collect the supernatant (cytosolic extract).

  • Enzyme Assay:

    • Add 50 µl of cell lysate from each sample to triplicate wells of a 96-well black plate.

    • Prepare a reaction mixture containing Assay Buffer and the caspase substrate (e.g., to a final concentration of 50 µM).

    • Add 50 µl of the reaction mixture to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition: Measure the fluorescence using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex: 380 nm, Em: 460 nm for AMC).[12]

  • Data Analysis: Subtract the background fluorescence (from a lysate-free well) and compare the fluorescence intensity between the different treatment groups. A significant increase in fluorescence in the stimulated group, which is abrogated in the Boc-D-FMK co-treated group, indicates caspase-3/7 activation.

Protocol 2: Cell Viability Assay (MTT)

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondria. It is used to demonstrate the protective effect of a caspase inhibitor against an apoptotic stimulus.

Workflow Diagram:

A 1. Cell Culture & Treatment - Seed cells in 96-well plate - Treat with stimulus +/- Boc-D-FMK B 2. Add MTT Reagent - Add MTT solution to each well A->B C 3. Incubation - Incubate for 2-4 hours at 37°C - Allow formazan crystal formation B->C D 4. Solubilization - Remove media - Add solubilizing agent (e.g., DMSO) C->D E 5. Measurement - Read absorbance at ~570 nm on a plate reader D->E F 6. Data Analysis - Calculate % viability relative to control E->F

Caption: Workflow for an MTT cell viability assay.

Materials:

  • Cells and treatment agents as in Protocol 1

  • 96-well clear, flat-bottom plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1, performing the experiment in a 96-well clear plate.

  • MTT Addition: At the end of the treatment period, add 10 µl of MTT stock solution to each well (for a final volume of 100 µl).

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the culture medium from each well without disturbing the formazan crystals.

    • Add 100 µl of solubilization solution (e.g., DMSO) to each well.

    • Mix gently on an orbital shaker for 10-15 minutes to fully dissolve the crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells (set to 100% viability). A decrease in viability in the stimulated group that is rescued by Boc-D-FMK indicates protection from apoptosis.

Protocol 3: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. It is used to quantify the extent of apoptosis and its inhibition by Boc-D-FMK.

Workflow Diagram:

A 1. Cell Culture & Treatment - Treat cells with stimulus +/- Boc-D-FMK B 2. Cell Harvesting - Collect all cells (adherent and floating) - Wash with cold PBS A->B C 3. Staining - Resuspend cells in Annexin V Binding Buffer - Add Annexin V-FITC and PI B->C D 4. Incubation - Incubate for 15 min at room temp - Protect from light C->D E 5. Flow Cytometry - Analyze cells immediately - Detect FITC and PI fluorescence D->E F 6. Data Analysis - Gate populations: Live (Annexin V-/PI-) Early Apoptotic (Annexin V+/PI-) Late Apoptotic (Annexin V+/PI+) E->F

Caption: Workflow for Annexin V & PI apoptosis assay.

Materials:

  • Cells and treatment agents as in Protocol 1

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize, and combine the trypsinized cells with the supernatant from the same well.

    • Centrifuge the cell suspension at ~500 x g for 5 minutes.

    • Discard the supernatant and wash the cells once with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µl of 1X Annexin V Binding Buffer.

    • Add 5 µl of Annexin V-FITC and 1 µl of Propidium Iodide solution to the cell suspension.[13]

    • Gently vortex the cells.

  • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[13]

  • Analysis:

    • Add 400 µl of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[14]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[14]

    • Compare the percentage of apoptotic cells across the different treatment groups to quantify the inhibitory effect of Boc-D-FMK.

References

Application Notes and Protocols for Studying Enzyme Kinetics Using Boc-D-Aspartic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-aspartic acid amide (Boc-D-asp-NH2) and its related derivatives are fundamental building blocks in the design and synthesis of specific substrates and inhibitors for a class of cysteine-aspartic proteases known as caspases.[1][2] Caspases are critical mediators of apoptosis (programmed cell death) and inflammation, making them key targets in drug discovery for a range of diseases, including cancer, neurodegenerative disorders, and autoimmune conditions.[3][4][5] These application notes provide detailed protocols and data for the use of caspase substrates and inhibitors, which are often synthesized using Boc-D-aspartic acid derivatives, to study enzyme kinetics.

The tert-butyloxycarbonyl (Boc) protecting group is crucial in peptide synthesis, enabling the controlled and sequential addition of amino acids to build specific peptide sequences.[2] In the context of caspase research, the aspartic acid residue is of paramount importance as caspases exhibit a strong specificity for cleaving peptide bonds C-terminal to an aspartate residue.[6][7] Consequently, Boc-D-aspartic acid derivatives are instrumental in creating the peptide backbones of both fluorogenic/chromogenic substrates and potent inhibitors used to characterize caspase activity.

Application: Characterization of Caspase-3 Kinetics

Caspase-3 is a key executioner caspase in the apoptotic pathway.[3][6] Its activity is a hallmark of apoptosis and a primary focus of drug development efforts. The following sections detail the use of synthetic substrates and inhibitors, often derived from Boc-aspartic acid building blocks, to determine the kinetic parameters of caspase-3.

Data Presentation

The kinetic parameters of several common caspase inhibitors are summarized in the table below. This data is essential for comparing the potency and selectivity of different inhibitors and for designing robust enzyme kinetic assays.

InhibitorTarget Caspase(s)Inhibition Constant (Ki) / IC50Notes
Ac-DEVD-CHOCaspase-3, Caspase-7Ki = 0.2 nM (Caspase-3), 0.3 nM (Caspase-7)A potent reversible aldehyde inhibitor of Group II caspases.[4]
Z-VAD-FMKBroad Spectrum-An irreversible pan-caspase inhibitor often used as a general apoptosis inhibitor.[8]
Boc-D-FMKBroad SpectrumIC50 = 39 µM (in TNFα-stimulated neutrophils)A cell-permeable, irreversible pan-caspase inhibitor.[4]
Ac-DMQD-CHOCaspase-3-A caspase-3 specific inhibitor.[5]

Signaling Pathway: Caspase Activation in Apoptosis

Caspase-3 is activated through two primary pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Understanding these pathways is crucial for contextualizing the role of caspase-3 in cellular signaling.

Caption: Caspase-3 activation via extrinsic and intrinsic pathways.

Experimental Protocols

The following are generalized protocols for determining caspase-3 activity and inhibition using a chromogenic substrate. These protocols can be adapted for fluorogenic substrates by modifying the detection method.

Protocol 1: Preparation of Cell Lysates for Caspase Activity Assay
  • Cell Culture and Treatment: Culture cells to the desired density and treat with an apoptosis-inducing agent. An untreated cell population should be maintained as a negative control.

  • Cell Lysis:

    • Pellet the cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in a chilled lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT).

    • Incubate the cell suspension on ice for 15-30 minutes.

    • Clarify the lysate by centrifugation at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the cellular proteins.

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard method such as the Bradford or BCA assay. This is crucial for normalizing caspase activity.

Protocol 2: Caspase-3 Activity Assay (Chromogenic)

This assay is based on the cleavage of the chromogenic substrate Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp-p-nitroanilide) by active caspase-3, which releases p-nitroanilide (pNA). The amount of pNA released is quantified by measuring the absorbance at 405 nm.

  • Reaction Setup:

    • In a 96-well microplate, add the following to each well:

      • 50 µL of cell lysate (containing 50-200 µg of total protein).

      • 50 µL of 2X reaction buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, and 20 mM DTT).

      • 10 µL of Ac-DEVD-pNA substrate (final concentration of 200 µM).

    • Include a blank control containing lysis buffer instead of cell lysate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: The caspase activity can be expressed as the change in absorbance per unit time per milligram of protein.

Protocol 3: Determination of Inhibitor IC50
  • Reaction Setup:

    • Set up the reactions as described in Protocol 2.

    • Prior to adding the substrate, add varying concentrations of the caspase inhibitor (e.g., Boc-D-FMK) to the wells containing the cell lysate and reaction buffer.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the Ac-DEVD-pNA substrate to initiate the reaction.

  • Incubation and Measurement: Follow steps 2 and 3 from Protocol 2.

  • Data Analysis: Plot the percentage of caspase activity versus the logarithm of the inhibitor concentration. The IC50 value is the concentration of inhibitor that reduces the enzyme activity by 50%.

Experimental Workflow

The general workflow for a caspase kinetic assay is depicted below.

G start Start: Cell Culture and Treatment cell_lysis Cell Lysis start->cell_lysis protein_quantification Protein Quantification cell_lysis->protein_quantification assay_setup Assay Setup in 96-well Plate (Lysate, Buffer, Substrate/Inhibitor) protein_quantification->assay_setup incubation Incubation (e.g., 37°C for 1-2 hours) assay_setup->incubation data_acquisition Data Acquisition (Spectrophotometer/Fluorometer) incubation->data_acquisition data_analysis Data Analysis (Calculate Activity/IC50) data_acquisition->data_analysis end End data_analysis->end

Caption: General experimental workflow for a caspase kinetic assay.

Data Analysis

The analysis of enzyme kinetic data, such as determining the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), follows a logical progression from raw data to calculated parameters.

G raw_data Raw Data (Absorbance/Fluorescence vs. Time) blank_correction Blank Correction raw_data->blank_correction initial_rates Calculate Initial Rates (V₀) at various [Substrate] michaelis_menten_plot Plot V₀ vs. [Substrate] initial_rates->michaelis_menten_plot blank_correction->initial_rates nonlinear_regression Non-linear Regression Fit (Michaelis-Menten Equation) michaelis_menten_plot->nonlinear_regression kinetic_parameters Determine Km and Vmax nonlinear_regression->kinetic_parameters

Caption: Logical workflow for Michaelis-Menten kinetic data analysis.

Conclusion

Boc-D-aspartic acid derivatives are indispensable tools for the chemical synthesis of specific probes for studying caspase kinetics. The protocols and data presented here provide a framework for researchers to investigate the activity of key enzymes in the apoptotic pathway. A thorough understanding of enzyme kinetics is fundamental to the development of novel therapeutics that target diseases characterized by dysregulated apoptosis.

References

Application Notes and Protocols: Boc-D-asp-NH2 in Peptide Synthesis and as a Potential Tool for Interrogating Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boc-D-asp-NH2, a derivative of the amino acid aspartic acid, serves as a fundamental building block in the chemical synthesis of peptides. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for controlled, stepwise assembly of amino acids into a desired peptide sequence. While not a direct inhibitor or probe for protein-protein interactions (PPIs) in its standalone form, this compound is a crucial reagent for creating peptides that can be designed to modulate these intricate cellular signaling events. These synthetic peptides can act as antagonists or mimics of endogenous proteins, thereby providing a powerful tool for researchers in basic science and drug development to dissect and target PPIs.

This document provides an overview of the applications of Boc-protected amino acids like this compound in peptide synthesis and outlines a general protocol for their use in Solid-Phase Peptide Synthesis (SPPS). It also discusses how the resulting peptides can be employed to study protein-protein interactions.

Data Presentation

As this compound is a building block, quantitative data for its direct activity in biological assays is not applicable. Instead, the following table summarizes the key physicochemical properties of this reagent.

PropertyValue
Molecular Formula C₉H₁₆N₂O₅
Molecular Weight 232.23 g/mol
CAS Number 74244-17-0
Appearance White to off-white powder
Purity Typically ≥98%
Solubility Soluble in DMF, DCM

Experimental Protocols

The primary application of this compound is in Solid-Phase Peptide Synthesis (SPPS). The following is a generalized protocol for the incorporation of a Boc-protected amino acid into a growing peptide chain on a solid support.

Protocol: Boc Solid-Phase Peptide Synthesis (SPPS)

Materials:

  • This compound

  • Peptide synthesis resin (e.g., Merrifield resin)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, HATU)

  • Scavengers (e.g., p-cresol)

  • Anhydrous HF (for cleavage)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.

  • Boc Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound peptide by treating with a solution of TFA in DCM (typically 25-50%). This reaction is usually complete in 30 minutes.

  • Washing: Wash the resin thoroughly with DCM and then DMF to remove residual TFA and the cleaved Boc group.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of DIEA in DMF (typically 5-10%).

  • Amino Acid Coupling:

    • Activate the this compound by dissolving it in DMF with a coupling reagent like HBTU or HATU and an amine base such as DIEA.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Boc group as described in step 2.

  • Cleavage and Deprotection of Side Chains: Cleave the completed peptide from the resin and remove any side-chain protecting groups using a strong acid, typically anhydrous HF, in the presence of scavengers.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, and then purify it using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Signaling Pathway Inhibition by a Synthetic Peptide

The following diagram illustrates a hypothetical signaling pathway where a synthetic peptide, created using building blocks like this compound, inhibits a key protein-protein interaction.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene TF->Gene Transcription Inhibitor Synthetic Peptide Inhibitor Inhibitor->Kinase2 Inhibition

Caption: Inhibition of a signaling pathway by a synthetic peptide.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

This diagram outlines the key steps in the solid-phase synthesis of a peptide using Boc-protected amino acids.

G start Start: Resin deprotection Boc Deprotection (TFA/DCM) start->deprotection wash1 Wash (DCM, DMF) deprotection->wash1 neutralization Neutralization (DIEA/DMF) wash1->neutralization coupling Amino Acid Coupling (Boc-AA, HBTU, DIEA) neutralization->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for next AA wash2->repeat repeat->deprotection Yes cleavage Cleavage from Resin (HF) repeat->cleavage No purification Purification (RP-HPLC) cleavage->purification end Final Peptide purification->end

Caption: Workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Conclusion

This compound is a valuable chemical reagent for the synthesis of peptides. While it does not directly participate in studying protein-protein interactions, it is a critical component in the creation of peptide-based tools that are widely used for this purpose. The ability to synthesize custom peptides allows for the rational design of inhibitors and probes for a vast array of protein-protein interactions, making Boc-protected amino acids like this compound indispensable in the fields of chemical biology and drug discovery. The protocols and workflows described herein provide a foundational understanding for the application of this and similar reagents in modern biomedical research.

Protocol for Solid-Phase Synthesis of Peptide Amides Using Benzhydrylamine (BHA) Resin

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of C-terminal peptide amides utilizing benzhydrylamine (BHA) resin within the framework of tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). BHA resin is a robust support for Boc-based strategies, yielding peptide amides upon cleavage with strong acids. This protocol outlines the essential steps from resin preparation and amino acid coupling to the final cleavage and precipitation of the crude peptide.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids into a desired peptide sequence on an insoluble polymeric support. For the synthesis of peptide amides, benzhydrylamine (BHA) and its derivative, 4-methylbenzhydrylamine (MBHA) resin, are commonly employed in conjunction with the Boc/Bzl protection strategy.[1][2][3] The defining feature of this method is the use of the acid-labile Boc group for temporary Nα-protection and more acid-stable protecting groups, typically benzyl-based, for amino acid side chains. The final cleavage from the BHA resin with a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), simultaneously removes the side-chain protecting groups and liberates the peptide as a C-terminal amide.[3][4]

Experimental Protocols

Resin Preparation and Swelling

Proper swelling of the resin is crucial for ensuring efficient diffusion of reagents and successful peptide synthesis.

Protocol:

  • Place the desired amount of BHA resin into a reaction vessel.

  • Add a suitable solvent, typically dichloromethane (DCM), to completely cover the resin (approximately 10 mL per gram of resin).[5][6]

  • Allow the resin to swell for a minimum of 30-60 minutes at room temperature with gentle agitation.[2][7]

  • After swelling, drain the solvent by filtration.

First Amino Acid Coupling

The first Boc-protected amino acid is coupled to the free amine groups on the BHA resin.

Protocol:

  • Neutralize the BHA resin hydrochloride salt by washing with a 10% (v/v) solution of diisopropylethylamine (DIPEA) in DCM for 10-15 minutes.[5]

  • Wash the resin thoroughly with DCM to remove excess base.

  • Dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU, HOBt) in N,N-dimethylformamide (DMF) or a mixture of DCM/DMF.

  • Add the activated amino acid solution to the neutralized resin.

  • Add 4-6 equivalents of a base, such as DIPEA, to initiate the coupling reaction.[2]

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress using a qualitative method like the Kaiser (ninhydrin) test. A negative test indicates complete coupling.[2][6]

  • If the coupling is incomplete, the coupling step can be repeated (double coupling).

Peptide Chain Elongation Cycle

The peptide chain is elongated through a repetitive cycle of deprotection and coupling steps.

a. Nα-Boc Deprotection: This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.

Protocol:

  • Wash the peptide-resin with DCM.

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[2]

  • Perform a pre-wash by agitating the resin with the TFA/DCM solution for 1-2 minutes, then drain.

  • Add fresh 50% TFA/DCM and agitate for 15-25 minutes to ensure complete deprotection.[2]

  • Drain the deprotection solution.

b. Neutralization: The resulting N-terminal trifluoroacetate salt is neutralized to the free amine.

Protocol:

  • Wash the resin with DCM to remove residual TFA.

  • Wash the resin with a 5-10% solution of DIPEA in DCM for 1-2 minutes to neutralize the N-terminus.

  • Wash the resin thoroughly with DCM and then DMF to prepare for the next coupling step.

c. Amino Acid Coupling: The next Nα-Boc protected amino acid is coupled to the deprotected N-terminus.

Protocol:

  • Follow the protocol outlined in Section 2. First Amino Acid Coupling (steps 3-8).

  • Repeat the deprotection, neutralization, and coupling cycle for each subsequent amino acid in the peptide sequence.

Cleavage of the Peptide from the Resin

The final step involves the cleavage of the completed peptide from the BHA resin and the simultaneous removal of the side-chain protecting groups. This is typically achieved using strong acids like HF or TFMSA.

Standard HF Cleavage Protocol:

  • After the final deprotection of the N-terminal Boc group, thoroughly wash the peptide-resin with DCM and dry it under vacuum.

  • Place the dried peptide-resin in a specialized HF cleavage apparatus.

  • Add appropriate scavengers (e.g., anisole, p-cresol, p-thiocresol) to the reaction vessel to trap reactive carbocations generated during cleavage.

  • Cool the apparatus to 0-5°C.

  • Carefully condense anhydrous liquid HF into the reaction vessel (approximately 10 mL per gram of peptide-resin).

  • Stir the mixture at 0-5°C for 30-60 minutes. For peptides containing Arg(Tos), the cleavage may require up to 2 hours.[5]

  • After the reaction is complete, evaporate the HF under a stream of nitrogen.

TFMSA Cleavage Protocol (Alternative to HF):

  • Place the dried peptide-resin in a round-bottom flask with a magnetic stir bar.

  • Add scavengers (e.g., thioanisole, m-cresol) and trifluoroacetic acid (TFA) to the flask and cool to 0°C.

  • Slowly add TFMSA to the mixture while maintaining the low temperature.

  • Allow the reaction to proceed at room temperature for 90-120 minutes for complete cleavage from MBHA resins.

  • Remove the resin by filtration.

Peptide Precipitation and Isolation

Protocol:

  • After cleavage, wash the resin with a small amount of TFA.

  • Combine the filtrates and add 8-10 times the volume of cold diethyl ether to precipitate the crude peptide.[5]

  • If necessary, keep the mixture at 4°C overnight to facilitate precipitation.[5]

  • Collect the precipitated peptide by filtration or centrifugation.

  • Wash the crude peptide several times with cold diethyl ether to remove scavengers and cleaved protecting groups.[5]

  • Dry the crude peptide under vacuum.

Data Presentation

Table 1: Summary of Quantitative Data for Peptide Synthesis on BHA Resin

ParameterReagent/SolventConcentration/VolumeDurationTemperature
Resin Swelling Dichloromethane (DCM)~10 mL/g of resin30 - 60 minRoom Temperature
Boc Deprotection 50% Trifluoroacetic Acid (TFA) in DCMSufficient to cover resin15 - 25 minRoom Temperature
Neutralization 5-10% Diisopropylethylamine (DIPEA) in DCMSufficient to cover resin1 - 2 minRoom Temperature
Amino Acid Coupling 2-4 eq. Boc-Amino Acid, Coupling Agent-1 - 2 hoursRoom Temperature
4-6 eq. DIPEA-
HF Cleavage Anhydrous Hydrogen Fluoride (HF)~10 mL/g of resin30 - 60 min (up to 2h for Arg(Tos))0 - 5 °C
TFMSA Cleavage Trifluoromethanesulfonic acid (TFMSA)-90 - 120 min0 °C to Room Temp.
Peptide Precipitation Cold Diethyl Ether8-10 fold volume of filtrate-≤ 4 °C

Visualizations

Workflow for Peptide Amide Synthesis on BHA Resin

Peptide_Amide_Synthesis_Workflow cluster_prep Resin Preparation cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Cleavage & Isolation Resin BHA Resin Swell Swell Resin (DCM, 30-60 min) Resin->Swell Deprotection Boc Deprotection (50% TFA/DCM) Swell->Deprotection Neutralization Neutralization (DIPEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA, HBTU, DIPEA) Neutralization->Coupling Coupling->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin (HF or TFMSA) Coupling->Cleavage Final Cycle Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (e.g., RP-HPLC) Precipitation->Purification Boc_SPPS_Cycle Start Start: Peptide-Resin Deprotection 1. Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization 2. Neutralization (DIPEA in DCM) Wash1->Neutralization Wash2 Wash (DCM, DMF) Neutralization->Wash2 Coupling 3. Coupling (Boc-AA, Activator, Base) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 End Elongated Peptide-Resin Wash3->End End->Deprotection Next Cycle Cleavage_Mechanism cluster_resin Peptide Attached to BHA Resin cluster_reagents Cleavage Reagents cluster_products Cleavage Products PeptideResin Peptide-CO-NH-CH(Ph)-Resin Reagents Strong Acid (HF or TFMSA) + Scavengers PeptideAmide Peptide-CO-NH2 (Peptide Amide) Reagents->PeptideAmide ResinCarbocation Resin-CH(Ph)+ (Resin Carbocation) Reagents->ResinCarbocation

References

In Situ Neutralization Protocol for Enhanced Boc Chemistry Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the implementation of in situ neutralization in tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). This method offers significant advantages over traditional Boc-SPPS protocols, including reduced cycle times, decreased solvent consumption, and enhanced coupling efficiency, particularly for aggregation-prone or "difficult" peptide sequences. This application note outlines the underlying principles of in situ neutralization, presents detailed experimental protocols for manual synthesis, and provides a quantitative comparison with the standard neutralization method.

Introduction

In Boc-based solid-phase peptide synthesis, the Nα-Boc protecting group is removed with an acid, typically trifluoroacetic acid (TFA), which leaves the terminal amino group as a non-nucleophilic ammonium salt. For the subsequent coupling of the next amino acid to occur, this salt must be neutralized to the free amine. The conventional method involves a distinct neutralization step with a hindered base, followed by extensive washing before the introduction of the activated amino acid.

The in situ neutralization protocol streamlines this process by combining the neutralization and coupling steps.[1] In this approach, the activated Boc-amino acid and a hindered base are added directly to the TFA salt of the peptide-resin. Neutralization and coupling happen concurrently, minimizing the time the reactive free amine is exposed, which in turn reduces the risk of peptide aggregation.[1] This protocol has been demonstrated to significantly improve the efficiency of peptide chain assembly, especially for challenging sequences.[2]

Principle of In Situ Neutralization

The fundamental principle of in situ neutralization is the simultaneous deprotonation of the terminal ammonium salt and the coupling of the incoming activated amino acid. By introducing the base at the same time as the activated amino acid, the newly formed free amine is immediately available to react, thereby minimizing its exposure time and reducing the likelihood of intermolecular hydrogen bonding that leads to aggregation. This is particularly advantageous for hydrophobic sequences or those known to be "difficult" to synthesize.

Comparative Analysis: Standard vs. In Situ Neutralization

The adoption of an in situ neutralization protocol can lead to significant improvements in the efficiency and outcome of SPPS. The following tables summarize the key quantitative and qualitative differences between the standard and in situ neutralization methods.

Table 1: Comparison of Synthesis Cycle Times
StepStandard ProtocolIn Situ Neutralization Protocol
Boc Deprotection 20-30 minutes with 25-50% TFA in DCM~5 minutes with 50% TFA in DCM
Washes Multiple DCM and IPA washesSingle short DMF flow wash (30 seconds)
Neutralization 5-10 minutes with 5-10% DIEA in DCMOccurs simultaneously with coupling
Washes Multiple DCM washesNot applicable (combined with coupling)
Coupling 1-2 hours10-20 minutes
Post-Coupling Wash Multiple DMF washesMultiple DMF washes
Approx. Total Cycle Time ~2 - 3 hours ~15 - 25 minutes [2]
Table 2: Synthesis of the "Difficult" Sequence ACP(65-74)
ParameterStandard Protocol (on standard resin)In Situ Neutralization Protocol (on PEG-based resin)
Crude Peptide Purity 60.7%Up to 90%
Isolated Yield Not specified57%

Note: While the resins used in the cited examples are different, the data strongly suggests a significant improvement in purity and yield for a known "difficult" sequence when using the in situ neutralization protocol.

Experimental Protocols

The following are detailed protocols for manual Boc-SPPS using both the standard and in situ neutralization methods.

Materials and Reagents
  • Boc-protected amino acids

  • Solid-phase synthesis resin (e.g., Merrifield, MBHA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Isopropanol (IPA)

  • Qualitative ninhydrin test kit

Protocol 1: Standard Neutralization Boc-SPPS

This protocol involves discrete deprotection, neutralization, and coupling steps.

1. Resin Preparation and Swelling:

  • Place the desired amount of resin in a reaction vessel.
  • Wash the resin with DMF three times to remove impurities.
  • Swell the resin in DMF for at least 30 minutes.

2. Boc Deprotection:

  • Drain the DMF.
  • Add a solution of 25-50% TFA in DCM to the resin.
  • Agitate the mixture for 1-2 minutes, then drain.
  • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times), followed by IPA (2 times), and then DCM (3 times).

3. Neutralization:

  • Add a 5-10% solution of DIEA in DCM to the resin.
  • Agitate for 5-10 minutes.
  • Drain the neutralization solution and wash the resin with DCM (3-5 times).

4. Amino Acid Coupling:

  • In a separate vessel, pre-activate the incoming Boc-amino acid (3-4 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 1-2 minutes.
  • Add the activated amino acid solution to the neutralized peptide-resin.
  • Agitate the mixture for 1-2 hours.
  • Monitor the reaction completion with a qualitative ninhydrin test.

5. Post-Coupling Wash:

  • Drain the reaction mixture.
  • Wash the peptide-resin thoroughly with DMF (3-5 times).

6. Cycle Repetition:

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: In Situ Neutralization Boc-SPPS

This protocol combines the neutralization and coupling steps for a more efficient workflow.

1. Resin Preparation and Swelling:

  • Place the desired amount of resin in a reaction vessel.
  • Wash the resin with DMF three times to remove impurities.
  • Swell the resin in DMF for at least 30 minutes.

2. Boc Deproteception:

  • Drain the DMF.
  • Add 50% TFA in DCM and agitate for 1 minute.
  • Drain and add a fresh solution of 50% TFA in DCM and agitate for 4 minutes.
  • Drain the TFA solution and perform a single, short (30 seconds) DMF flow wash.

3. In Situ Neutralization and Coupling:

  • In a separate vessel, dissolve the incoming Boc-amino acid (2-4 equivalents) and HBTU (2-4 equivalents) in a minimal amount of DMF.
  • Add this solution directly to the TFA-salt of the peptide-resin.
  • Immediately add DIEA (4-8 equivalents) to the reaction vessel.
  • Agitate the mixture for 10-20 minutes. Neutralization and coupling will occur simultaneously.
  • Monitor the reaction completion with a qualitative ninhydrin test.

4. Post-Coupling Wash:

  • Drain the reaction mixture.
  • Wash the peptide-resin thoroughly with DMF (3-5 times).

5. Cycle Repetition:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Visualizations

Workflow Comparison

G cluster_0 Standard Neutralization Workflow cluster_1 In Situ Neutralization Workflow A1 Boc Deprotection (TFA) B1 Wash (DCM/IPA) A1->B1 C1 Neutralization (DIEA) B1->C1 D1 Wash (DCM) C1->D1 E1 Coupling D1->E1 F1 Wash (DMF) E1->F1 A2 Boc Deprotection (TFA) B2 Wash (DMF) A2->B2 C2 In Situ Neutralization & Coupling B2->C2 D2 Wash (DMF) C2->D2

Caption: Comparison of standard and in situ neutralization workflows.

Chemical Pathway

G cluster_0 In Situ Neutralization and Coupling Resin_TFA Peptide-Resin-NH3+TFA- Coupled_Peptide Boc-AA-Peptide-Resin Resin_TFA->Coupled_Peptide Simultaneous Reaction Activated_AA Boc-AA-Active Ester Activated_AA->Coupled_Peptide Base DIEA Base->Coupled_Peptide

Caption: Simplified chemical pathway of in situ neutralization.

Conclusion

The in situ neutralization protocol for Boc-SPPS represents a significant advancement in peptide synthesis methodology. By combining the neutralization and coupling steps, this technique not only accelerates the synthesis cycle but also enhances the overall efficiency and purity of the final peptide product, especially for sequences prone to aggregation. For researchers and professionals in drug development, adopting this protocol can lead to substantial savings in time, resources, and effort, while improving the quality and yield of synthesized peptides.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Boc-Protected Amino Acids in DMF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common solubility challenges encountered with Boc-protected amino acids in N,N-Dimethylformamide (DMF).

Troubleshooting Guide

This guide offers a systematic approach to resolving common solubility issues in a question-and-answer format.

Issue: My Boc-protected amino acid will not dissolve in DMF at the desired concentration.

  • Initial Checks:

    • Verify Solvent Purity: Ensure you are using high-purity, anhydrous DMF. Water content can negatively impact the solubility of protected amino acids.[1] DMF can also degrade over time to release dimethylamine, which can interfere with subsequent reactions.[2]

    • Confirm Compound Purity: Impurities within the Boc-amino acid can significantly hinder its dissolution.[1] If the purity is questionable, purification by recrystallization may be necessary.

    • Check Calculations: Double-check all calculations for mass and volume to ensure the target concentration is correct.[1]

  • Step-by-Step Solutions: If the initial checks do not resolve the problem, proceed through the following steps. A visual representation of this workflow is provided below.

    dot graph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#FFFFFF"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#202124"];

    // Nodes A [label="Initial Dissolution Attempt\nin DMF", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Is the solution clear?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Proceed with Experiment", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Apply Gentle Warming\n(to 40°C) and/or Sonication", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Is the solution clear?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Use a Co-Solvent\n(e.g., add minimal DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Is the solution clear?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Consider Salt Formation\n(e.g., DCHA or TEA salt)", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Re-evaluate Experiment:\n- Lower concentration\n- Choose alternative reagent", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

    // Edges A -> B; B -> C [label="Yes"]; B -> D [label="No"]; D -> E; E -> C [label="Yes"]; E -> F [label="No"]; F -> G; G -> C [label="Yes"]; G -> H [label="No"]; H -> I; }

    A stepwise workflow for troubleshooting the dissolution of Boc-protected amino acids.

Issue: My Boc-amino acid precipitated out of the DMF solution after cooling.

  • Explanation: This often occurs when a solution is saturated or supersaturated at an elevated temperature. As the solution cools, the solubility limit decreases, causing the compound to precipitate.

  • Solutions:

    • Maintain a slightly elevated temperature: If the experimental conditions allow, maintain the solution at the temperature required for dissolution.

    • Add a co-solvent: The addition of a small amount of a stronger solvent, such as Dimethyl sulfoxide (DMSO), can increase the overall solvating power of the mixture and keep the compound in solution upon cooling.[1]

    • Work with a lower concentration: The most straightforward solution is to remake the solution at a concentration that is known to be stable at room temperature.

Frequently Asked Questions (FAQs)

Q1: How does the amino acid side chain affect solubility in DMF? A1: The structure of the amino acid side chain is a primary determinant of solubility. Large, nonpolar, or bulky side chains (e.g., Valine, Leucine, Tryptophan) can lead to lower solubility in polar aprotic solvents like DMF due to unfavorable solute-solvent interactions.[1] Conversely, amino acids with more polar side chains tend to be more soluble. Additional protecting groups on the side chain, such as the Boc group on Histidine's imidazole ring (Boc-His(Boc)-OH), also significantly alter the molecule's overall polarity and solubility profile.[1]

Q2: Can I use heat to dissolve my Boc-amino acid in DMF? A2: Yes, gentle warming can significantly increase the solubility of many Boc-amino acids.[1] However, it is critical to proceed with caution, as excessive heat can cause degradation. It is advisable to warm the solution gently in a water bath to no more than 40°C.[1] Always test this on a small scale first and monitor for any signs of decomposition, such as a color change.

Q3: What are the best co-solvents to use with DMF to improve solubility? A3: For particularly difficult-to-dissolve Boc-amino acids, using a co-solvent can be highly effective. The most common and effective co-solvent is DMSO, which is a more powerful polar aprotic solvent.[1] Adding a minimal amount of DMSO to the DMF can substantially enhance solubility. For very challenging cases, a "magic mixture" of Dichloromethane (DCM), DMF, and N-Methyl-2-pyrrolidone (NMP) in a 1:1:1 ratio can be employed.[1]

Q4: How does poor solubility affect my peptide coupling reactions? A4: Complete dissolution of the Boc-amino acid is critical for efficient peptide synthesis. If the amino acid is not fully dissolved, it is not fully available to react with the free amine on the resin, leading to low coupling efficiency and an increase in deletion sequences or truncated peptides.[1]

Q5: What is salt formation and can it improve solubility in DMF? A5: Salt formation involves reacting an acidic or basic functional group in a molecule with a suitable counter-ion to form an ionic salt. Boc-amino acids contain a free carboxylic acid, which can be deprotonated by a base like triethylamine (TEA) or dicyclohexylamine (DCHA) to form a salt.[3][4] These salts often have different physical properties, including potentially higher solubility in polar solvents like DMF, due to their increased ionic character.

Data Presentation

The solubility of Boc-protected amino acids can vary significantly. The following table summarizes available quantitative data for several common derivatives in DMF and other relevant solvents.

Boc-Amino AcidSolventSolubilityNotes
Boc-Val-OH DMF~108.6 mg/mLCorresponds to 1 mmole in 2 mL.[1]
Boc-Trp(Boc)-OH DMFSolubleA clear solution is formed with 1 mmole in 2 mL.[5]
Boc-Leu-Leu-OH DMF~30 mg/mL[1]
N-Boc-L-proline DMF~20 mg/mL[1]
Boc-Trp-OH DMFSoluble[6]
Boc-His(Boc)-OH DMFSolubleUsed as a solvent for synthesis.[7][8]
Boc-Leu-OH DMSO~100 mg/mLRequires sonication.[1]
Boc-Gly-Gly-OH DMSO~100 mg/mLRequires sonication.[1]

Note: This data is compiled from various sources and should be used as a guideline. Actual solubility can vary based on batch purity, temperature, and precise experimental conditions.[1]

Experimental Protocols

Protocol 1: General Method for Determining Solubility in DMF

This protocol provides a straightforward method to estimate the solubility of a Boc-protected amino acid.

  • Preparation: Weigh accurately approximately 25 mg of the Boc-amino acid into a small, clean vial.

  • Solvent Addition: Using a calibrated pipette or burette, add a small, precise volume of DMF (e.g., 0.25 mL) to the vial.

  • Dissolution Attempt: Vigorously shake or vortex the vial for 1-2 minutes at room temperature.[9]

  • Observation: Observe the vial. If the solid is completely dissolved, the solubility is greater than the current concentration (e.g., >100 mg/mL).

  • Titration: If the solid is not fully dissolved, continue to add precise aliquots of DMF (e.g., 0.10 mL), vortexing for 1-2 minutes after each addition.[9]

  • Endpoint: The endpoint is reached when the solution becomes completely clear and free of visible particles.

  • Calculation: Calculate the final solubility by dividing the initial mass of the solid by the total volume of solvent added.

dot graph "Solubility_Determination_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#FFFFFF"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#202124"];

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; weigh [label="Weigh known mass (m)\nof Boc-amino acid", fillcolor="#F1F3F4", fontcolor="#202124"]; add_solvent [label="Add initial known\nvolume (V) of DMF", fillcolor="#F1F3F4", fontcolor="#202124"]; mix [label="Vortex/Agitate\nfor 1-2 min", fillcolor="#F1F3F4", fontcolor="#202124"]; check_sol [label="Is solid\nfully dissolved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; add_more [label="Add small, known\nvolume increment (ΔV)", fillcolor="#F1F3F4", fontcolor="#202124"]; update_vol [label="V = V + ΔV", fillcolor="#F1F3F4", fontcolor="#202124"]; calculate [label="Calculate Solubility\nS = m / V", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> weigh; weigh -> add_solvent; add_solvent -> mix; mix -> check_sol; check_sol -> calculate [label="Yes"]; check_sol -> add_more [label="No"]; add_more -> update_vol; update_vol -> mix; calculate -> end; } Workflow for determining the solubility of a Boc-amino acid.

Protocol 2: Procedure for Enhancing Solubility via Salt Formation

This protocol describes the formation of a dicyclohexylamine (DCHA) salt, a common method for handling oily or poorly soluble Boc-amino acids. The resulting salt may exhibit improved solubility in DMF.

  • Initial Dissolution: If the Boc-amino acid is an oil or a solid, dissolve it in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Base Addition: While stirring the solution at room temperature, slowly add one molar equivalent of dicyclohexylamine (DCHA).

  • Precipitation: The DCHA salt will often precipitate out of the solution as a solid.[3]

  • Isolation: Collect the solid salt by vacuum filtration and wash it with fresh, cold solvent (e.g., diethyl ether) to remove any unreacted starting materials.

  • Drying: Dry the salt thoroughly under vacuum.

  • Solubility Test: Test the solubility of the resulting DCHA salt in DMF using Protocol 1 to determine if the modification was successful. A similar procedure can be attempted with other bases like triethylamine (TEA).

References

Technical Support Center: Troubleshooting Low Coupling Efficiency with Boc-D-Asp-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing Boc-D-Asp-NH2.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?

The primary challenges associated with coupling this compound stem from two main factors:

  • Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group can sterically hinder the approach of the activating reagents and the N-terminus of the growing peptide chain.

  • Side Reactions: The unprotected side-chain amide of D-aspartic acid amide is susceptible to undesirable side reactions under standard coupling conditions, leading to the formation of impurities and truncated peptide sequences.

Q2: What are the most common side reactions observed when coupling this compound?

The two most prevalent side reactions are:

  • Nitrile Formation (Dehydration): The side-chain amide can undergo dehydration to form a β-cyano-alanine residue, particularly when using carbodiimide-based coupling reagents like DCC or DIC.[1] This results in a mass loss of 18 Da in the final peptide and terminates the peptide chain.

  • Aspartimide Formation: The backbone amide nitrogen can attack the side-chain amide carbonyl, forming a cyclic aspartimide intermediate.[2][3] This can lead to a mixture of α- and β-aspartyl peptides and racemization. While more common in Fmoc-SPPS, it can also occur in Boc-SPPS, especially during the final acid cleavage.[2][3]

Troubleshooting Guide

Problem: Low coupling efficiency of this compound, indicated by a positive Kaiser test after coupling.

A positive Kaiser test (blue or purple beads) indicates the presence of unreacted primary amines on the resin, signifying incomplete coupling.[4][5]

Initial Troubleshooting Steps
  • Double Coupling: Immediately after the first coupling and a positive Kaiser test, perform a second coupling with a fresh solution of activated this compound.[6] This is often sufficient to drive the reaction to completion for moderately difficult couplings.

  • Increase Reagent Equivalents: For subsequent couplings of this residue, increase the equivalents of this compound and the coupling reagent to 3-4 equivalents relative to the resin loading.[6]

  • Extend Reaction Time: Increase the coupling time to 2-4 hours, or even overnight for particularly stubborn couplings.[6]

Advanced Troubleshooting: Optimizing Coupling Chemistry

If the initial steps fail to resolve the issue, a change in the coupling reagent is recommended. Carbodiimide reagents (DCC, DIC) are known to promote nitrile formation with unprotected asparagine and are generally less effective for hindered couplings.[1][7]

Recommended Coupling Reagents for this compound:

Uronium/aminium and phosphonium salt-based coupling reagents are highly recommended for their efficiency and lower propensity to cause side reactions with hindered amino acids.[6][8]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high reactivity and speed, making it an excellent choice for difficult couplings.[7][8]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent, often more cost-effective than HATU.[8][9]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that is also highly efficient and can minimize racemization.[8]

Data Presentation: Comparison of Coupling Reagent Performance

The following table summarizes the expected performance of various coupling reagents for hindered amino acids like this compound, based on literature for similar challenging couplings.

Coupling ReagentReagent TypeRelative Efficiency for Hindered CouplingsRisk of Nitrile FormationGeneral Recommendation
DIC/HOBt CarbodiimideModerateHighNot recommended for unprotected Asp-NH2
HBTU/DIEA Uronium/AminiumHighLowRecommended
HATU/DIEA Uronium/AminiumVery HighLowHighly Recommended
PyBOP/DIEA PhosphoniumHighLowRecommended

Experimental Protocols

Protocol 1: Kaiser Test for Monitoring Coupling Completion (Boc-SPPS)

This protocol is for the qualitative detection of free primary amines on the resin.[4][5]

Reagents:

  • Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.

  • Reagent B: 40 g of phenol in 20 mL of n-butanol.

  • Reagent C: 1.0 mL of a 0.001 M KCN aqueous solution diluted with 49 mL of pyridine.

Procedure:

  • Place a small sample of resin beads (10-15 beads) in a small glass test tube.

  • Add 2-3 drops of each Reagent A, B, and C to the test tube.

  • Heat the test tube at 110°C for 5 minutes.[5]

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Colorless/Yellow: Complete coupling.

  • Dark blue solution, colorless beads: Nearly complete coupling. Consider extending the coupling time or capping.

  • Light blue solution, dark blue beads: Incomplete coupling. Recouple the amino acid.

  • Intense blue solution and beads: Coupling has failed. Check reagents and protocol.[5]

Protocol 2: High-Efficiency Coupling using HATU

This protocol is recommended for the coupling of this compound.

Materials:

  • Deprotected and neutralized peptide-resin

  • This compound (3 equivalents)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the deprotected peptide-resin in DMF for 30 minutes and then drain the solvent.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIEA to the solution and vortex briefly.

  • Coupling Reaction: Immediately add the activation mixture to the drained resin.

  • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to monitor the reaction's completion. If the test is positive, a second coupling may be necessary.[6]

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).

Protocol 3: Test Cleavage from Resin for Analysis

This protocol is for cleaving a small amount of peptide from the resin for analysis by mass spectrometry to identify any side products.

Materials:

  • Dried peptide-resin (10-20 mg)

  • Cleavage Cocktail (e.g., Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers)[10]

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel for HF or TFMSA cleavage.

  • Add the cleavage cocktail with appropriate scavengers (e.g., anisole, thioanisole) to the resin.[10]

  • Allow the reaction to proceed at 0°C for 1-2 hours.[10]

  • Carefully remove the acid (e.g., by evaporation with a stream of nitrogen).

  • Precipitate the cleaved peptide by adding the mixture to a tube containing cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.

  • Dry the peptide under vacuum and analyze by mass spectrometry.

Visualizations

Troubleshooting_Workflow start Positive Kaiser Test (Incomplete Coupling) double_coupling Perform Double Coupling start->double_coupling kaiser_test_2 Kaiser Test double_coupling->kaiser_test_2 increase_reagents Increase Reagent Equivalents & Extend Time kaiser_test_2->increase_reagents Positive proceed Proceed to Next Cycle kaiser_test_2->proceed Negative change_reagent Switch to Potent Coupling Reagent (HATU, HBTU, PyBOP) increase_reagents->change_reagent kaiser_test_3 Kaiser Test change_reagent->kaiser_test_3 capping Cap Unreacted Amines (e.g., with Acetic Anhydride) kaiser_test_3->capping Positive kaiser_test_3->proceed Negative

Caption: Troubleshooting workflow for incomplete coupling.

Nitrile_Formation cluster_0 This compound Side Chain cluster_1 Side Product This compound Side-chain Amide (-CONH2) Nitrile Nitrile (-C≡N) + H2O This compound->Nitrile Dehydration Coupling_Reagent Carbodiimide (DCC or DIC) Coupling_Reagent->this compound Activation Coupling_Mechanism cluster_0 Activation Step cluster_1 Coupling Step Boc_AA This compound (Carboxylic Acid) Active_Ester Activated OAt-ester Boc_AA->Active_Ester HATU HATU + DIEA HATU->Boc_AA Peptide_Bond New Peptide Bond Active_Ester->Peptide_Bond Peptide_Resin Peptide-Resin (Free N-terminus) Peptide_Resin->Peptide_Bond

References

Side reactions associated with Boc-D-asp-NH2 in peptide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the side reactions associated with the use of Boc-D-Asp-NH2 in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction associated with aspartic acid residues in peptide synthesis?

A1: The most significant side reaction involving aspartic acid (Asp) residues, including this compound, is the formation of a succinimide intermediate, commonly known as aspartimide.[1][2][3][4][5][6] This intramolecular cyclization can lead to several undesirable by-products, compromising the purity and yield of the target peptide.

Q2: How does aspartimide formation occur?

A2: Aspartimide formation is an intramolecular reaction where the backbone amide nitrogen of the amino acid C-terminal to the Asp residue attacks the side-chain carbonyl group of the Asp residue.[3][4] This process is catalyzed by either acid or base. In Boc-SPPS, acidic conditions during the final cleavage step can promote this side reaction.[3][7][8]

Q3: What are the consequences of aspartimide formation?

A3: The formation of the aspartimide intermediate can lead to a mixture of impurities that are often difficult to separate from the desired peptide.[3] The main consequences are:

  • Racemization: The α-carbon of the aspartic acid can epimerize, leading to a loss of stereochemical purity.[3][9]

  • α- and β-Peptide Formation: The succinimide ring can be opened by nucleophiles, including water or the deprotecting agent, at two different positions. This results in a mixture of the desired α-peptide and the isomeric β-peptide, where the peptide backbone continues from the side-chain carboxyl group.[3][4][9]

  • Chain Truncation: In some cases, the aspartimide can lead to the formation of a terminal piperazine-2,5-dione (diketopiperazine), causing the termination of the peptide chain.[10]

Q4: Which peptide sequences are most susceptible to aspartimide formation?

A4: The rate of aspartimide formation is highly dependent on the amino acid residue immediately following the aspartic acid. Sequences with a small, unhindered amino acid are most prone to this side reaction. The most susceptible sequences include:

  • Asp-Gly[2][3][4][8]

  • Asp-Ser[1][8]

  • Asp-Ala[1][8]

  • Asp-Asn[1]

Troubleshooting Guide

Issue: My peptide containing a D-Asp residue shows a lower yield and multiple impurities upon analysis.

This issue is often linked to aspartimide formation. The following troubleshooting steps can help you identify and mitigate the problem.

Step 1: Identification of Aspartimide-Related Impurities

Protocol: Analysis of Crude Peptide by HPLC and Mass Spectrometry

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • HPLC Analysis:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 30-60 minutes is typically effective for separating peptide impurities.

    • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Mass Spectrometry (MS) Analysis:

    • Couple the HPLC system to a mass spectrometer (LC-MS).

    • Analyze the masses of the major peaks. Aspartimide formation and subsequent hydrolysis to β-aspartyl peptides are mass-neutral side reactions, meaning the impurities will have the same mass as the target peptide.[11] Racemized peptides will also have the same mass. Piperidide adducts, if piperidine was used, will have a mass increase corresponding to the addition of piperidine minus water.

Interpreting the Results:

  • A cluster of peaks with the same mass as the target peptide is a strong indicator of aspartimide-related by-products (α- and β-peptides, and their epimers).

  • The β-aspartyl peptide often co-elutes or elutes very close to the desired α-aspartyl peptide, making purification challenging.[3]

Step 2: Mitigation Strategies for Aspartimide Formation in Boc-SPPS

If aspartimide formation is confirmed, consider the following strategies to minimize this side reaction in future syntheses.

Strategy 1: Modification of the Cleavage Protocol

Acid-catalyzed aspartimide formation is a concern during the final cleavage from the resin in Boc-SPPS.

Protocol: Two-Step Low/High HF Cleavage

This procedure is designed to minimize side reactions by first cleaving more acid-labile side-chain protecting groups under milder conditions before the final, stronger acid cleavage.[12]

  • Step 1: Low HF Cleavage (SN2 Conditions)

    • Place the dried peptide-resin in a specialized, HF-resistant apparatus.

    • Add a scavenger mixture (e.g., p-cresol and dimethyl sulfide).

    • Cool the reaction vessel in a dry ice/acetone bath.

    • Distill a mixture of hydrogen fluoride and dimethyl sulfide (e.g., 1:3 v/v) into the vessel.

    • Stir the reaction at 0°C for 2-4 hours.

    • Evaporate the HF and DMS under vacuum.

  • Step 2: High HF Cleavage (SN1 Conditions)

    • To the resin from the previous step, add a scavenger (e.g., anisole).

    • Cool the reaction vessel.

    • Distill neat anhydrous HF into the vessel.

    • Stir at 0°C for 1 hour.

    • Evaporate the HF under vacuum.

Strategy 2: Use of Alternative Side-Chain Protecting Groups

The standard benzyl ester protecting group for Asp in Boc-SPPS can be replaced with a more sterically hindered group to physically block the intramolecular cyclization.

Table 1: Aspartic Acid Derivatives with Reduced Aspartimide Formation

Boc-Asp DerivativeProtecting GroupKey AdvantageReference
Boc-Asp(OcHex)Cyclohexyl esterSignificantly reduces aspartimide formation compared to the benzyl ester.[3][8]
Boc-Asp(OMpe)3-methylpent-3-ylIncreased steric bulk hinders cyclization.[11]
Boc-Asp(OBno)2-phenyl-2-propyl esterHighly effective at preventing aspartimide formation.

Strategy 3: In Situ Neutralization

Minimizing the time the deprotected N-terminal amine is free can reduce side reactions.

Protocol: In Situ Neutralization Coupling

  • After TFA-mediated Boc deprotection, do not perform a separate neutralization step with a tertiary amine.

  • Instead, add the hindered base (e.g., diisopropylethylamine - DIEA) directly to the coupling reaction mixture along with the activated amino acid.[3] This ensures that the free amine is immediately engaged in peptide bond formation.

Process Diagrams

// Nodes Peptide [label="Peptide with Asp(OR) residue", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotonated_Amide [label="Deprotonated backbone amide\n(Asp-Xxx)", fillcolor="#F1F3F4", fontcolor="#202124"]; Aspartimide [label="Succinimide Intermediate\n(Aspartimide)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alpha_Peptide [label="α-Peptide (Desired)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Beta_Peptide [label="β-Peptide (Isomer)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Racemized_Products [label="Racemized Products\n(D/L-α and D/L-β)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Piperidide_Adducts [label="Piperidide Adducts\n(Fmoc-SPPS)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Peptide -> Deprotonated_Amide [label="Base (e.g., Piperidine)\nor Acid (Cleavage)"]; Deprotonated_Amide -> Aspartimide [label="Intramolecular\nCyclization"]; Aspartimide -> Alpha_Peptide [label="Hydrolysis\n(α-attack)"]; Aspartimide -> Beta_Peptide [label="Hydrolysis\n(β-attack)"]; Aspartimide -> Racemized_Products [label="Epimerization"]; Aspartimide -> Piperidide_Adducts [label="Piperidine Attack"]; }

Caption: Pathway of aspartimide formation and subsequent side reactions.

// Nodes Start [label="Low yield / Impurities\nin Asp-containing peptide", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Analyze crude peptide\nby LC-MS", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Mass [label="Check for peaks with\nsame mass as target peptide", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aspartimide_Confirmed [label="Aspartimide formation likely", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Other_Side_Reaction [label="Investigate other\nside reactions", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Mitigation [label="Implement Mitigation Strategy", fillcolor="#34A853", fontcolor="#FFFFFF", shape=invhouse]; Strategy1 [label="Modify Cleavage Protocol\n(e.g., Low/High HF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Strategy2 [label="Use Sterically Hindered\nAsp Protecting Group", fillcolor="#F1F3F4", fontcolor="#202124"]; Strategy3 [label="Use In Situ\nNeutralization", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Synthesize optimized peptide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Analysis; Analysis -> Check_Mass; Check_Mass -> Aspartimide_Confirmed [label=" Yes"]; Check_Mass -> Other_Side_Reaction [label=" No"]; Aspartimide_Confirmed -> Mitigation; Mitigation -> Strategy1; Mitigation -> Strategy2; Mitigation -> Strategy3; Strategy1 -> End; Strategy2 -> End; Strategy3 -> End; }

Caption: Troubleshooting workflow for aspartimide-related issues.

References

Technical Support Center: Optimizing Cleavage of Peptides Containing D-Aspartic Acid Amide from Resin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the cleavage of peptides containing a C-terminal D-aspartic acid amide (D-Asp-NH2) from the solid support.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when cleaving peptides with a C-terminal D-Asp-NH2?

The main challenges are centered around the aspartic acid residue itself, which is prone to a significant side reaction called aspartimide formation.[1][2][3] This can occur under both acidic and basic conditions. During the final trifluoroacetic acid (TFA) cleavage, the acidic environment can promote this rearrangement. Additionally, if the side chain of the D-aspartic acid is protected with a tert-butyl (tBu) group, the release of t-butyl cations can lead to the alkylation of sensitive residues in the peptide sequence.[4][5]

Q2: How does the D-configuration of aspartic acid affect cleavage and side reactions?

While the fundamental chemical reactions are the same for D- and L-amino acids, the stereochemistry can influence the rate and extent of side reactions. The spatial arrangement of the D-Asp side chain may alter the peptide's conformation on the resin, potentially affecting its susceptibility to aspartimide formation. However, the primary preventative measures against side reactions remain the same regardless of the stereoisomer.

Q3: What is aspartimide formation and why is it problematic?

Aspartimide formation is an intramolecular cyclization reaction where the backbone amide nitrogen attacks the side-chain carbonyl of the aspartic acid residue, forming a five-membered succinimide ring.[1][2][3] This is problematic for several reasons:

  • Mixture of Products: The aspartimide ring can be opened by nucleophiles (like water or piperidine remnants) to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide.[1]

  • Racemization: The chiral center at the α-carbon of the aspartic acid can be epimerized during this process, leading to a mixture of D- and L-isomers at that position.

  • Purification Challenges: These byproducts often have very similar masses and chromatographic properties to the target peptide, making purification difficult and reducing the overall yield.

Q4: What is the role of scavengers in the cleavage cocktail?

Scavengers are essential additives in the TFA cleavage cocktail that "trap" reactive carbocations (e.g., t-butyl cations) generated from the cleavage of side-chain protecting groups.[4][6] Without effective scavengers, these carbocations can cause unwanted alkylation of sensitive amino acid residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[4][7]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Mass spectrometry shows a peak with a mass loss of 18 Da (-H2O) from the desired peptide. This is a strong indicator of aspartimide formation .[8]1. Optimize Cleavage Cocktail: Use a cleavage cocktail with scavengers that can suppress this side reaction. See the tables below for recommended cocktails. 2. Control Cleavage Conditions: Perform the cleavage at a lower temperature (e.g., 4°C) and for the minimum time required for complete deprotection.[6]
Mass spectrometry shows a peak with an additional mass of 56 Da (+C4H8) on Trp, Met, or Cys residues. t-Butylation of sensitive amino acid side chains by t-butyl cations from the Asp(OtBu) protecting group.[4][5]1. Increase Scavenger Concentration: Ensure a sufficient concentration of scavengers like Triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) in your cleavage cocktail.[4][9] 2. Use a Scavenger Cocktail Optimized for Sensitive Residues: Reagent K is a well-established cocktail for this purpose.[7]
Incomplete cleavage from the resin, resulting in low peptide yield. 1. Insufficient Cleavage Time or TFA Concentration. 2. Steric Hindrance due to peptide aggregation on the resin.1. Extend Cleavage Time: Increase the cleavage time to 3-4 hours and re-analyze.[10] 2. Re-cleavage: After the initial filtration, treat the resin with a fresh cleavage cocktail.[10] 3. Ensure Proper Resin Swelling: Before cleavage, wash the resin thoroughly with dichloromethane (DCM) to ensure it is well-swollen.[11]
Peptide fails to precipitate in cold ether. 1. The peptide is very short or hydrophilic. 2. Insufficient volume of ether.1. Concentrate the TFA: Carefully evaporate most of the TFA under a stream of nitrogen before adding the ether.[10] 2. Increase Ether Volume: Use a larger volume of cold diethyl ether. 3. Alternative Precipitation Solvents: Try a mixture of diethyl ether and hexane.

Data Presentation

Table 1: Common Cleavage Cocktails for Peptides Containing Aspartic Acid
Cocktail IDComposition (v/v/v)Key Features & Applications
Standard TFA 95% TFA / 2.5% H₂O / 2.5% TISGeneral-purpose cleavage for peptides without highly sensitive residues.[12]
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTHighly effective for peptides with multiple sensitive residues like Cys, Met, and Trp.[7]
"Low Odor" Cocktail 88% TFA / 5% Phenol / 5% H₂O / 2% TISA good alternative when avoiding the pungent odor of thiols is desired, but may be less effective at preventing certain side reactions.
TMSBr Cocktail TMSBr / Thioanisole / m-cresol / EDT in TFAA stronger cleavage cocktail that can be useful for cleaving peptides with Arg(Mtr) and for more rapid deprotection.[13]
Table 2: Efficacy of Different Asp(Side-Chain Protection) Groups in Suppressing Aspartimide Formation
Asp Protecting GroupAspartimide Formation (% per cycle) in VKDG YI SequenceD-Asp Content (%)
OtBu 2.412.0
OMpe 0.910.0
OBno 0.1 1.0

Data adapted from a study on a model peptide to simulate multiple deprotection cycles. While this data is from Fmoc deprotection cycles, it highlights the inherent stability of different side-chain protecting groups, which can influence the outcome of the final acidic cleavage.

Experimental Protocols

Protocol 1: Standard TFA Cleavage

This protocol is suitable for peptides containing D-Asp-NH2 without other highly sensitive residues.

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 0.1 mmol) in a suitable reaction vessel.

    • Wash the resin with Dichloromethane (DCM) (3 x 10 mL) to swell the resin and remove any residual solvents.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.[11]

  • Cleavage Cocktail Preparation:

    • In a fume hood, prepare the cleavage cocktail by combining:

      • Trifluoroacetic acid (TFA): 9.5 mL (95%)

      • Triisopropylsilane (TIS): 0.25 mL (2.5%)

      • Deionized Water: 0.25 mL (2.5%)

    • Prepare the cocktail fresh just before use.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours.[13]

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin. Collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.

    • Slowly add the TFA filtrate dropwise to a 10-fold volume of cold (-20°C) diethyl ether.

    • A white precipitate of the peptide should form.

    • Centrifuge the ether suspension to pellet the precipitated peptide. Carefully decant the ether.[11]

    • Wash the peptide pellet twice more with cold diethyl ether to remove scavengers and cleaved protecting groups.[11]

  • Drying:

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage with Reagent K for Sensitive Peptides

This protocol is recommended for peptides containing D-Asp-NH2 along with other sensitive residues like Trp, Met, or Cys.

  • Resin Preparation:

    • Follow the same procedure as in Protocol 1.

  • Cleavage Cocktail (Reagent K) Preparation:

    • In a fume hood, prepare Reagent K by combining:

      • TFA: 8.25 mL (82.5%)

      • Phenol: 0.5 mL (5%)

      • Deionized Water: 0.5 mL (5%)

      • Thioanisole: 0.5 mL (5%)

      • 1,2-Ethanedithiol (EDT): 0.25 mL (2.5%)

  • Cleavage Reaction and Work-up:

    • Follow steps 3-5 from Protocol 1, using Reagent K instead of the standard TFA cocktail.

Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_cleavage Cleavage cluster_isolation Isolation & Purification resin Dried Peptide-Resin wash_dcm Wash with DCM resin->wash_dcm dry_resin Dry Resin wash_dcm->dry_resin add_cocktail Add Cocktail to Resin dry_resin->add_cocktail prep_cocktail Prepare Cleavage Cocktail (e.g., TFA/TIS/H2O) prep_cocktail->add_cocktail agitate Agitate for 2-3 hours add_cocktail->agitate filter_resin Filter to Remove Resin agitate->filter_resin precipitate Precipitate in Cold Ether filter_resin->precipitate centrifuge Centrifuge to Pellet Peptide precipitate->centrifuge wash_ether Wash Pellet with Cold Ether centrifuge->wash_ether dry_peptide Dry Final Peptide wash_ether->dry_peptide

Caption: General workflow for the cleavage of a peptide from the resin.

side_reaction_pathway Peptide_Asp Peptide-Asp(OtBu) TFA TFA Peptide_Asp->TFA Cleavage Cleaved_Peptide Desired Cleaved Peptide TFA->Cleaved_Peptide Main Reaction Aspartimide Aspartimide Intermediate (-18 Da) TFA->Aspartimide Side Reaction tBu_cation t-Butyl Cation (+56 Da) TFA->tBu_cation Byproduct Side_Products α/β-peptides, Racemized Products Aspartimide->Side_Products Hydrolysis Sensitive_Residue Sensitive Residue (Trp, Met, Cys) tBu_cation->Sensitive_Residue Alkylation Scavengers Scavengers (TIS, EDT) tBu_cation->Scavengers Quenching Alkylated_Peptide Alkylated Peptide Sensitive_Residue->Alkylated_Peptide Trapped_Cation Trapped Cation Scavengers->Trapped_Cation

Caption: Key side reactions during TFA cleavage of Asp(OtBu)-containing peptides.

References

Technical Support Center: Overcoming Aggregation in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peptide aggregation during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation in the context of SPPS?

A1: Peptide aggregation during SPPS is the self-association of growing peptide chains attached to the solid support. This process is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the development of secondary structures like β-sheets.[1] This aggregation can make the N-terminus of the peptide chain inaccessible, resulting in incomplete or failed coupling and deprotection steps.[1][2][3]

Q2: What are the primary causes of on-resin peptide aggregation?

A2: The main driver of on-resin aggregation is the formation of intermolecular hydrogen bonds between peptide chains.[2] This is particularly common in sequences that have a high propensity to form stable secondary structures, such as β-sheets.[4] Hydrophobic interactions between amino acid side chains also play a significant role in promoting the self-association of peptide chains.

Q3: Which types of peptide sequences are most susceptible to aggregation?

A3: Sequences referred to as "difficult sequences" are especially prone to aggregation.[4][5] These often include:

  • Peptides with a high concentration of hydrophobic amino acids such as Valine (Val), Isoleucine (Ile), Leucine (Leu), Phenylalanine (Phe), and Alanine (Ala).[1][3]

  • Sequences that contain β-branched amino acids (e.g., Val, Ile, Thr).[4][6]

  • Peptides that can form stable secondary structures through intra-chain hydrogen bonding, which can involve amino acids like Glutamine (Gln), Serine (Ser), and Threonine (Thr).[3][5]

  • It's important to note that aggregation is less likely to be an issue before the fifth or sixth amino acid residue has been added to the chain.[1][2]

Q4: What are the tell-tale signs of on-resin peptide aggregation during synthesis?

A4: Several signs can indicate that your peptide is aggregating on the resin:

  • Poor Resin Swelling: A primary indicator is the failure of the peptide-resin to swell properly.[1][2] In batch synthesis, you might observe the resin bed shrinking.[1][3]

  • Incomplete Reactions: You may get a positive ninhydrin (Kaiser) or TNBS test after a coupling step, which signals the presence of unreacted free amines.[5][7] Similarly, the removal of the N-terminal protecting group (like Fmoc) may be slow or incomplete.[5]

  • Physical Clumping: The resin can become sticky and may start to clump together.[5]

  • Low Yield: A noticeable decrease in the expected yield of the final cleaved peptide is a strong sign of aggregation issues during the synthesis.[5][7]

  • Unreliable Amine Tests: In cases of severe aggregation, standard amine tests like the Kaiser or TNBS test can become unreliable and may produce false negatives.[1][3]

Q5: How can I proactively prevent peptide aggregation before starting my synthesis?

A5: A proactive approach is often more successful than trying to resolve aggregation after it has occurred. Consider these strategies during your synthesis planning:

  • Resin Selection: Opt for a low-loading resin (e.g., 0.1-0.3 mmol/g) to increase the space between peptide chains, which helps to reduce intermolecular aggregation.[6] Resins that include a polyethylene glycol (PEG) linker can also enhance the solvation of the growing peptide chain.[6]

  • Sequence Analysis: Before beginning the synthesis, use computational tools to predict the aggregation potential of your peptide sequence. This can help you to anticipate "difficult sequences" and implement preventative measures from the start.[1][6]

  • Incorporate "Disrupting" Elements: Plan to incorporate backbone-protecting groups like pseudoproline dipeptides or Hmb/Dmb-protected amino acids at regular intervals (e.g., every 6-7 residues) to disrupt the formation of secondary structures.[2][3]

Troubleshooting Guides

Issue 1: Incomplete Coupling or Deprotection

  • Symptoms:

    • Positive Kaiser or TNBS test after the coupling step.[1]

    • Low yield of the target peptide after cleavage.[1]

    • Presence of deletion sequences (n-1, n-2, etc.) in the mass spectrometry analysis of the final product.[1]

  • Recommended Solutions:

StrategyDescriptionKey Considerations
Improve Solvation Change the primary synthesis solvent from DMF to a more strongly solvating one like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).[6] A "magic mixture" of DCM, DMF, and NMP (1:1:1) can also be highly effective.[4][6]Ensure compatibility of the new solvent with your resin and other reagents.
Increase Temperature Performing the synthesis at a higher temperature can disrupt hydrogen bonds and improve reaction kinetics.[2] Microwave-assisted SPPS is particularly effective for synthesizing "difficult sequences".[6]Monitor for potential side reactions that can be accelerated at higher temperatures.
Incorporate Backbone Protection Introduce backbone-protecting groups such as pseudoproline dipeptides or 2-hydroxy-4-methoxybenzyl (Hmb) at strategic locations within the sequence to disrupt hydrogen bonding.[2][3]These need to be planned in advance and incorporated as part of the synthesis strategy.
Use Chaotropic Salts Wash the peptide-resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, to break up existing secondary structures.[6]It is critical to thoroughly wash the resin with DMF after the salt wash to prevent interference with subsequent coupling reactions.[6]
Modify Deprotection Reagent For Fmoc deprotection, consider adding a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) to the piperidine solution.[1][2]Use with caution as DBU is a very strong base.
Double Couple If a coupling reaction is incomplete, repeat the coupling step with fresh reagents to try and drive the reaction to completion.[3]This will consume more reagents and time.
Change Resin If aggregation is severe, re-synthesizing the peptide on a lower substitution resin or a different type of resin, such as one with a PEG backbone (e.g., TentaGel), may be beneficial.[2]This is a last resort as it requires starting the synthesis from the beginning.

Experimental Protocols

Protocol 1: Chaotropic Salt Wash for Disrupting On-Resin Aggregation

This protocol describes the use of a chaotropic salt wash to break up existing peptide aggregation prior to a difficult coupling step.

  • Resin Preparation: After the standard Fmoc deprotection and subsequent DMF washes, proceed with the chaotropic wash.

  • Chaotropic Wash: Wash the peptide-resin twice with a solution of 0.8 M NaClO₄ or LiCl in DMF for one minute each time.[6] This step is designed to disrupt existing secondary structures.

  • DMF Wash: Thoroughly wash the resin with DMF (at least 3 to 5 times for one minute each) to completely remove the chaotropic salt before proceeding with the coupling reaction. Residual salt can negatively impact some coupling reagents.[6]

  • Coupling: Proceed with the standard coupling protocol.

Protocol 2: Incorporation of a Pseudoproline Dipeptide

This protocol outlines the general steps for incorporating a pseudoproline dipeptide into a peptide sequence.

  • Resin Preparation: Begin with the Fmoc-deprotected peptide-resin, ready for the next coupling cycle.

  • Dipeptide Activation: In a separate vessel, dissolve the Fmoc-Xaa-Ser(ΨPro)-OH or Fmoc-Xaa-Thr(ΨPro)-OH dipeptide (typically 3 equivalents relative to the resin loading) and a suitable coupling agent (e.g., HCTU, 3 equivalents) in DMF. Add the activation base (e.g., DIPEA, 6 equivalents) and allow the mixture to pre-activate for a few minutes.

  • Coupling: Add the activated dipeptide solution to the peptide-resin.

  • Reaction: Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser or TNBS test to confirm the completion of the coupling.

  • Washing: Wash the resin thoroughly with DMF and proceed with the next deprotection and coupling cycle.

Protocol 3: Microwave-Assisted SPPS for Difficult Sequences

This protocol provides a general outline for performing SPPS at elevated temperatures using a microwave synthesizer.

  • Resin Preparation: Place the peptide-resin in the reaction vessel of the microwave peptide synthesizer.

  • Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) and apply microwave energy to reach the target temperature (e.g., 75°C) for a specified time (e.g., 3-5 minutes).[1]

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling: Add the solution containing the Fmoc-protected amino acid, coupling reagent, and activation base in DMF. Apply microwave energy to reach the target temperature (e.g., 75°C) for a specified time (e.g., 5-10 minutes).

  • Washing: Wash the resin thoroughly with DMF.

  • Repeat: Continue the deprotection and coupling cycles for the entire peptide sequence.

Visualizations

Aggregation_Causes_Solutions Causes and Solutions for Peptide Aggregation in SPPS cluster_causes Primary Causes cluster_consequences Consequences cluster_solutions Mitigation Strategies Hydrophobic Interactions Hydrophobic Interactions Intermolecular H-Bonding Intermolecular H-Bonding Peptide Aggregation Peptide Aggregation Intermolecular H-Bonding->Peptide Aggregation Secondary Structure Formation Secondary Structure Formation Secondary Structure Formation->Peptide Aggregation Incomplete Coupling Incomplete Coupling Low Yield & Purity Low Yield & Purity Incomplete Coupling->Low Yield & Purity Incomplete Deprotection Incomplete Deprotection Incomplete Deprotection->Low Yield & Purity Modified Solvents (NMP, DMSO) Modified Solvents (NMP, DMSO) Modified Solvents (NMP, DMSO)->Peptide Aggregation Disrupts Elevated Temperature Elevated Temperature Elevated Temperature->Peptide Aggregation Disrupts Chaotropic Salts Chaotropic Salts Chaotropic Salts->Peptide Aggregation Disrupts Backbone Protection (Pseudoproline, Hmb) Backbone Protection (Pseudoproline, Hmb) Backbone Protection (Pseudoproline, Hmb)->Secondary Structure Formation Prevents Low-Loading/PEG Resins Low-Loading/PEG Resins Low-Loading/PEG Resins->Intermolecular H-Bonding Reduces Peptide Aggregation->Incomplete Coupling Peptide Aggregation->Incomplete Deprotection Troubleshooting_Workflow Troubleshooting Workflow for Failed Peptide Synthesis Start Synthesis Issue Detected (e.g., Low Yield, Impurities) CheckAggregation Signs of Aggregation? (Poor Swelling, etc.) Start->CheckAggregation ImproveSolvation Improve Solvation (NMP, DMSO, Magic Mixture) CheckAggregation->ImproveSolvation Yes CheckReagents Reagents & Protocol OK? CheckAggregation->CheckReagents No ElevateTemp Elevate Temperature (Microwave SPPS) ImproveSolvation->ElevateTemp End Synthesis Successful ImproveSolvation->End If successful ChaotropicWash Perform Chaotropic Salt Wash ElevateTemp->ChaotropicWash ElevateTemp->End If successful Resynthesize Resynthesize with Backbone Protection or Different Resin ChaotropicWash->Resynthesize If problem persists ChaotropicWash->End If successful Resynthesize->End EndFail Consult Specialist Resynthesize->EndFail If still unsuccessful ReagentPrep Prepare Fresh Reagents CheckReagents->ReagentPrep No OptimizeProtocol Optimize Protocol (Coupling Time, Equivalents) CheckReagents->OptimizeProtocol Yes ReagentPrep->OptimizeProtocol OptimizeProtocol->End If successful OptimizeProtocol->EndFail If problem persists

References

Technical Support Center: Capping in Boc-Based Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance on the critical capping step in tert-butyloxycarbonyl (Boc) based solid-phase peptide synthesis (SPPS). Capping is essential for terminating peptide chains that have failed to couple, thereby preventing the formation of deletion sequences and simplifying the purification of the final product.

Troubleshooting Guides

This section addresses specific issues that may arise during the capping of unreacted amino groups.

Issue 1: Positive Kaiser Test After Coupling Step

A positive Kaiser test (indicated by a blue/purple color) after a coupling reaction signifies the presence of unreacted primary amines on the resin.

  • Immediate Actions:

    • Recouple: The most direct solution is to perform a second coupling (double coupling) with a fresh solution of the activated Boc-amino acid. Sterically hindered amino acids or difficult sequences often require double coupling for the reaction to go to completion.

    • Optimize Coupling Conditions: If the Kaiser test remains positive after recoupling, consider modifying the coupling conditions. This may involve:

      • Switching to a more potent coupling reagent (e.g., from DCC/DIC to HBTU or HATU).

      • Increasing the equivalents of the amino acid and coupling reagent (e.g., to 2-4 equivalents).

      • Extending the reaction time.

      • Elevating the reaction temperature (e.g., to 30-50°C), being mindful of potential racemization with sensitive amino acids.

    • Proceed to Capping: If the Kaiser test is still positive after these measures, it is crucial to cap the remaining unreacted amines to prevent the formation of deletion peptides.[1]

Issue 2: Capping Reaction is Ineffective (Positive Kaiser Test After Capping)

If the Kaiser test remains positive after performing a capping procedure, it indicates that the capping reaction itself was unsuccessful.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Capping solutions, particularly those containing acetic anhydride, should be prepared fresh for each use. Anhydrides can hydrolyze over time, reducing their efficacy.

    • Repeat the Capping Procedure: The simplest first step is to repeat the capping protocol.[2] Ensure adequate mixing and reaction time.

    • Increase Reagent Equivalents and/or Reaction Time: Increase the concentration of the capping reagents and extend the reaction time. For a standard capping procedure, ensure at least 30 minutes of reaction time with gentle agitation.[2][3]

    • Consider Alternative Capping Reagents: If acetic anhydride proves ineffective, consider alternative capping agents. A mixture of acetic acid (0.5M), DIPEA (0.56 M), DIC (0.5M), and HBTU (0.45M) can be used as a substitute.[4]

Issue 3: Suspected Side Reactions During Capping

While capping is a generally safe procedure, side reactions can occur, leading to undesired modifications of the peptide.

  • Known Side Reactions and Mitigation:

    • Acetylation of Arginine Side Chains: The side chain of Boc-Arg(Tos)-OH is generally stable during capping. However, other arginine derivatives may be susceptible to acetylation. Careful selection of the arginine protecting group is crucial.

    • Modification of Other Side Chains: While less common, the potential for acetylation of other nucleophilic side chains exists. It is important to use the recommended equivalents of capping reagents and not to excessively prolong the reaction time.

Below is a troubleshooting workflow for incomplete coupling and subsequent capping:

G start Positive Kaiser Test (After Coupling) recouple Perform Double Coupling start->recouple kaiser_after_recouple Perform Kaiser Test recouple->kaiser_after_recouple optimize Optimize Coupling Conditions (Reagents, Time, Temp) kaiser_after_recouple->optimize Positive cap Proceed to Capping kaiser_after_recouple->cap Negative kaiser_after_optimize Perform Kaiser Test optimize->kaiser_after_optimize kaiser_after_optimize->cap Negative kaiser_after_optimize->cap Slightly Positive failure Consult Advanced Troubleshooting/Alternative Reagents kaiser_after_optimize->failure Strongly Positive kaiser_after_cap Perform Kaiser Test cap->kaiser_after_cap recap Repeat Capping Procedure (Fresh Reagents, Longer Time) kaiser_after_cap->recap Positive success Proceed to Next Deprotection Step kaiser_after_cap->success Negative kaiser_after_recap Perform Kaiser Test recap->kaiser_after_recap kaiser_after_recap->success Negative kaiser_after_recap->failure Positive

Troubleshooting workflow for incomplete coupling and capping.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of capping in Boc-SPPS?

A1: The primary purpose of capping is to irreversibly block any unreacted N-terminal amino groups on the growing peptide chains after a coupling step. This prevents these chains from reacting in subsequent coupling cycles, which would otherwise lead to the formation of deletion sequences (peptides missing one or more amino acids). Capping ensures a higher purity of the final crude peptide product.

Q2: What are the standard reagents used for capping in Boc-SPPS?

A2: The most common capping agent is acetic anhydride, used in combination with a base such as diisopropylethylamine (DIPEA) or pyridine in a solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).[5]

Q3: When should I perform a capping step?

A3: A capping step should be performed after a coupling reaction if a qualitative test, such as the Kaiser test, indicates the presence of unreacted primary amines, especially after a second coupling attempt has been made. For difficult or long peptide sequences, a capping step may be systematically incorporated after each coupling step.

Q4: Can capping affect the Boc protecting group on the N-terminus of successfully coupled peptides?

A4: The Boc protecting group is stable to the basic conditions of the standard capping procedure with acetic anhydride and DIPEA or pyridine. The capping reaction selectively targets the free primary and secondary amines of the unreacted chains.

Q5: Are there any specific Boc-protected amino acids that are sensitive to capping conditions?

A5: While most Boc-protected amino acids are stable, care should be taken with certain residues. For example, the di-Boc protection on the side chain of arginine in Boc-Arg(Boc)2-OH can be prone to δ-lactam formation during activation, which is a side reaction that occurs before capping.[6] The choice of protecting group for sensitive amino acids like Cysteine (e.g., Boc-Cys(Acm)-OH) and Histidine (e.g., Boc-His(DNP)-OH) is critical for overall synthesis success, though they are generally stable to standard capping conditions.[7][8]

Data Presentation

Table 1: Common Capping Reagent Compositions in Peptide Synthesis

Capping AgentBaseSolventTypical Concentration/RatioReaction Time (min)
Acetic AnhydridePyridineDMF50 eq. Ac₂O, 50 eq. Pyridine30
Acetic AnhydrideDIPEADMF2% (v/v) Ac₂O, 1% (v/v) DIPEA10
Acetic AnhydridePyridine-3:2 ratio of Ac₂O to Pyridine30
Acetic AcidDIPEA/DIC/HBTU-0.5M AcOH, 0.56M DIPEA, 0.5M DIC, 0.45M HBTU30

Experimental Protocols

Protocol 1: Standard Capping with Acetic Anhydride and DIPEA

This protocol is a common and effective method for capping unreacted amino groups in Boc-SPPS.

  • Resin Washing: Following the coupling step and a positive Kaiser test, wash the peptide-resin thoroughly with DMF (3-5 times) to remove any residual coupling reagents and byproducts.

  • Prepare Capping Solution: Freshly prepare a capping solution. A common formulation is 2% (v/v) acetic anhydride and 1% (v/v) DIPEA in DMF.[9]

  • Capping Reaction: Add the capping solution to the washed peptide-resin, ensuring the resin is fully suspended. Gently agitate the mixture at room temperature for 10-30 minutes.[2][9]

  • Post-Capping Wash: Drain the capping solution and wash the resin extensively with DMF (3-5 times) to remove all traces of the capping reagents.[5]

  • Confirmation: Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow/colorless beads) confirms successful capping. If the test is still positive, repeat the capping procedure.[2]

Protocol 2: Kaiser Test for Detection of Primary Amines

This qualitative test is used to monitor the presence of free primary amines on the resin.

  • Sample Preparation: Transfer a small sample of peptide-resin (a few beads) to a small glass test tube.

  • Reagent Addition: Add 2-3 drops of each of the following solutions to the test tube:

    • Solution A: 5% (w/v) ninhydrin in ethanol.

    • Solution B: 80% (w/v) phenol in ethanol.

    • Solution C: 2% of 0.001M aqueous KCN in pyridine.

  • Heating: Heat the test tube at 100-110°C for 5 minutes.

  • Observation and Interpretation:

    • Positive Result (Incomplete Coupling/Capping): An intense blue or purple color on the beads and/or in the solution indicates the presence of free primary amines.

    • Negative Result (Complete Coupling/Capping): The beads and solution remain yellow or colorless, indicating the absence of a significant amount of free primary amines.

The following diagram illustrates the position of the capping step within the general Boc-SPPS cycle.

G cluster_0 Boc-SPPS Cycle deprotection Boc Deprotection (TFA in DCM) neutralization Neutralization (DIPEA in DCM/DMF) deprotection->neutralization coupling Amino Acid Coupling neutralization->coupling kaiser_test Kaiser Test coupling->kaiser_test capping Capping (Acetic Anhydride) kaiser_test->capping Positive washing Washing Steps kaiser_test->washing Negative capping->washing washing->deprotection Next Cycle

References

Choosing the right scavenger for TFA cleavage of Boc-protected peptides.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the trifluoroacetic acid (TFA) cleavage of Boc-protected peptides.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during the TFA cleavage of Boc-protected peptides?

The primary cause of side product formation is the generation of a reactive tert-butyl cation when the Boc group is cleaved by a strong acid like trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile that can alkylate nucleophilic residues within the peptide, leading to undesired modifications.[1][3]

Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?

Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[2][3] These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[2][3]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, which adds 56 Da to the peptide's mass.[3] Methionine is also susceptible to oxidation, resulting in methionine sulfoxide (+16 Da).[2][3]

  • Cysteine (Cys): The free thiol group is a strong nucleophile and a prime target for alkylation, leading to S-tert-butylated Cys.[3][4]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[1][3]

Q3: What are scavengers and how do they prevent side reactions?

Scavengers are nucleophilic reagents added to the TFA cleavage cocktail to trap reactive carbocations, such as the tert-butyl cation, before they can react with the peptide.[1][3] By reacting with these electrophilic species at a faster rate than the sensitive residues of the substrate, scavengers prevent the formation of alkylated side products.[1]

Q4: How do I choose the right scavenger or scavenger cocktail?

The choice of scavenger depends on the specific amino acid composition of your peptide. A scavenger cocktail, or a mixture of scavengers, is often more effective. For peptides with multiple sensitive residues, a more complex cocktail may be necessary.[1]

Q5: What are some commonly used scavenger cocktails?

A common general-purpose cocktail is a mixture of TFA, triisopropylsilane (TIS), and water in a 95:2.5:2.5 (v/v/v) ratio.[1][3] For peptides that are particularly sensitive, "Reagent K" can be employed, which consists of TFA, phenol, water, thioanisole, and 1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5 (v/v/v/v/v).[1][5]

Q6: Can Boc deprotection be incomplete, and what are the signs?

Yes, Boc deprotection can be incomplete. This may occur due to insufficient acid concentration, short reaction times, low temperatures, or steric hindrance around the Boc-protected amine.[1][2] Signs of incomplete deprotection include a complex mixture of products observed by HPLC or LC-MS and the presence of the starting material.[2] In solid-phase peptide synthesis, this can lead to the deletion of amino acid residues in the final sequence.[2]

Troubleshooting Guides

Issue 1: Unexpected peaks in HPLC/LC-MS after deprotection, suggesting side product formation.

  • Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[2][3]

  • Solution: Incorporate an appropriate scavenger or scavenger cocktail into the deprotection reagent. The choice of scavenger should be guided by the peptide's sequence. Refer to the tables below for guidance on scavenger selection.

Issue 2: Incomplete deprotection observed by the presence of starting material or deletion sequences.

  • Possible Cause 1: Insufficient concentration or equivalents of acid.[1]

  • Solution 1: For challenging deprotections, a stronger acid, such as 4M HCl in dioxane, can be a more effective alternative to TFA.[1][2]

  • Possible Cause 2: Insufficient reaction time or temperature.[1][2]

  • Solution 2: Increase the reaction time or temperature. However, be aware that this may also increase side product formation if scavengers are not used.[1]

  • Possible Cause 3: Steric hindrance around the Boc-protected amine.[1][3]

  • Solution 3: A combination of a stronger acid, longer reaction time, and potentially a slightly elevated temperature may be required. Under these more forcing conditions, the use of an effective scavenger cocktail is crucial.[1]

Issue 3: Oxidation of sensitive residues like Met or Trp.

  • Possible Cause: Exposure to air or reactive species generated during cleavage.[6]

  • Solution: Use a cleavage cocktail containing a reducing scavenger like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT).[6] Performing the cleavage under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidation.[6]

Data Presentation

Table 1: Common Scavengers and Their Targeted Residues

ScavengerTarget Residues & Side Reactions PreventedNotes
Triisopropylsilane (TIS) Trp (tert-butylation), Tyr (alkylation)A highly effective carbocation scavenger.[3]
Triethylsilane (TES) Trp (tert-butylation)Also a very effective carbocation scavenger.[3]
1,2-Ethanedithiol (EDT) Cys (S-tert-butylation), Trp (oxidation)A reducing agent that is particularly effective at preventing acid-catalyzed oxidation of tryptophan.[3][4]
Thioanisole Met (alkylation), Trp (tert-butylation)Can also help suppress oxidation.[7]
Anisole Tyr (alkylation), Trp (tert-butylation)A classic scavenger for preventing alkylation.[1][8]
Water General carbocation scavengerOften included in scavenger cocktails.[1]
Phenol Tyr (alkylation)Can be used to protect tyrosine residues.[5]
Dimethyl Sulfide (DMS) Met (alkylation)Can help prevent oxidation.[4][7]

Table 2: Effectiveness of Scavenger Cocktails in Preventing Cys S-tButylation

This table summarizes the effectiveness of different scavenger cocktails in preventing the tert-butylation of a model Cys-containing peptide, as determined by HPLC analysis of the crude product after cleavage.[4]

EntryScavenger Cocktail (TFA/TIS/H₂O/Scavenger; 90:2.5:2.5:5)% S-tButylation
1No additional scavenger18.6
2m-cresol15.2
3DMS10.3
4Anisole13.5
5Thioanisole9.0
6DTT11.8
7PPh₃14.1
81,4-BDMT12.4

Data adapted from a study on a model Cys-peptidyl resin.[4]

Experimental Protocols

Protocol 1: Standard TFA Cleavage of a Boc-Protected Peptide (Solution Phase)

  • Preparation: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).[1]

  • Scavenger Addition: Add 10-20 equivalents of the chosen scavenger (e.g., triethylsilane) to the solution.[1][2]

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[1][2]

  • Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.[1]

  • Work-up: Once the reaction is complete, remove the volatile components under reduced pressure. The crude peptide can then be purified by standard methods such as precipitation in cold ether or chromatography.[1][6]

Protocol 2: Two-Step Cleavage for Minimizing S-tert-Butylation (Solid Phase)

This protocol is adapted from literature to reduce alkylation side products for Cysteine-containing peptides.[9][10]

  • Resin Preparation: Swell the peptide-resin in DCM for 15-30 minutes.[11]

  • Step 1 Cocktail Preparation: In a fume hood, prepare the initial cleavage cocktail: 70% TFA, 5% TIS, 5% deionized water, 10% thioanisole, 10% DMS, and 1% (w/v) DTT.[9]

  • Initial Cleavage: Add the cocktail to the resin and agitate at room temperature for 30 minutes.[9]

  • Step 2 - TFA Addition: Add pure TFA to the reaction mixture to bring the final TFA concentration to approximately 80%.[9]

  • Final Cleavage: Continue to agitate the mixture for an additional 150 minutes.[9]

  • Peptide Isolation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.[6]

  • Washing and Drying: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times. Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.[6]

Visualizations

cluster_workflow TFA Cleavage Workflow Boc_Peptide Boc-Protected Peptide TFA_Scavenger Add TFA & Scavenger Cocktail Boc_Peptide->TFA_Scavenger Cleavage Cleavage Reaction (Deprotection) TFA_Scavenger->Cleavage Crude_Peptide Crude Peptide Mixture Cleavage->Crude_Peptide Purification Purification (e.g., HPLC) Crude_Peptide->Purification Pure_Peptide Pure Deprotected Peptide Purification->Pure_Peptide cluster_mechanism Scavenger Mechanism of Action Boc_Group Boc Group tBu_Cation tert-Butyl Cation (Reactive) Boc_Group->tBu_Cation Cleavage TFA TFA (H+) TFA->Boc_Group Side_Products Side Products (Alkylated Peptide) tBu_Cation->Side_Products Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation Trapping Peptide Peptide Residue (e.g., Trp, Cys) Peptide->Side_Products cluster_troubleshooting Troubleshooting Logic Start Unexpected HPLC/LC-MS results? Side_Products Side Products (+56 Da, etc.) Start->Side_Products Yes Incomplete_Deprotection Starting Material/ Deletion Sequences Present Start->Incomplete_Deprotection No Add_Scavenger Add/Optimize Scavenger Cocktail Side_Products->Add_Scavenger Yes Increase_Time_Temp Increase Reaction Time/Temperature Incomplete_Deprotection->Increase_Time_Temp Yes Check_Purity Re-analyze Crude Product Add_Scavenger->Check_Purity Stronger_Acid Use Stronger Acid (e.g., 4M HCl/dioxane) Increase_Time_Temp->Stronger_Acid Stronger_Acid->Check_Purity

References

Technical Support Center: Overcoming Steric Hindrance in Bulky Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the coupling of sterically hindered amino acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low coupling yields when working with sterically hindered amino acids?

Low coupling yields in peptide synthesis involving bulky amino acid derivatives are often a result of several contributing factors:

  • Steric Hindrance: The bulky nature of the amino acid side chains or the presence of modifications like N-methylation can physically block the approach of the activated carboxylic acid and the amine, significantly slowing down or preventing the reaction.[1][2]

  • Reduced Nucleophilicity: The nucleophilicity of the amine component can be diminished by bulky adjacent groups, rendering it a less effective reactant.[1]

  • Peptide Aggregation: Hydrophobic sequences, especially those containing hindered residues, have a tendency to aggregate on the solid support. This aggregation can mask reaction sites and lead to incomplete reactions.[1]

  • Inappropriate Coupling Reagent: Standard coupling reagents, such as carbodiimides like DCC and EDC, often prove insufficient for overcoming the energy barrier in sterically demanding couplings, resulting in low yields.[1][3]

  • Suboptimal Reaction Conditions: Key reaction parameters including solvent, temperature, and reaction time are critical and often require careful optimization for challenging coupling reactions.[1]

Q2: Which coupling reagents are most effective for coupling sterically hindered amino acids?

For sterically hindered amino acids, more potent coupling reagents are generally necessary. Onium salt-based reagents are the preferred choice in most cases.

  • Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are highly effective because they form highly reactive OAt or OBt active esters.[1] HATU is often considered the superior choice for many difficult couplings.[1][4] COMU is a newer generation reagent with comparable efficiency to HATU and is based on the less explosive and less allergenic OxymaPure.[5][6]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective and are generally associated with lower levels of racemization compared to some uronium salts.[1][7] They are a good alternative to avoid guanidinylation side reactions.[5]

  • Acyl Fluoride Forming Reagents: For extremely hindered couplings, such as with α,α-disubstituted amino acids, converting the carboxylic acid to a highly reactive acyl fluoride using reagents like TFFH can be a very effective strategy.[3][6]

Q3: How can racemization be minimized during the coupling of bulky amino acid derivatives?

Racemization, the loss of stereochemical integrity at the α-carbon, is a significant concern that leads to hard-to-separate diastereomeric impurities.[1] The following strategies can help minimize racemization:

  • Choice of Coupling Reagent and Additive: Using phosphonium-based reagents like PyBOP or PyAOP is generally associated with lower racemization.[1] Employing additives like HOAt or Oxyma Pure is more effective at suppressing racemization than HOBt.[1]

  • Appropriate Base Selection: The choice and amount of base can influence the rate of racemization. Using a weaker base like N-methylmorpholine (NMM) or collidine instead of a stronger base like DIPEA is often recommended.[1]

  • Control of Reaction Temperature: If heating is necessary to drive the coupling to completion, it should be carefully optimized for the shortest possible time. Lowering the reaction temperature can help reduce the rate of racemization.[1]

  • Pre-activation Time: To avoid over-activation of the carboxylic acid, the pre-activation time before adding the amine component should be kept to a minimum.[8]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the coupling of sterically hindered amino acid derivatives.

Problem Potential Cause Recommended Solution
Low Coupling Yield / Incomplete Reaction (Positive ninhydrin or bromophenol blue test)Inadequate Coupling Reagent: The activating reagent is not potent enough to overcome the steric barrier.Switch to a more powerful onium-salt reagent such as HATU, HCTU, or COMU. For extremely difficult couplings, consider using an acyl fluoride-forming reagent like TFFH.[1][3]
Steric Hindrance: The bulky nature of the amino acid is slowing down the reaction kinetics.1. Increase Reaction Time: Extend the coupling time, for example, from 1-2 hours to overnight.[3] 2. Double Coupling: After the initial coupling, wash the resin and repeat the procedure with a fresh solution of the activated amino acid.[7] 3. Elevated Temperature: Utilize microwave-assisted peptide synthesis (MASPS) to apply controlled heat and overcome the activation energy barrier.[3]
Peptide Aggregation: The growing peptide chain is folding on the resin, blocking the N-terminus.1. Change Solvent: Switch from DMF to a more solvating solvent like NMP or use a mixture of DCM/DMF/NMP.[3][7] 2. Incorporate Pseudoproline Dipeptides: If the sequence allows, strategically inserting a pseudoproline dipeptide can disrupt aggregation-prone structures.[7]
Presence of Deletion Sequences in Final Product Incomplete Deprotection: The N-terminal protecting group (e.g., Fmoc) was not completely removed before the coupling step.Ensure complete deprotection by extending the deprotection time or performing a second deprotection step. Confirm complete deprotection with a colorimetric test.
Premature Termination: Guanidinylation of the N-terminal amine by uronium/aminium reagents.Pre-activate the protected amino acid with a stoichiometric amount of the coupling reagent before adding the solution to the peptide-resin.[9]
Presence of Diastereomeric Impurities Racemization: Loss of stereochemical integrity at the α-carbon of the activated amino acid.1. Optimize Base: Use a weaker base such as N-methylmorpholine (NMM) or collidine.[1] 2. Choose Appropriate Reagents: Use phosphonium-based reagents (e.g., PyBOP) or additives like HOAt or Oxyma Pure.[1] 3. Control Temperature and Time: Minimize reaction time at elevated temperatures and reduce pre-activation time.[1]

Data Presentation: Comparison of Coupling Reagent Performance

The following table summarizes the reported performance of various coupling reagents in the context of sterically hindered amino acid coupling.

Coupling Reagent Reagent Type Relative Efficiency Key Advantages Potential Drawbacks
DCC / EDC CarbodiimideLowInexpensiveOften insufficient for hindered couplings; can cause dehydration of Asn and Gln side chains.[1][6]
HBTU / TBTU Aminium/Uronium SaltHighHighly efficient and popular; byproducts are generally soluble.[5][6]Based on potentially explosive HOBt; can have allergenic potential.[5][6]
HATU Aminium/Uronium SaltVery HighHighly efficient, especially for hindered couplings due to the formation of reactive OAt esters.[4][5]More expensive than HBTU; based on potentially explosive HOAt.[5] Can cause guanidinylation of the N-terminal amine.[5]
HCTU Aminium/Uronium SaltHighMore reactive than HBTU due to the formation of a more reactive O-6-ClBt ester.[3]
PyBOP Phosphonium SaltHighEfficient coupling; avoids guanidinylation side reactions and the carcinogenic byproduct HMPA associated with BOP.[5][7]Generally less reactive than HATU.[5]
COMU Aminium/Uronium SaltVery HighEfficiency comparable to HATU; safer as it is based on OxymaPure, avoiding explosive benzotriazole derivatives; reduced allergenic potential.[5][6]Limited stability in solution.[5]
TFFH Fluorinating AgentVery HighGenerates highly reactive amino acid fluorides, which are especially suited for coupling α,α-disubstituted amino acids.[6]

Experimental Protocols

Protocol 1: Standard HATU Coupling for a Hindered Amino Acid

This protocol provides a general guideline for coupling a sterically hindered Fmoc-protected amino acid onto a resin-bound peptide.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes in a suitable reaction vessel.

  • Fmoc-Deprotection: Perform Fmoc-deprotection of the N-terminal amine using a 20% solution of piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.

  • Pre-activation of Amino Acid:

    • In a separate vessel, dissolve the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

    • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid solution and mix briefly.

    • Allow the pre-activation to proceed for 1-5 minutes.[3]

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 45-60 minutes. For very hindered couplings, this time can be extended.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test or bromophenol blue test) to confirm the completion of the coupling reaction.[1] If the test is positive (indicating the presence of free amines), a second coupling is recommended.

  • Second Coupling (if necessary): Repeat steps 4 through 7 with a fresh solution of the activated amino acid.[3]

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent onium salt reagents fail to provide satisfactory results.

  • Acyl Fluoride Formation:

    • Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM).

    • Add a fluorinating agent (e.g., TFFH) and a suitable base.

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

    • Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times can be significantly longer.

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Cycle cluster_final Continuation start Start swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 preactivate Pre-activate Amino Acid (e.g., with HATU/DIPEA) wash1->preactivate couple Add to Resin Couple for 1-2h preactivate->couple wash2 Wash with DMF couple->wash2 test Kaiser/Bromophenol Blue Test wash2->test recouple Recouple (Optional) test->recouple Positive wash3 Wash with DMF test->wash3 Negative recouple->couple next_cycle Proceed to Next Cycle wash3->next_cycle end End Synthesis

Caption: Experimental workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Coupling Yield cause1 Inefficient Reagent start->cause1 cause2 Steric Hindrance start->cause2 cause3 Peptide Aggregation start->cause3 solution1a Use HATU/HCTU/COMU cause1->solution1a solution1b Use Acyl Fluoride Method cause1->solution1b solution2a Increase Reaction Time cause2->solution2a solution2b Double Couple cause2->solution2b solution2c Apply Heat (MASPS) cause2->solution2c solution3a Switch to NMP cause3->solution3a solution3b Incorporate Pseudoproline cause3->solution3b

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Confirming the Purity of Boc-D-Asp-NH₂

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical and enantiomeric purity of protected amino acids like N-α-tert-Butoxycarbonyl-D-aspartic acid α-amide (Boc-D-Asp-NH₂) is a critical prerequisite for reliable peptide synthesis and the development of safe and effective therapeutics. The presence of impurities, including the L-enantiomer or synthesis-related by-products, can significantly impact the yield, bioactivity, and safety profile of the final product.

This guide provides an objective comparison of the primary analytical techniques for assessing the purity of Boc-D-Asp-NH₂. We will explore the principles, performance characteristics, and detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), supported by representative experimental data.

Comparison of Key Analytical Methods

A multi-faceted approach employing orthogonal analytical techniques is essential for a comprehensive purity assessment. While HPLC is the cornerstone for quantitative purity and enantiomeric excess determination, NMR provides definitive structural confirmation, and MS is unparalleled for molecular weight verification and impurity identification.

.[1][2][3][4][5]

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Separation based on differential partitioning of the analyte between a stationary and a liquid mobile phase.[6]Absorption of radiofrequency waves by atomic nuclei in a magnetic field to determine molecular structure.Ionization of molecules and separation of ions based on their mass-to-charge ratio.
Primary Use Chemical Purity: Quantitative analysis using Reversed-Phase (RP-HPLC). Enantiomeric Purity: Separation and quantification of D- and L-enantiomers using a Chiral Stationary Phase (CSP).[1][2][3]Structural confirmation, identification of major components and impurities, and absolute purity determination (qNMR).[7][8][9]Identity confirmation (molecular weight), impurity identification, and quantification, often coupled with LC (LC-MS).
Strengths High resolution and sensitivity, robust and reproducible for quantitative analysis, established methods for both chemical and chiral purity.[5][6]Provides detailed structural information, non-destructive, can quantify without a specific reference standard for the impurity (qNMR).[7][8][9]Very high sensitivity, provides exact molecular weight, excellent for identifying unknown impurities at trace levels.
Limitations Indirect structural information, requires reference standards for impurity identification.Lower sensitivity for trace impurities compared to MS, complex spectra for mixtures.Does not distinguish between isomers (e.g., enantiomers) without prior chromatographic separation.

Experimental Data & Protocols

The following sections provide detailed experimental methodologies and representative data for the analysis of Boc-D-Asp-NH₂.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for determining both the chemical and enantiomeric purity of Boc-protected amino acids.

A. Reversed-Phase HPLC for Chemical Purity

RP-HPLC separates compounds based on their hydrophobicity and is the standard method for assessing the percentage of the main compound relative to any non-chiral impurities.

Experimental Protocol:

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[10]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 10% to 70% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 210 nm.

  • Sample Preparation: Dissolve the Boc-D-Asp-NH₂ sample in a mixture of water and acetonitrile (1:1) to a concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation:

ParameterRepresentative Value
Retention Time ~12.5 minutes (Varies with exact gradient and column)
Purity Assessment >98.0% (by area percentage)[11]
Limit of Quantitation (LOQ) ~0.05%

B. Chiral HPLC for Enantiomeric Purity

Chiral HPLC is essential for separating and quantifying the undesired L-enantiomer (Boc-L-Asp-NH₂) from the target D-enantiomer. This is most commonly achieved using a chiral stationary phase (CSP).

Experimental Protocol:

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Chiral Stationary Phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralpak series) or a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T).[12][13]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% TFA. The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 210 nm.

  • Sample Preparation: Dissolve the Boc-D-Asp-NH₂ sample in the mobile phase to a concentration of 1 mg/mL.

Data Presentation:

ParameterRepresentative Value
Resolution (Rs) between Enantiomers > 2.0[12]
Enantiomeric Purity (e.e.%) >99.0%
Limit of Quantitation (LOQ) for L-enantiomer ~0.05%[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of Boc-D-Asp-NH₂ and for identifying and quantifying major impurities.

Experimental Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 10 mg of Boc-D-Asp-NH₂ in 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄.

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: Standard 1D proton experiment.

    • Number of Scans: 16

    • Relaxation Delay: 2 seconds

  • Acquisition Parameters (¹³C NMR):

    • Pulse Program: Standard 1D carbon experiment with proton decoupling.

    • Number of Scans: 1024

Data Presentation (Representative Chemical Shifts in DMSO-d₆):

Assignment¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Boc (C(CH₃)₃) ~1.39 (s, 9H)~28.2 (3C), ~78.0
α-CH ~4.35 (m, 1H)~51.5
β-CH₂ ~2.45-2.60 (m, 2H)~37.0
NH (Boc) ~7.0 (d, 1H)-
NH₂ (Amide) ~7.1 & 7.4 (br s, 2H)-
C=O (Amide) -~173.5
C=O (Carboxyl) -~171.8
C=O (Boc) -~155.4

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

For absolute purity determination, quantitative NMR (qNMR) can be employed.[7][8][9][14][15] This involves adding a certified internal standard of known purity to the sample and comparing the integral of a specific analyte proton signal with that of the standard.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of Boc-D-Asp-NH₂ and to identify potential impurities based on their mass-to-charge ratio. It is often coupled with HPLC (LC-MS) for comprehensive analysis.

Experimental Protocol:

  • Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source, often coupled to an HPLC system.

  • Ionization Mode: Positive ESI is typically effective.

  • Analysis: The sample, after chromatographic separation, is introduced into the MS. The mass spectrum will show the molecular ion, commonly as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺.

  • Sample Preparation: As per the HPLC protocol for LC-MS analysis.

Data Presentation:

ParameterExpected Value
Molecular Formula C₉H₁₆N₂O₅
Molecular Weight 232.23 g/mol
Observed Ion [M+H]⁺ m/z 233.11
Observed Ion [M+Na]⁺ m/z 255.09

Potential Impurities Detectable by MS:

  • L-enantiomer: Not distinguishable from the D-enantiomer by MS alone.

  • Unreacted Starting Materials: e.g., D-Aspartic acid (m/z 134.04 [M+H]⁺).

  • Aspartimide: A common side product from dehydration, resulting in a mass loss of 18 Da (m/z 215.10 [M+H]⁺).[16][17]

  • Deprotected Product (D-Asp-NH₂): Loss of the Boc group, resulting in a mass loss of 100 Da (m/z 133.06 [M+H]⁺).

Visualization of Analytical Workflows

The selection and application of these analytical methods follow a logical progression, from initial structural confirmation to detailed purity assessment.

Purity_Analysis_Workflow cluster_0 Purity Confirmation Workflow for Boc-D-Asp-NH₂ Sample Boc-D-Asp-NH₂ Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Structural ID MS Mass Spectrometry (ESI-MS) Sample->MS Molecular Weight ID HPLC HPLC Analysis Sample->HPLC Report Certificate of Analysis (Purity Report) NMR->Report Confirms Structure MS->Report Confirms MW RP_HPLC Reversed-Phase HPLC HPLC->RP_HPLC Chiral_HPLC Chiral HPLC HPLC->Chiral_HPLC RP_HPLC->Report Chemical Purity (%) Chiral_HPLC->Report Enantiomeric Purity (ee%)

Caption: General workflow for the comprehensive purity analysis of Boc-D-Asp-NH₂.

Method_Selection_Logic Start Start: Purity Question Q1 Confirm Chemical Structure & Molecular Weight? Start->Q1 A1 Use NMR for Structure Use MS for MW Q1->A1 Yes Q2 Quantify Chemical Purity (Non-chiral impurities)? Q1->Q2 No A1->Q2 A2 Use Reversed-Phase HPLC Q2->A2 Yes Q3 Quantify Enantiomeric Purity (Presence of L-isomer)? Q2->Q3 No A2->Q3 A3 Use Chiral HPLC Q3->A3 Yes End Purity Profile Established Q3->End No A3->End

Caption: Decision logic for selecting the appropriate analytical method.

References

Navigating the Chiral World: A Comparative Guide to Mass Spectrometry Analysis of Peptides Containing D-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of D-amino acids into peptides is a critical strategy for enhancing stability and modulating biological activity. However, the analysis of these chiral peptides presents unique challenges. This guide provides an objective comparison of mass spectrometry-based methods for the analysis of peptides containing D-amino acids, supported by experimental data and detailed protocols to aid in methodological selection and implementation.

The presence of a D-amino acid in a peptide chain creates a diastereomer, a stereoisomer that is not a mirror image of its all-L-amino acid counterpart. While these diastereomers have the same mass, their different three-dimensional structures can lead to distinct chromatographic and mass spectrometric behaviors, which can be exploited for their identification and quantification.

Chromatographic Separation of Diastereomeric Peptides

The initial separation of peptides containing D-amino acids is a crucial step in their analysis. Two primary liquid chromatography (LC) strategies are employed: reversed-phase liquid chromatography (RP-LC) and chiral liquid chromatography.

Reversed-Phase Liquid Chromatography (RP-LC): Conventional RP-LC, using achiral stationary phases like C18, can often separate diastereomeric peptides. The separation is based on subtle differences in the peptides' hydrophobicity and secondary structure caused by the presence of the D-amino acid, which can alter the peptide's interaction with the stationary phase.[1]

Chiral Liquid Chromatography: This technique utilizes a chiral stationary phase (CSP) that selectively interacts with one diastereomer over the other, leading to their separation. Crown ether-based and zwitterionic quinine/quinidine selector-based CSPs are particularly effective for separating underivatized amino acids and small peptides and are compatible with mass spectrometry.[2][3]

cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Mass Spectrometry Analysis cluster_3 Data Analysis Protein_Digestion Protein Digestion (e.g., Trypsin) Peptide_Extraction Peptide Extraction (e.g., SPE) Protein_Digestion->Peptide_Extraction RP_LC Reversed-Phase LC (e.g., C18 column) Peptide_Extraction->RP_LC Diastereomer separation based on hydrophobicity Chiral_LC Chiral LC (e.g., Crown Ether CSP) Peptide_Extraction->Chiral_LC Diastereomer separation based on chirality MS1 MS1 Analysis (Precursor Ion Scan) RP_LC->MS1 Chiral_LC->MS1 Fragmentation Fragmentation (CID, HCD, ETD, ECD) MS1->Fragmentation MS2 MS2 Analysis (Fragment Ion Scan) Fragmentation->MS2 Peptide_ID Peptide Identification MS2->Peptide_ID D_Amino_Acid_Localization D-Amino Acid Localization Peptide_ID->D_Amino_Acid_Localization Quantification Quantification D_Amino_Acid_Localization->Quantification

General workflow for the mass spectrometry analysis of peptides containing D-amino acids.
Comparison of Chromatographic Methods

FeatureReversed-Phase Liquid Chromatography (RP-LC)Chiral Liquid Chromatography
Principle Separation based on differences in hydrophobicity and secondary structure between diastereomers.[1]Separation based on differential interactions with a chiral stationary phase.[2]
Stationary Phase Achiral (e.g., C18, C8).[1]Chiral (e.g., Crown ether, Teicoplanin, Quinine-based).[2][3]
Advantages Readily available columns and established methods; can be effective for many diastereomeric pairs.[1]High selectivity for enantiomers and diastereomers; can resolve isomers not separable by RP-LC.[2]
Disadvantages Separation is not guaranteed and depends on the specific peptide sequence and D-amino acid position.More specialized and expensive columns; method development can be more complex.
MS Compatibility Highly compatible.Generally compatible, especially with volatile mobile phases.[2]

Fragmentation Methods for D-Amino Acid Peptide Analysis

Tandem mass spectrometry (MS/MS) is essential for sequencing peptides and localizing the D-amino acid residue. The choice of fragmentation technique significantly impacts the quality of the data obtained.

cluster_CID_HCD Collision-Induced Dissociation (CID) / Higher-Energy Collisional Dissociation (HCD) cluster_ETD_ECD Electron Transfer/Capture Dissociation (ETD/ECD) Precursor Diastereomeric Peptide Ions (Same m/z) CID_HCD Vibrational Excitation (Collision with inert gas) Precursor->CID_HCD ETD_ECD Radical-driven fragmentation (Electron transfer/capture) Precursor->ETD_ECD by_ions b- and y-type ions CID_HCD->by_ions Analysis D-Amino Acid Localization by_ions->Analysis Different fragment ion intensities for diastereomers cz_ions c- and z-type ions ETD_ECD->cz_ions cz_ions->Analysis Different fragment ion intensities for diastereomers

Comparison of major fragmentation pathways for D-amino acid peptide analysis.
Comparison of Fragmentation Methods

MethodPrincipleFragment Ion TypesAdvantages for D-Amino Acid AnalysisDisadvantages
Collision-Induced Dissociation (CID) Vibrational excitation through collisions with an inert gas, leading to cleavage of the peptide backbone, primarily at the amide bonds.[4]Primarily b- and y-ions.[4]Widely available and well-characterized. Differences in fragment ion intensities between diastereomers can be observed.Can be less effective for larger peptides and may not provide complete sequence coverage.
Higher-Energy Collisional Dissociation (HCD) A beam-type CID method with higher activation energy, resulting in more extensive fragmentation.[4]Primarily y-ions, with some b-ions.[4]Produces high-resolution, accurate-mass fragment ion spectra, aiding in confident identification. Can reveal subtle differences in fragmentation patterns.Slower scan rate compared to ion trap CID.
Electron Capture Dissociation (ECD) Fragmentation is induced by the capture of low-energy electrons by multiply charged peptide ions.Primarily c- and z-type ions.Non-ergodic fragmentation preserves post-translational modifications and can provide more complete sequence coverage, especially for larger peptides.Typically requires a Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometer.
Electron Transfer Dissociation (ETD) Fragmentation is initiated by transferring an electron from a radical anion to a multiply charged peptide cation.[5]Primarily c- and z-type ions.[5]Similar to ECD, it preserves labile modifications and is effective for longer peptides and those with high charge states.[5][6] More readily implemented on ion trap and Q-TOF instruments than ECD.Less efficient for peptides with low charge states (e.g., 2+).[6]

A study comparing CID and ETD for general peptide analysis found that while CID identified 50% more peptides, ETD provided a ~20% increase in amino acid sequence coverage.[5] For D-amino acid containing peptides, the choice of fragmentation method can influence the ability to pinpoint the location of the chiral residue based on unique fragment ion intensities.

Quantitative Analysis of Peptides with D-Amino Acids

Accurate quantification of D-amino acid-containing peptides is crucial for understanding their biological roles and for quality control in drug development. Mass spectrometry offers several approaches for quantification.

Label-free Quantification: This method relies on comparing the peak intensities or spectral counts of the diastereomeric peptides in different samples. While straightforward, it can be susceptible to variations in sample preparation and instrument performance.

Stable Isotope Labeling: This approach involves introducing a stable isotope-labeled internal standard, which can be a synthetic version of the D-amino acid-containing peptide. This method, often combined with selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides high accuracy and precision.[7] Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) is another powerful technique where cells are grown in media containing isotopically labeled amino acids.[8]

Quantitative Performance Comparison
MethodPrincipleAccuracyPrecisionThroughput
Label-Free (Peak Intensity) Compares the integrated peak area of the peptide ion across different runs.ModerateModerateHigh
Label-Free (Spectral Counting) Counts the number of MS/MS spectra identified for a given peptide.Low to ModerateLow to ModerateHigh
Stable Isotope Dilution (SID-MRM) A known amount of a heavy isotope-labeled synthetic peptide is spiked into the sample as an internal standard.[7]HighHighModerate
SILAC Proteins are metabolically labeled with "heavy" amino acids in cell culture.[8]HighHighLow
Isobaric Tagging (e.g., TMT, iTRAQ) Peptides are chemically labeled with tags that are isobaric in the MS1 scan but produce unique reporter ions in the MS/MS scan.[8]Moderate to HighHighHigh

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis
  • Protein Extraction and Digestion: Extract proteins from the biological matrix of interest. For bottom-up proteomics, digest the proteins into peptides using a protease such as trypsin.

  • Peptide Cleanup: Desalt and concentrate the peptide mixture using solid-phase extraction (SPE) with a C18 stationary phase.[9]

  • Sample Reconstitution: Reconstitute the dried peptides in a mobile phase-compatible solvent, typically 0.1% formic acid in water.

LC-MS/MS Protocol for D-Amino Acid Peptide Analysis
  • Liquid Chromatography:

    • Column: For RP-LC, a C18 column (e.g., 1.7 µm particle size, 100 Å pore size, 2.1 x 100 mm) is commonly used. For chiral LC, a crown ether-based column can be employed.[10]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient might be 2-35% B over 60 minutes, followed by a wash and re-equilibration.

    • Flow Rate: 200-400 µL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI).

    • MS1 Scan Range: m/z 350-1500.

    • MS/MS Acquisition: Data-dependent acquisition (DDA) of the top 10-20 most intense precursor ions.

    • Fragmentation: Use CID, HCD, or ETD as required. For CID/HCD, a normalized collision energy of 25-35% is a good starting point. For ETD, the reaction time and reagent ion target will need to be optimized.

    • Resolution: High resolution for both MS1 and MS2 scans is recommended for accurate mass measurements.

Data Analysis and Software

The identification of peptides containing D-amino acids from mass spectrometry data generally follows standard proteomics workflows, with some specific considerations.

  • Database Searching: Software such as Mascot, SEQUEST, or MaxQuant can be used to search the MS/MS data against a protein sequence database.[11] It is important to consider that standard search algorithms do not differentiate between L- and D-amino acids.

  • Manual Validation and De Novo Sequencing: The identification of a D-amino acid-containing peptide often relies on the chromatographic separation of diastereomers and careful manual inspection of the MS/MS spectra to find subtle differences in fragment ion intensities compared to the all-L counterpart. De novo sequencing tools can also aid in interpreting the spectra without relying on a database.[11]

  • Specialized Tools: While a single, dedicated software for D-amino acid peptide analysis is not widely available, various tools can be used in combination. For example, the Peptide Analyzing Tool from Thermo Fisher Scientific can predict physicochemical properties of peptides.[12] The Agilent Protein and Peptide Software can simulate protein digestion and predict fragment ions.[13]

Conclusion

The mass spectrometric analysis of peptides containing D-amino acids is a multifaceted process that requires careful consideration of chromatographic separation, fragmentation techniques, and data analysis strategies. The choice of method will depend on the specific research question, the complexity of the sample, and the available instrumentation. By understanding the principles and performance characteristics of the different approaches outlined in this guide, researchers can develop robust and reliable methods for the identification and quantification of these important biomolecules.

References

A Head-to-Head Battle: Boc vs. Fmoc Chemistry for the Synthesis of Complex Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the synthesis of complex peptides, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a critical decision that can significantly impact yield, purity, and overall success. This comprehensive guide provides an objective comparison of these two cornerstone strategies, supported by experimental data and detailed protocols to inform the selection of the most appropriate synthetic route for challenging peptide sequences.

The fundamental difference between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group. The Boc group is acid-labile, removed by moderately strong acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved by a mild base such as piperidine.[1] This core distinction dictates the entire synthetic approach, including the choice of resin, side-chain protecting groups, and final cleavage reagents.[1]

At a Glance: Key Differences Between Boc and Fmoc SPPS

FeatureBoc ChemistryFmoc Chemistry
Nα-Protection tert-Butoxycarbonyl (Boc)9-Fluorenylmethoxycarbonyl (Fmoc)
Deprotection Condition Moderate acid (e.g., 25-50% TFA in DCM)[1]Mild base (e.g., 20% piperidine in DMF)[1]
Side-Chain Protection Strong acid-labile (e.g., Benzyl-based)[1]Acid-labile (e.g., tBu, Trt, Boc)[]
Final Cleavage Harsh strong acid (e.g., HF, TFMSA)[1]Mild acid (e.g., TFA-based cocktail)[1]
Orthogonality Semi-orthogonal[1]Fully orthogonal[1]

Performance in Complex Peptide Synthesis

The synthesis of complex peptides—such as long sequences, hydrophobic peptides, or those prone to aggregation—often pushes the limits of standard SPPS protocols. In these demanding cases, the choice between Boc and Fmoc chemistry becomes particularly crucial.

The Boc strategy often demonstrates advantages in the synthesis of long and hydrophobic peptide sequences.[1][] The repetitive acidic deprotection steps can help to disrupt secondary structures and aggregation that can hinder coupling efficiency in growing peptide chains.[] The protonation of the N-terminus after Boc removal can also reduce hydrogen bonding and improve the availability of the amine for the next coupling reaction.[3]

Conversely, the Fmoc strategy, with its milder deprotection conditions, is generally favored for peptides containing sensitive amino acids or post-translational modifications that are unstable to harsh acids.[1][4] The orthogonality of the Fmoc/tBu protection scheme allows for selective side-chain manipulations while the peptide is still attached to the resin.[1]

Quantitative Data Presentation

The following tables summarize typical quantitative data associated with each chemistry.

Table 1: Typical Nα-Deprotection and Coupling Conditions

ParameterBoc ChemistryFmoc Chemistry
Deprotection Reagent 25-50% TFA in Dichloromethane (DCM)[1]20% Piperidine in Dimethylformamide (DMF)[5]
Deprotection Time 15-30 minutes[6][7]5-20 minutes[5]
Coupling Reagents DCC/HOBt, HBTU/DIEA[]HBTU/HOBt/DIEA, HATU/HOAt/DIEA[]
Coupling Time 1-2 hours[6]30 minutes - 4 hours[5]

Table 2: Comparative Performance for a "Difficult" Sequence (Acyl Carrier Protein 65-74 Fragment)

While specific yields and purities are highly sequence-dependent, the synthesis of the notoriously difficult acyl carrier protein (ACP) 65-74 fragment serves as a common benchmark.

ChemistryReported Crude PurityKey Observations
Boc Often higher for this specific hydrophobic sequenceAcidic conditions help to minimize aggregation during synthesis.[8]
Fmoc Can be lower due to on-resin aggregationMilder conditions may not be sufficient to disrupt secondary structures.[8]

Experimental Protocols

Boc Solid-Phase Peptide Synthesis Workflow

The Boc SPPS workflow is a cyclical process involving deprotection, neutralization, and coupling.

Boc_Workflow Resin Peptide-Resin (Boc-AA-Resin) Deprotection Nα-Boc Deprotection (25-50% TFA in DCM) Resin->Deprotection Wash Wash (DCM, IPA) Deprotection->Wash Repeat n-1 times Neutralization Neutralization (e.g., 10% DIEA in DCM) Coupling Coupling (Boc-AA, Coupling Reagent) Neutralization->Coupling Coupling->Wash Cycle for each amino acid Wash->Deprotection Wash->Neutralization Final_Cleavage Final Cleavage & Deprotection (HF or TFMSA) Wash->Final_Cleavage After final coupling Purification Purification (RP-HPLC) Final_Cleavage->Purification Fmoc_Workflow Resin Peptide-Resin (Fmoc-AA-Resin) Deprotection Nα-Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash Wash (DMF) Deprotection->Wash Repeat n-1 times Coupling Coupling (Fmoc-AA, Coupling Reagent) Coupling->Wash Cycle for each amino acid Wash->Deprotection Wash->Coupling Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash->Final_Cleavage After final coupling Purification Purification (RP-HPLC) Final_Cleavage->Purification

References

Efficacy of Boc-D-FMK as a Broad-Spectrum Caspase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of apoptosis research, broad-spectrum caspase inhibitors are indispensable tools for elucidating the roles of these cysteine-aspartic proteases in programmed cell death and other cellular processes. Among the available options, Boc-D-FMK (Boc-aspartyl(OMe)-fluoromethylketone) has been utilized as a cell-permeable, irreversible pan-caspase inhibitor. This guide provides an objective comparison of Boc-D-FMK with other widely used broad-spectrum caspase inhibitors, namely Z-VAD-FMK and Q-VD-OPh, supported by experimental data to inform the selection of the most suitable inhibitor for specific research applications.

Performance Comparison of Pan-Caspase Inhibitors

The ideal pan-caspase inhibitor should exhibit potent, broad-spectrum activity with high cellular permeability and minimal off-target effects. The following tables summarize the available quantitative data for Boc-D-FMK and its key alternatives.

Table 1: Inhibitory Concentration (IC50) of Pan-Caspase Inhibitors

InhibitorTarget CaspasesIC50 ValuesKey Characteristics
Boc-D-FMK Broad-spectrum39 µM (for TNFα-stimulated apoptosis in neutrophils)[1]Cell-permeable, irreversible.[1] Has shown differential effects compared to Z-VAD-FMK in specific apoptotic pathways.[2][3]
Z-VAD-FMK Broad-spectrumNanomolar to low micromolar range for various caspases.[4][5]Cell-permeable, irreversible.[5] Widely used, but known to have off-target effects, including induction of necroptosis and inhibition of NGLY1, which can induce autophagy.[4][6]
Q-VD-OPh Broad-spectrum25-400 nM for caspases-1, 3, 8, and 9.[4][7]Cell-permeable, irreversible.[8] Generally considered more potent and less toxic than Z-VAD-FMK, with the ability to cross the blood-brain barrier.[4][8] Does not induce autophagy.[6]

Table 2: Summary of Differential and Off-Target Effects

InhibitorDifferential EffectsKnown Off-Target Effects
Boc-D-FMK Unlike Z-VAD-FMK, it can inhibit caspase-6 acting on the 14-3-3/Bad pathway in certain cell types.[2][3]Information on off-target effects is less documented compared to Z-VAD-FMK.
Z-VAD-FMK Can induce necroptosis in some cell lines when apoptosis is blocked.[4]Inhibits N-glycanase 1 (NGLY1), leading to the induction of autophagy.[6]
Q-VD-OPh Considered a more specific and less toxic pan-caspase inhibitor.[4][8]Does not induce autophagy, making it a suitable alternative to Z-VAD-FMK in studies where autophagy is a confounding factor.[6]

Signaling Pathways and Experimental Design

Understanding the points of intervention of these inhibitors within the apoptotic signaling cascade is crucial for experimental design and data interpretation.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_inhibitors Pan-Caspase Inhibitors Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC Formation DISC Formation Death Receptor->DISC Formation Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3/7 Caspase-3/7 Caspase-3/7 Procaspase-3/7->Caspase-3/7 Substrate Cleavage Substrate Cleavage Caspase-3/7->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis Boc-D-FMK Boc-D-FMK Boc-D-FMK->Caspase-8 Boc-D-FMK->Caspase-9 Boc-D-FMK->Caspase-3/7 Z-VAD-FMK Z-VAD-FMK Z-VAD-FMK->Caspase-8 Z-VAD-FMK->Caspase-9 Z-VAD-FMK->Caspase-3/7 Q-VD-OPh Q-VD-OPh Q-VD-OPh->Caspase-8 Q-VD-OPh->Caspase-9 Q-VD-OPh->Caspase-3/7

Caption: General overview of apoptotic signaling pathways and the points of intervention for pan-caspase inhibitors.

cluster_assays Downstream Assays start Seed Cells treatment Treat with Apoptotic Inducer +/- Pan-Caspase Inhibitor (Boc-D-FMK, Z-VAD-FMK, Q-VD-OPh) start->treatment incubation Incubate for a Defined Period treatment->incubation harvest Harvest Cells (Adherent and Floating) incubation->harvest caspase_activity Caspase Activity Assay (Fluorometric/Colorimetric) harvest->caspase_activity western_blot Western Blot (Cleaved PARP, Cleaved Caspases) harvest->western_blot tunel_assay TUNEL Assay (DNA Fragmentation) harvest->tunel_assay analysis Data Analysis and Comparison caspase_activity->analysis western_blot->analysis tunel_assay->analysis

Caption: A typical experimental workflow for comparing the efficacy of pan-caspase inhibitors.

Experimental Protocols

Below are detailed methodologies for key experiments used to evaluate and compare the efficacy of pan-caspase inhibitors.

Caspase-3/7 Activity Assay (Fluorometric)

This assay quantifies the activity of executioner caspases-3 and -7 by measuring the cleavage of a fluorogenic substrate.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent (e.g., Staurosporine, TNF-α)

  • Pan-caspase inhibitors: Boc-D-FMK, Z-VAD-FMK, Q-VD-OPh (dissolved in DMSO)

  • 96-well black, clear-bottom plates

  • Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

  • Caspase-3/7 Substrate (e.g., Ac-DEVD-AMC)

  • Fluorometer with 380 nm excitation and 460 nm emission filters

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of Boc-D-FMK, Z-VAD-FMK, or Q-VD-OPh for 1-2 hours. Include a vehicle control (DMSO).

  • Induce apoptosis by adding the apoptotic agent and incubate for the desired time (e.g., 4-8 hours). Include untreated and inducer-only controls.

  • Lyse the cells by adding Cell Lysis Buffer and incubate on ice for 10-20 minutes.[9]

  • Prepare a reaction mix containing the caspase substrate in a suitable reaction buffer.

  • Add the cell lysate and the reaction mix to a new 96-well black plate.[9]

  • Incubate the plate at 37°C, protected from light, for 1-2 hours.

  • Measure the fluorescence using a fluorometer.[10]

  • Calculate the percentage of caspase activity relative to the inducer-only control and compare the inhibitory effects of the different compounds.

Western Blot Analysis for Cleaved PARP and Cleaved Caspase-3

This method detects the cleavage of PARP and pro-caspase-3, which are hallmarks of apoptosis.

Materials:

  • Cells treated as described above

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-cleaved PARP, anti-cleaved caspase-3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Procedure:

  • After treatment, harvest both adherent and floating cells.

  • Lyse the cells in RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at high speed at 4°C to pellet cell debris and collect the supernatant.[11]

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.[12]

  • Incubate the membrane with primary antibodies overnight at 4°C.[12]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Wash the membrane again and detect the protein bands using an ECL detection system.[12]

  • Analyze the band intensities to compare the levels of cleaved PARP and cleaved caspase-3 across different treatment groups.[13]

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a later-stage event in apoptosis.

Materials:

  • Cells grown on coverslips or tissue sections

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, e.g., BrdUTP or FITC-dUTP)

  • DNase I (for positive control)

  • DAPI or Hoechst for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Treat cells on coverslips with the apoptotic inducer and caspase inhibitors as previously described.

  • Wash the cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.[14]

  • Permeabilize the cells with 0.1% Triton X-100 for 5-15 minutes on ice.[14]

  • For a positive control, treat one coverslip with DNase I to induce DNA breaks. For a negative control, omit the TdT enzyme from the reaction mixture.[14]

  • Incubate the samples with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.[14][15]

  • Stop the reaction and wash the cells with PBS.

  • If an indirect detection method is used (e.g., BrdUTP), incubate with a fluorescently labeled anti-BrdU antibody.[14]

  • Counterstain the nuclei with DAPI or Hoechst.

  • Mount the coverslips and visualize the cells using a fluorescence microscope.[16]

  • Quantify the percentage of TUNEL-positive (apoptotic) cells in each treatment group to assess the protective effect of the inhibitors.

Conclusion

The selection of a broad-spectrum caspase inhibitor requires careful consideration of the specific experimental context. While Boc-D-FMK serves as a functional pan-caspase inhibitor, its comprehensive inhibitory profile and potential off-target effects are less characterized than its more commonly used counterparts. Z-VAD-FMK , a historically popular choice, is now known to have significant off-target effects, including the induction of necroptosis and autophagy, which can complicate data interpretation.[4][6] Q-VD-OPh has emerged as a potent and less toxic alternative, demonstrating broad-spectrum caspase inhibition at nanomolar concentrations without inducing autophagy.[4][6][8] For many applications, Q-VD-OPh may represent a more specific and reliable tool for studying caspase-dependent apoptosis. Researchers are encouraged to validate the effects of their chosen inhibitor in their specific experimental system using the detailed protocols provided in this guide.

References

A Researcher's Guide to Pan-Caspase Inhibitors for Apoptosis Research: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of apoptosis, the selection of appropriate chemical tools is paramount. This guide provides an objective comparison of three widely used pan-caspase inhibitors: Z-VAD-FMK, Q-VD-OPh, and Emricasan (IDN-6556). We delve into their mechanisms, comparative efficacy, and provide detailed experimental protocols to support your research decisions.

Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis.[1] Their inhibition is a key strategy for studying and potentially mitigating apoptotic processes in various diseases. Pan-caspase inhibitors, which target a broad range of caspases, are invaluable tools for determining the general involvement of these enzymes in a biological process.[2][3]

Mechanism of Action: Irreversible Inhibition of the Caspase Cascade

The three inhibitors discussed—Z-VAD-FMK, Q-VD-OPh, and Emricasan—are all irreversible inhibitors that function by covalently binding to the catalytic cysteine residue within the active site of caspases.[4][5][6] This binding permanently inactivates the enzyme, thereby blocking the downstream events of apoptosis, including the cleavage of cellular substrates, DNA fragmentation, and the formation of apoptotic bodies.[4]

  • Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a synthetic tripeptide that has long been a staple in apoptosis research.[4] Its peptide sequence mimics the natural cleavage site for many caspases, providing its broad-spectrum activity.[4]

  • Q-VD-OPh (Quinoline-Val-Asp-Difluorophenoxymethylketone) is another potent, cell-permeable pan-caspase inhibitor.[2] It is reported to have a better safety profile and to be more effective at preventing apoptosis than Z-VAD-FMK in some contexts.[7]

  • Emricasan (IDN-6556) is a potent, irreversible pan-caspase inhibitor that has been evaluated in clinical trials for liver diseases.[7] Its development for clinical applications underscores its efficacy and provides a translational perspective for researchers.[5]

Quantitative Comparison of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The following table summarizes the available IC50 data for Z-VAD-FMK, Q-VD-OPh, and Emricasan against various caspases. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in assay conditions.

InhibitorCaspase-1Caspase-3Caspase-7Caspase-8Caspase-9Reference(s)
Z-VAD-FMK Potent InhibitorPotent InhibitorPotent InhibitorPotent InhibitorPotent Inhibitor[8]
Q-VD-OPh 25-400 nM25-400 nM48 nM25-400 nM25-400 nM[8][9]
Emricasan (IDN-6556) Sub- to nanomolar activitySub- to nanomolar activitySub- to nanomolar activitySub- to nanomolar activitySub- to nanomolar activity

Note: "Potent inhibitor" indicates that the compound is widely reported to inhibit the specified caspase, though specific quantitative values from a side-by-side comparative study were not uniformly available in the initial search. Emricasan is described as having sub- to nanomolar activity against activated caspases in vitro.

Off-Target Effects and Other Considerations

A key differentiator among caspase inhibitors is their off-target activity. Z-VAD-FMK has been shown to induce necroptosis, a form of programmed necrosis, by inhibiting caspase-8, which can confound the interpretation of results.[4] In contrast, Q-VD-OPh is reported to be a more selective pan-caspase inhibitor with reduced toxicity and does not induce autophagy, making it a valuable alternative for studies where off-target effects are a concern.[8] Emricasan has undergone more extensive preclinical and clinical evaluation, particularly in the context of liver disease, providing a wealth of data on its in vivo effects.[5]

Visualizing Apoptosis: Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the core apoptosis signaling pathways and a general workflow for evaluating caspase inhibitors.

Figure 1: Intrinsic and Extrinsic Apoptosis Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation (FADD, Pro-Caspase-8) Death_Receptor->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Caspase37 Caspase-3, -7 (Executioner) Caspase8->Caspase37 Cellular_Stress Cellular Stress (e.g., DNA Damage) Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Inhibitors Pan-Caspase Inhibitors (Z-VAD-FMK, Q-VD-OPh, Emricasan) Inhibitors->Caspase8 Inhibitors->Caspase9 Inhibitors->Caspase37 Figure 2: Experimental Workflow for Caspase Inhibitor Evaluation cluster_assays Apoptosis Assays Start Cell Culture Treatment Induce Apoptosis +/- Caspase Inhibitor Start->Treatment Harvest Harvest Cells/Lysates Treatment->Harvest Caspase_Activity Caspase Activity Assay (e.g., Caspase-Glo) Harvest->Caspase_Activity Western_Blot Western Blot (Cleaved Caspase-3, PARP) Harvest->Western_Blot TUNEL TUNEL Assay (DNA Fragmentation) Harvest->TUNEL Analysis Data Analysis and Comparison Caspase_Activity->Analysis Western_Blot->Analysis TUNEL->Analysis

References

Navigating the Maze of Apoptosis: A Comparative Guide to the Cross-Reactivity of Peptide-Based Caspase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of tools used to dissect the intricate pathways of programmed cell death is paramount. This guide provides a comprehensive comparison of the cross-reactivity of commonly used peptide-based caspase inhibitors, supported by experimental data and detailed protocols to aid in the judicious selection of these critical research agents.

Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis. Their activation and subsequent cleavage of specific cellular substrates lead to the characteristic morphological and biochemical hallmarks of programmed cell death. Due to their hierarchical and overlapping roles, distinguishing the activity of individual caspases is a significant experimental challenge. Peptide-based inhibitors, designed to mimic caspase substrates, are invaluable tools for this purpose. However, their utility is directly dependent on their selectivity. This guide delves into the cross-reactivity profiles of several widely used peptide-based caspase inhibitors.

Comparative Analysis of Inhibitor Potency

The inhibitory potential of various peptide-based caspase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the IC50 values (in nM) of several common inhibitors against a panel of human caspases, providing a clear comparison of their selectivity.

InhibitorCaspase-1Caspase-3Caspase-4Caspase-5Caspase-6Caspase-7Caspase-8Caspase-9Caspase-10
Z-VAD-FMK PotentPotentPotentPotentPotentPotentPotentPotentPotent
Ac-YVAD-CHO Potent>1000011429.0>10000>10000726297187
Ac-DEVD-CHO ND3.04NDND1223.54NDNDND
z-IETD-FMK WeakLow µMWeakWeakLow µMLow µM35037005760
z-LEHD-FMK WeakLow µMWeakWeakLow µMLow µM7015003590
VX-765 0.53>10000>10000>10000>10000>100001000400042000
Ac-LESD-CMK 5670WeakWeak2000WeakWeak5012000520

Data compiled from multiple sources.[1][2][3] "ND" indicates that data was not available. "Potent" and "Weak" are used for Z-VAD-FMK where specific IC50 values are not consistently reported across literature but its broad-spectrum activity is well-established.[4][5][6][7][8] Low µM indicates inhibition in the low micromolar range.

Key Observations:

  • Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a broad-spectrum or pan-caspase inhibitor, effectively targeting a wide range of caspases.[4][5][6][7][8] Its utility lies in studies where a general blockade of apoptosis is desired.

  • Ac-YVAD-CHO (N-acetyl-tyrosyl-valyl-alanyl-aspartal) demonstrates a preference for caspase-1 and caspase-5.[3]

  • Ac-DEVD-CHO (N-acetyl-aspartyl-glutamyl-valyl-aspartal) is a potent inhibitor of the effector caspases-3 and -7.[3][5]

  • z-IETD-FMK (benzyloxycarbonyl-isoleucyl-glutamyl-threonyl-aspartyl-fluoromethylketone) is commonly used as a caspase-8 inhibitor, though it exhibits some cross-reactivity with other caspases at higher concentrations.[1][2]

  • z-LEHD-FMK (benzyloxycarbonyl-leucyl-glutamyl-histidyl-aspartyl-fluoromethylketone) is often employed to target caspase-9, but also shows inhibitory activity against caspase-8.[1][2]

  • VX-765 (Belnacasan) is a selective inhibitor of caspase-1.[1][5]

  • Ac-LESD-CMK (N-acetyl-leucyl-glutamyl-seryl-aspartyl-chloromethylketone) shows potent inhibition of caspase-8 and caspase-10.[1][2]

Experimental Protocols

The determination of inhibitor specificity is crucial for the validation of a selective caspase inhibitor. A common and reliable method is the in vitro caspase activity assay using a fluorogenic substrate.

In Vitro Caspase Activity Assay (Fluorogenic)

Objective: To determine the IC50 value of an inhibitor against a specific caspase.

Materials:

  • Recombinant active caspases (e.g., caspase-1, -3, -8, -9)

  • Peptide-based caspase inhibitor to be tested

  • Assay Buffer: 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose.[9]

  • Fluorogenic caspase substrate:

    • For Caspase-1: Ac-YVAD-AFC (7-amino-4-trifluoromethylcoumarin)[9]

    • For Caspase-3/7: Ac-DEVD-AFC[9] or CellEvent™ Caspase-3/7 Green Detection Reagent[10]

    • For Caspase-8: Ac-IETD-AFC

    • For Caspase-9: Ac-LEHD-AFC

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Enzyme Preparation: Dilute the recombinant active caspase to the desired working concentration in cold assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of the caspase inhibitor in assay buffer.

  • Reaction Setup:

    • To each well of the 96-well plate, add the diluted inhibitor at various concentrations.

    • Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).

    • Add the diluted caspase to each well (except the negative control).

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.[9]

  • Substrate Addition: Add the fluorogenic caspase substrate to all wells to a final concentration (typically 10-50 µM).

  • Measurement: Immediately begin measuring the fluorescence intensity every 1-2 minutes for 30-60 minutes using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., ~400 nm excitation and ~505 nm emission for AFC substrates).[9]

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.[9]

Visualizing Caspase Signaling and Experimental Design

To better understand the context of caspase inhibition, the following diagrams illustrate the major caspase signaling pathways and a typical experimental workflow for assessing inhibitor cross-reactivity.

Caspase_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand FasL / TNF-α Receptor Death Receptor (Fas / TNFR) Ligand->Receptor Binding DISC DISC Formation (FADD, Pro-Caspase-8) Receptor->DISC Recruitment Caspase8 Caspase-8 / -10 (Initiator) DISC->Caspase8 Activation Mitochondrion Mitochondrion Caspase8->Mitochondrion tBid Caspase37 Caspase-3 / -6 / -7 (Executioner) Caspase8->Caspase37 Stress Cellular Stress (DNA Damage, etc.) Stress->Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Apoptosome Apoptosome (Apaf-1, Cyto c, Pro-Caspase-9) CytoC->Apoptosome Binding Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Caspase9->Caspase37 Substrates Cellular Substrates (PARP, Lamins, etc.) Caspase37->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Overview of the extrinsic and intrinsic caspase signaling pathways.

Experimental_Workflow Inhibitor Prepare Serial Dilutions of Peptide Inhibitor Incubate Incubate Inhibitor with each Caspase Inhibitor->Incubate Caspases Prepare Panel of Recombinant Caspases Caspases->Incubate Assay Perform In Vitro Fluorogenic Assay Substrate Add Fluorogenic Substrate Incubate->Substrate Measure Measure Fluorescence Kinetics Substrate->Measure Analysis Data Analysis: Calculate IC50 Values Measure->Analysis Compare Compare IC50s to Determine Selectivity Analysis->Compare

References

Validating Caspase Inhibition in Cell Lysates: A Comparative Guide to Assay Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying caspase activity is a critical step in validating the efficacy of apoptosis-inducing therapeutics. This guide provides an objective comparison of the three primary methods for measuring caspase activity in cell lysates: colorimetric, fluorometric, and luminometric assays. We present supporting experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate assay for your research needs.

The activation of caspases, a family of cysteine-aspartate proteases, is a hallmark of apoptosis. These enzymes exist as inactive zymogens within the cell and are activated through a proteolytic cascade. This cascade can be initiated by either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of effector caspases, such as Caspase-3 and Caspase-7. These executioner caspases are responsible for cleaving key cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Validating the inhibition or activation of these caspases is therefore a direct measure of a compound's pro-apoptotic potential.

Comparison of Caspase Assay Technologies

The choice of assay for validating caspase inhibition depends on several factors, including the required sensitivity, throughput needs, and instrumentation availability. The three most common methods rely on the cleavage of a synthetic peptide substrate specific for a particular caspase (e.g., DEVD for Caspase-3/7) that is conjugated to a reporter molecule.

  • Colorimetric Assays: These assays use a peptide substrate linked to a chromophore, typically p-nitroaniline (pNA). Upon cleavage by an active caspase, the pNA is released and produces a yellow color that can be quantified by measuring its absorbance at 405 nm.[1][2]

  • Fluorometric Assays: In this method, the caspase substrate is conjugated to a fluorophore, such as 7-amino-4-trifluoromethyl coumarin (AFC).[3] Cleavage of the substrate releases the AFC, which emits a yellow-green fluorescence signal upon excitation.[3] This method is inherently more sensitive than colorimetric detection.

  • Luminometric Assays: This "add-mix-measure" format is the most sensitive method available.[4] It utilizes a pro-luminescent substrate containing the caspase-specific peptide sequence. When cleaved by the active caspase, a substrate for luciferase (aminoluciferin) is released, which is then rapidly consumed by a thermostable luciferase in the reagent to generate a stable, glow-type luminescent signal.[4][5] This signal is directly proportional to caspase activity.

Data Presentation: Performance Characteristics

The following table summarizes the key performance characteristics of the three main caspase assay platforms. Luminescent assays offer the highest sensitivity and widest dynamic range, making them ideal for high-throughput screening and studies with low target abundance.[4][5][6] Fluorometric assays provide a balance of sensitivity and cost, while colorimetric assays are a cost-effective option for initial screening where high sensitivity is not paramount.[6][7]

FeatureColorimetric AssayFluorometric AssayLuminometric Assay
Principle Cleavage of a p-nitroaniline (pNA) labeled peptide, releasing a chromophore.[1]Cleavage of a 7-amino-4-trifluoromethyl coumarin (AFC) labeled peptide, releasing a fluorophore.[3]Caspase-mediated release of aminoluciferin, a substrate for luciferase, generating light.[4]
Substrate Example Ac-DEVD-pNA[1]Ac-DEVD-AFC[8]Proluminescent DEVD-aminoluciferin[4]
Detection Method Spectrophotometer (Absorbance at 405 nm)Fluorometer (Ex/Em ~400/505 nm)Luminometer
Relative Sensitivity Low[6]Medium to High[6]Very High[4][5]
Dynamic Range NarrowModerateWide (e.g., >4 logs for Caspase-Glo®)[5][9]
Z'-factor GoodGood to ExcellentExcellent (e.g., 0.92 for Caspase-Glo®)[5][10]
Throughput Medium to HighMedium to HighHigh (Homogeneous "add-mix-measure" format)[4]
Interference Potential for interference from colored compounds.Susceptible to interference from fluorescent compounds.[6]Less prone to compound interference.[4]
Workflow Multi-step (Lysis, substrate addition, incubation, read).Multi-step (Lysis, substrate addition, incubation, read).Simplified (Single reagent addition, incubation, read).[4]

Signaling & Experimental Workflow Visualizations

To better understand the biological context and experimental procedures, the following diagrams illustrate the caspase activation pathway and a generalized workflow for measuring caspase activity in cell lysates.

Caspase_Activation_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_effector Effector Pathway Death Receptors Death Receptors DISC DISC Death Receptors->DISC Caspase-8 Caspase-8 DISC->Caspase-8 Activation Procaspase-8 Procaspase-8 Procaspase-8->DISC Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Death Ligands Death Ligands Death Ligands->Death Receptors Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9->Procaspase-3/7 DNA Damage DNA Damage DNA Damage->Mitochondrion Stress Signal Caspase-3/7 Caspase-3/7 Procaspase-3/7->Caspase-3/7 Cleavage Substrate Cleavage Substrate Cleavage Caspase-3/7->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: The apoptotic signaling cascade, illustrating the convergence of extrinsic and intrinsic pathways on effector caspases.

Caspase_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay Protocol cluster_detect Detection start Culture & Treat Cells (e.g., with inhibitor) harvest Harvest Cells (Adherent or Suspension) start->harvest lyse Lyse Cells on Ice (using Lysis Buffer) harvest->lyse centrifuge Centrifuge to Pellet Debris (10,000 x g, 10 min, 4°C) lyse->centrifuge collect Collect Supernatant (Cell Lysate) centrifuge->collect plate Aliquot Lysate into 96-well plate collect->plate reagent Add Assay Reagent (Buffer + Substrate + DTT) plate->reagent incubate Incubate at 37°C (Protected from light) reagent->incubate read Read Plate (Spectrophotometer, Fluorometer, or Luminometer) incubate->read analyze Analyze Data (Subtract background, calculate fold change vs. control) read->analyze

Caption: A generalized experimental workflow for measuring caspase activity in cell lysates.

Experimental Protocols

The following are generalized protocols for each assay type. Specific volumes, concentrations, and incubation times should be optimized based on the manufacturer's instructions for the chosen kit.

Protocol 1: Colorimetric Caspase-3/7 Assay
  • Cell Lysate Preparation:

    • Induce apoptosis in cells using the desired method. Include a non-induced control group.

    • Pellet 1-5 x 10⁶ cells by centrifugation (e.g., 250 x g for 10 minutes).

    • Resuspend the cell pellet in 50 µL of chilled Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Transfer the supernatant (cell lysate) to a new, pre-chilled tube.

  • Assay Reaction:

    • Determine the protein concentration of the lysate and normalize all samples (e.g., to 50-200 µg of protein per reaction).

    • To a 96-well flat-bottom plate, add 50 µL of cell lysate per well.

    • Prepare the 2x Reaction Buffer by adding DTT to a final concentration of 10 mM immediately before use.

    • Add 50 µL of the 2x Reaction Buffer to each well.

    • Add 5 µL of the DEVD-pNA substrate (final concentration 200 µM) to each well to start the reaction.

    • Include controls: a blank (no lysate) and a negative control (lysate from non-induced cells).

  • Measurement and Analysis:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Subtract the blank reading from all samples and calculate the fold-increase in caspase activity relative to the non-induced control.

Protocol 2: Fluorometric Caspase-3/7 Assay
  • Cell Lysate Preparation:

    • Prepare cell lysates as described in Protocol 1, Step 1.

  • Assay Reaction:

    • In a black, 96-well flat-bottom plate, add 50 µL of cell lysate (containing 100-200 µg of protein) to each well.[11]

    • Prepare the 2x Reaction Buffer with 10 mM DTT.

    • Add 50 µL of the 2x Reaction Buffer to each well.[11]

    • Add 5 µL of the DEVD-AFC substrate to each well.[11]

    • Set up appropriate blank and negative controls.

  • Measurement and Analysis:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[11]

    • Measure fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[11]

    • After subtracting background fluorescence, express the results as the fold-increase in activity compared to the control.

Protocol 3: Luminometric Caspase-3/7 Assay (e.g., Caspase-Glo® 3/7)
  • Assay Setup (Homogeneous Format):

    • Culture cells in a white-walled 96-well plate. Induce apoptosis as required.

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature before use.

  • Assay Reaction:

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[5] This single step lyses the cells and initiates the caspase and luciferase reactions.

    • Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds.

  • Measurement and Analysis:

    • Incubate the plate at room temperature for 1-3 hours, protected from light.[5] The luminescent signal is stable during this time.

    • Measure the luminescence of each sample in a plate-reading luminometer.[5]

    • Subtract the average luminescence of a "no-cell" blank control and determine the fold-change in signal relative to untreated cells.

Conclusion

Validating the inhibition of caspase activity is a cornerstone of apoptosis research and drug development. For high-throughput screening and applications demanding the utmost sensitivity and a wide dynamic range, luminometric assays like the Caspase-Glo® 3/7 assay are the superior choice due to their simple "add-mix-measure" protocol and robust performance.[4][5] Fluorometric assays offer a sensitive and reliable alternative for many applications, while colorimetric assays provide a cost-effective method for initial or routine screening. By understanding the principles, performance, and protocols of each method, researchers can confidently select the optimal assay to generate reliable and publishable data on caspase inhibition.

References

A Comparative Guide to the Characterization of Peptides Synthesized with Boc-D-asp-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids, such as D-isomers, and C-terminal modifications like amidation are pivotal strategies in modern peptide drug design. These modifications can significantly enhance peptide stability, receptor affinity, and overall therapeutic efficacy. This guide provides an objective comparison of peptides synthesized using Boc-D-aspartic acid amide (Boc-D-asp-NH2) against relevant alternatives, supported by experimental data and detailed characterization protocols.

Performance Comparison: this compound vs. Alternative Synthesis Strategies

The choice of building block and synthetic strategy—primarily between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry—has a profound impact on the yield, purity, and side-product profile of the final peptide. While both methodologies are robust, they present distinct advantages and disadvantages, particularly when incorporating D-amino acids or synthesizing complex sequences.

Quantitative Data Summary

The following table summarizes illustrative data for the synthesis of a model peptide, comparing the use of this compound with a Boc-protected D-aspartic acid with a free C-terminus and an Fmoc-protected equivalent. This data reflects general trends observed in peptide synthesis.[1]

ParameterThis compoundBoc-D-Asp(OR)-OHFmoc-D-Asp(OR)-OH
Crude Peptide Yield ~60-75%~60-75%~70-85%
Crude Peptide Purity (by HPLC) ~50-65%~55-70%~65-80%
Final Purified Peptide Yield ~20-35%~25-40%~35-50%
Final Peptide Purity (by HPLC) >98%>98%>98%
Key Side Reactions Aspartimide formation, diketopiperazine formationAspartimide formation, diketopiperazine formationAspartimide formation (base-catalyzed), diketopiperazine formation

Note: This data is illustrative and can vary significantly depending on the peptide sequence, coupling reagents, and synthesis conditions. "OR" denotes a side-chain protecting group, such as benzyl (Bzl) or cyclohexyl (cHex) for Boc chemistry, and tert-butyl (tBu) for Fmoc chemistry.

The milder deprotection conditions of the Fmoc strategy often result in fewer side reactions and a cleaner crude product, which can simplify purification and lead to a higher overall yield of the final, highly pure peptide.[1] However, for hydrophobic or aggregation-prone sequences, Boc chemistry can offer advantages as the acidic deprotection steps protonate the N-terminus, which can disrupt interchain hydrogen bonding and improve solvation.[2][3]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of peptides containing this compound are crucial for reproducible and high-quality results.

Solid-Phase Peptide Synthesis (SPPS) Protocol using this compound

This protocol outlines the manual solid-phase synthesis of a peptide with a C-terminal D-aspartic acid amide using Boc chemistry.

1. Resin Selection and Preparation:

  • Utilize a resin suitable for producing a C-terminal amide, such as a benzhydrylamine (BHA) or methylbenzhydrylamine (MBHA) resin.[4]

  • Swell the resin in dichloromethane (DCM) for at least 1-2 hours in a reaction vessel.

2. First Amino Acid Coupling (Boc-D-Asp(OR)-OH):

  • The first amino acid coupled to the amine resin will be Boc-D-Asp with a suitable side-chain protecting group (e.g., O-benzyl or O-cyclohexyl). The C-terminal amide is inherent to the resin.

  • Activate the carboxylic acid of the Boc-amino acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt).

  • Add the activated amino acid solution to the swollen resin and agitate for 1-2 hours.

  • Monitor the coupling reaction using a qualitative test such as the Kaiser test. Repeat the coupling step if the test is positive (indicating incomplete reaction).

3. Nα-Boc Deprotection:

  • Wash the resin with DCM.

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes, followed by a longer treatment of 20-30 minutes to ensure complete removal of the Boc group.[4][5]

  • Wash the resin with DCM and then with isopropanol (IPA) to remove residual TFA.

4. Neutralization:

  • Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM.

  • Wash the resin thoroughly with DCM to remove excess base.

5. Subsequent Amino Acid Couplings:

  • Repeat the coupling, deprotection, and neutralization steps for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and its Nα-Boc group removed, wash the peptide-resin thoroughly and dry it under vacuum.

  • Treat the dried peptide-resin with anhydrous hydrogen fluoride (HF) or another strong acid like trifluoromethanesulfonic acid (TFMSA) to cleave the peptide from the resin and remove the side-chain protecting groups.[4][6]

  • Use scavengers (e.g., anisole, p-cresol) in the cleavage cocktail to trap reactive carbocations and prevent side reactions with sensitive amino acids.[5][7]

  • Precipitate the cleaved peptide in cold diethyl ether, and then collect, wash, and dry the crude peptide.

Peptide Purification by Reversed-Phase HPLC (RP-HPLC)

Objective: To purify the crude synthetic peptide to >98% purity.

  • Column: A preparative C18 reversed-phase column is typically used.[8]

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.[9]

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[9]

  • Procedure:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent, often Mobile Phase A or a solvent mixture containing a small amount of organic modifier.

    • Inject the dissolved peptide onto the equilibrated HPLC column.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B. The specific gradient will depend on the hydrophobicity of the peptide and must be optimized.

    • Monitor the elution profile at a suitable wavelength, typically 214-220 nm for the peptide backbone.[8][10]

    • Collect fractions corresponding to the main peptide peak.

    • Analyze the purity of the collected fractions using analytical RP-HPLC.

    • Pool the fractions with the desired purity and lyophilize to obtain the final peptide as a powder.

Characterization by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthesized peptide.

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

  • Procedure:

    • Dissolve a small amount of the purified peptide in a suitable solvent.

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum and compare the observed molecular weight with the calculated theoretical mass of the peptide. The C-terminal amide results in a mass that is approximately 0.984 Da less than the corresponding peptide with a C-terminal carboxylic acid.

Characterization by Tandem Mass Spectrometry (MS/MS)

Objective: To confirm the amino acid sequence of the synthesized peptide.

  • Procedure:

    • Select the parent ion corresponding to the synthesized peptide in the first mass analyzer.

    • Fragment the parent ion, typically through collision-induced dissociation (CID).

    • Analyze the resulting fragment ions (b- and y-ions) in the second mass analyzer.[11]

    • The fragmentation pattern can be used to deduce the amino acid sequence and confirm the presence of the D-aspartic acid at the intended position. The fragmentation at the C-terminal D-Asp-NH2 may show characteristic patterns.[12]

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure and stereochemistry of the peptide.

  • Technique: 1D and 2D NMR spectroscopy (e.g., COSY, TOCSY, NOESY).

  • Procedure:

    • Dissolve the purified peptide in a suitable deuterated solvent (e.g., D2O or a mixture of H2O/D2O).

    • Acquire a set of NMR spectra.

    • The chemical shifts of the protons, particularly the α- and β-protons of the D-aspartic acid residue, can be compared to known values for D-amino acids in peptides.[13][14]

    • 2D NMR can be used to assign all proton resonances and confirm the connectivity of the amino acid sequence.

Characterization by Circular Dichroism (CD) Spectroscopy

Objective: To assess the secondary structure of the peptide in solution.

  • Procedure:

    • Dissolve the purified peptide in a suitable buffer.

    • Record the CD spectrum in the far-UV region (typically 190-250 nm).

    • The shape and magnitude of the CD spectrum provide information about the secondary structure (e.g., α-helix, β-sheet, random coil). The presence of a D-amino acid can significantly influence the secondary structure of the peptide.[15][16]

Visualizations

Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow Resin Amide Resin (e.g., MBHA) Coupling1 Couple Boc-D-Asp(OR)-OH Resin->Coupling1 Deprotection1 Boc Deprotection (TFA/DCM) Coupling1->Deprotection1 Neutralization1 Neutralization (DIEA/DCM) Deprotection1->Neutralization1 Coupling2 Couple Next Boc-AA-OH Neutralization1->Coupling2 Deprotection2 Boc Deprotection Coupling2->Deprotection2 Neutralization2 Neutralization Deprotection2->Neutralization2 Repeat Repeat for all Amino Acids Neutralization2->Repeat Cleavage Cleavage from Resin & Side-chain Deprotection (HF or TFMSA) Repeat->Cleavage CrudePeptide Crude Peptide with C-terminal D-Asp-NH2 Cleavage->CrudePeptide

Caption: Workflow for Boc-based solid-phase synthesis of a peptide with a C-terminal D-aspartic acid amide.

Peptide Characterization Workflow

Characterization_Workflow Crude_Peptide Crude Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Purified_Peptide Purified Peptide (>98%) Purification->Purified_Peptide MS Mass Spectrometry (Molecular Weight Confirmation) Purified_Peptide->MS MSMS Tandem MS (Sequence Verification) Purified_Peptide->MSMS NMR NMR Spectroscopy (Structure & Stereochemistry) Purified_Peptide->NMR CD CD Spectroscopy (Secondary Structure) Purified_Peptide->CD Final_Characterization Fully Characterized Peptide MS->Final_Characterization MSMS->Final_Characterization NMR->Final_Characterization CD->Final_Characterization

Caption: A typical workflow for the purification and characterization of a synthetic peptide.

Logical Relationship: Boc vs. Fmoc Deprotection Chemistry

Deprotection_Chemistry cluster_boc Boc Strategy cluster_fmoc Fmoc Strategy Boc_Protected Boc-Peptide-Resin Acid_Deprotection Strong Acid (e.g., TFA) Boc_Protected->Acid_Deprotection Deprotection Protonated_Amine H3N+-Peptide-Resin Acid_Deprotection->Protonated_Amine Fmoc_Protected Fmoc-Peptide-Resin Base_Deprotection Base (e.g., Piperidine) Fmoc_Protected->Base_Deprotection Deprotection Free_Amine H2N-Peptide-Resin Base_Deprotection->Free_Amine

Caption: Comparison of the Nα-deprotection chemistry in Boc and Fmoc solid-phase peptide synthesis.

References

The Stability Advantage: A Comparative Guide to Peptides Containing D-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of peptides is a critical hurdle in translating promising candidates into viable therapeutics. Susceptibility to rapid degradation by proteases in biological systems leads to short in vivo half-lives, limiting efficacy. A powerful strategy to overcome this challenge is the incorporation of D-amino acids, the non-natural mirror images of the standard L-amino acids.

This guide provides an objective comparison of the stability of peptides containing D-amino acids versus their L-amino acid counterparts. We present supporting experimental data, detailed methodologies for key stability assays, and visualizations of experimental workflows and relevant biological concepts.

The Stereochemical Shield: Why D-Amino Acids Enhance Peptide Stability

Proteases, the enzymes responsible for peptide bond cleavage, are chiral catalysts. Their active sites are exquisitely evolved to recognize and bind substrates composed of L-amino acids, the exclusive building blocks of proteins in most living organisms. The introduction of a D-amino acid creates a stereochemical barrier. The altered three-dimensional orientation of the D-amino acid's side chain prevents the peptide from fitting correctly into the protease's active site.[1] This dramatically reduced binding affinity results in a significant decrease in the rate of proteolysis, thereby enhancing the peptide's stability and prolonging its circulation time.[1][2]

Quantitative Comparison of Proteolytic Stability

The substitution of L-amino acids with their D-enantiomers has been consistently shown to significantly enhance peptide stability against a wide range of proteases and in biological fluids such as plasma and serum.[1] The following tables summarize representative data from studies comparing the stability of L- and D-amino acid-containing peptides.

Table 1: Stability of L- vs. D-Peptides Against Specific Proteases

Peptide Sequence (Modification)ProteaseTime (hours)% Intact L-Peptide% Intact D-PeptideReference
Polybia-CP (L-amino acids)Trypsin (0.2 mg/ml)6DegradedResistant[3]
Polybia-CP (all D-amino acids)Chymotrypsin (0.2 mg/ml)6DegradedResistant[3]
C1-15 (L-amino acids)TrypsinN/ASusceptibleFully Protected[4]
C1-15 (all D-amino acids)AureolysinN/ASusceptibleFully Protected[4]
Granulysin-derived peptide (L)TrypsinN/ASusceptibleHighly Stable[3]
Granulysin-derived peptide (D)Fetal Calf SerumN/ASusceptible-[3]

Table 2: Illustrative Comparison of Peptide Half-Life in Human Serum

This table presents a representative comparison of the proteolytic stability of a hypothetical peptide with and without a D-amino acid substitution when exposed to human serum in vitro. This data illustrates the substantial increase in half-life.

Time (hours)% Intact Unmodified L-Peptide% Intact D-Amino Acid Modified Peptide
0100%100%
145%95%
410%80%
8<1%65%
24Undetectable40%
Half-life (t½) ~0.8 hours ~18 hours

Note: This data is illustrative and serves to demonstrate the typical magnitude of stability enhancement. Actual results will vary depending on the specific peptide sequence and the location of the D-amino acid substitution.[5]

Experimental Protocols for Assessing Peptide Stability

Accurate assessment of peptide stability is crucial for preclinical development. Below are detailed methodologies for common in vitro stability assays.

Protocol 1: In Vitro Peptide Stability Assay in Serum or Plasma

Objective: To determine the half-life of a peptide in a complex biological fluid containing a mixture of endogenous proteases, simulating in vivo conditions.

Materials:

  • Test peptides (L- and D-amino acid variants)

  • Human or animal serum/plasma (e.g., from a commercial source)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching/protein precipitation solution (e.g., 10% trichloroacetic acid (TCA) in water, or acetonitrile)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • Mass Spectrometer (MS) for identification of metabolites (optional)

Procedure:

  • Peptide Stock Solution: Prepare a stock solution of the test peptide in a suitable solvent (e.g., sterile water or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Reaction Setup: Pre-warm an appropriate volume of serum or plasma to 37°C in a temperature-controlled incubator or water bath.

  • Incubation: Spike the serum/plasma with the peptide stock solution to a final desired concentration (e.g., 100 µg/mL).

  • Time Points: Collect aliquots of the peptide-serum/plasma mixture at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours). The 0-minute sample is collected immediately after adding the peptide.

  • Quenching and Protein Precipitation: To each aliquot, add a defined volume (e.g., two volumes) of the quenching solution to stop enzymatic degradation and precipitate the serum/plasma proteins. Vortex the samples and incubate on ice for at least 10 minutes.

  • Sample Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant containing the peptide. Analyze the supernatant by RP-HPLC, monitoring the absorbance at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis: Determine the peak area of the intact peptide at each time point. Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point. The half-life (t½) can then be calculated by fitting the data to a one-phase exponential decay curve.

Protocol 2: In Vitro Peptide Stability Assay Against a Specific Protease (e.g., Trypsin)

Objective: To determine the stability of a peptide against a specific protease to identify potential cleavage sites and assess the effectiveness of D-amino acid substitution.

Materials:

  • Test peptides (L- and D-amino acid variants)

  • Protease (e.g., sequencing grade trypsin)

  • Reaction buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0 for trypsin)

  • Quenching solution (e.g., 10% Trifluoroacetic acid (TFA))

  • RP-HPLC system with a C18 column

  • Mass Spectrometer (MS) for fragment analysis

Procedure:

  • Peptide and Enzyme Solutions: Prepare a stock solution of the test peptide and the protease in the reaction buffer at known concentrations.

  • Reaction Initiation: In a microcentrifuge tube, combine the peptide solution and the reaction buffer. Pre-warm to the optimal temperature for the enzyme (e.g., 37°C for trypsin). Initiate the reaction by adding the protease solution.

  • Incubation and Time Points: Incubate the reaction mixture at the optimal temperature. Collect aliquots at various time points (e.g., 0, 30, 60, 120, 240 minutes).

  • Quenching: Stop the reaction in each aliquot by adding the quenching solution (e.g., 10% TFA).

  • Analysis: Analyze the samples by RP-HPLC to monitor the disappearance of the parent peptide peak and the appearance of cleavage products. The identity of the degradation products can be confirmed by LC-MS/MS analysis.

  • Data Analysis: Quantify the amount of intact peptide remaining at each time point relative to a control sample with no enzyme added. Plot the percentage of intact peptide versus time to determine the degradation rate.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing peptide stability in a biological matrix like serum or plasma.

PeptideStabilityWorkflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Peptide_Stock Prepare Peptide Stock (L- and D-variants) Incubate Incubate Peptide in Matrix at 37°C Peptide_Stock->Incubate Matrix Prepare Biological Matrix (Serum/Plasma) Matrix->Incubate Time_Points Collect Aliquots at Time Points Incubate->Time_Points Quench Quench Reaction & Precipitate Proteins Time_Points->Quench Centrifuge Centrifuge to Clarify Supernatant Quench->Centrifuge HPLC Analyze Supernatant by RP-HPLC Centrifuge->HPLC Data_Analysis Calculate % Intact Peptide and Half-life (t½) HPLC->Data_Analysis RTK_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Peptide Ligand (L- or D-amino acid) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding & Dimerization RTK->RTK Autophosphorylation Grb2 Grb2 RTK->Grb2 Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Nuclear Translocation

References

Safety Operating Guide

Proper Disposal of Boc-D-asp-NH2: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is paramount for ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of Boc-D-asp-NH2 (Boc-D-isoasparagine), a key reagent in peptide synthesis and pharmaceutical research.

While some safety data sheets for similar compounds, such as Boc-D-Asparagine, indicate that it is not classified as a hazardous substance, the toxicological properties of many laboratory chemicals are not fully understood.[1] Therefore, it is best practice to handle and dispose of this compound with a degree of caution, treating it as potentially hazardous chemical waste.

Key Chemical and Physical Properties

A thorough understanding of a substance's properties is the foundation of safe handling and disposal.

PropertyValue
Chemical Name Boc-D-aspartic acid alpha-amide
Synonyms This compound, Boc-D-isoasparagine
CAS Number 200282-47-9[2][3][4]
Molecular Formula C9H16N2O5[2][3][4]
Molecular Weight 232.23 - 232.24 g/mol [2][3][4]
Appearance Off-white powder[2]
Melting Point 103 - 109 °C[2]
Storage Temperature 0 - 8 °C[2]

Experimental Protocol for Disposal

The following protocol outlines a safe and compliant methodology for the disposal of this compound and materials contaminated with it.

1. Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure you are wearing the appropriate personal protective equipment. This includes:

  • Chemical safety goggles
  • Chemical-resistant gloves (e.g., nitrile)
  • A standard laboratory coat

2. Waste Segregation: Proper segregation of chemical waste is crucial to prevent accidental reactions.

  • Designate a specific, clearly labeled waste container for solid this compound waste.
  • Do not mix this compound waste with other waste streams, particularly strong acids or oxidizing agents.[5]

3. Solid Waste Disposal:

  • Unused or Excess this compound: Carefully transfer the solid powder into a designated hazardous waste container.
  • Contaminated Materials: Any items that have come into contact with this compound, such as weigh boats, spatulas, and contaminated gloves, should also be placed in the designated solid chemical waste container.[1]

4. Liquid Waste Disposal (if applicable):

  • If this compound has been dissolved in a solvent, the resulting solution must be disposed of as liquid chemical waste.
  • Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
  • The choice of container should be compatible with the solvent used.

5. Container Labeling:

  • All waste containers must be clearly and accurately labeled. The label should include:
  • The words "Hazardous Waste"
  • The full chemical name: "this compound" or "Boc-D-isoasparagine"
  • The primary hazards associated with the waste (if known)
  • The date of accumulation

6. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[5]

7. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.[6]
  • Never dispose of chemical waste down the drain or in the regular trash.[6]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste (Unused chemical, contaminated items) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the chemical) segregate->liquid_waste Liquid solid_container Place in Labeled Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Waste Container liquid_waste->liquid_container store Store Sealed Containers in Designated Area solid_container->store liquid_container->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal Workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment.

References

Essential Safety and Logistics for Handling Boc-D-asp-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the safe handling of Boc-D-asp-NH2. A specific Safety Data Sheet (SDS) for this compound (CAS No. 200282-47-9) was not available. The following recommendations are based on the available safety information for the closely related compound, Boc-D-asparagine (CAS No. 75647-01-7), and general best practices for handling laboratory chemicals. It is imperative to always consult your institution's safety protocols and a qualified safety professional before handling any chemical.

Hazard Identification and Personal Protective Equipment

While some suppliers may classify similar compounds as non-hazardous, a conservative approach should be adopted due to the lack of a specific SDS for this compound. The Globally Harmonized System (GHS) classification for the analogous compound Boc-D-asparagine indicates potential for skin irritation, serious eye irritation, and respiratory irritation.[1] Therefore, the following personal protective equipment (PPE) is essential.

Hazard Category Pictogram Hazard Statement Recommended Personal Protective Equipment (PPE)
Skin Irritation
alt text
H315: Causes skin irritationHand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly.
Eye Irritation
alt text
H319: Causes serious eye irritationEye Protection: Safety glasses with side shields or chemical safety goggles.
Respiratory Irritation
alt text
H335: May cause respiratory irritationRespiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.
GeneralN/AN/ABody Protection: Laboratory coat. Footwear: Closed-toe shoes.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is crucial to minimize exposure and ensure a safe laboratory environment.

Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to control airborne dust and vapors.

  • Use a ventilated balance enclosure when weighing the compound.

Hygiene and Safe Work Practices:

  • Avoid inhalation of dust and contact with skin and eyes.

  • Keep the container tightly sealed when not in use.

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

  • Do not eat, drink, or smoke in areas where chemicals are handled.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing becomes difficult, seek medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Recommended storage temperature is typically between 0 - 8°C.[2]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Containerization and Labeling:

  • Collect waste this compound and any materials contaminated with it (e.g., weighing paper, gloves, paper towels) in a dedicated, clearly labeled, and sealable hazardous waste container.

  • The label should include the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Irritant").

Disposal Procedure:

  • Do not dispose of this compound down the drain or in the regular trash.

  • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

  • Arrange for disposal through your institution's licensed hazardous waste disposal service. Follow all local, state, and federal regulations for chemical waste disposal.

Workflow for Safe Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_fumehood Prepare Chemical Fume Hood prep_ppe->prep_fumehood Ensure safety first handle_weigh Weigh this compound in Ventilated Enclosure prep_fumehood->handle_weigh Proceed to handling handle_exp Perform Experiment in Fume Hood handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon After experiment cleanup_waste Collect Solid Waste in Labeled, Sealed Container cleanup_decon->cleanup_waste cleanup_ppe Dispose of Contaminated PPE as Hazardous Waste cleanup_waste->cleanup_ppe storage_seal Tightly Seal Primary Container cleanup_ppe->storage_seal Final steps storage_store Store at 0-8°C in Designated Area storage_seal->storage_store

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.